molecular formula C23H37N3O3 B15579769 SV119

SV119

Cat. No.: B15579769
M. Wt: 403.6 g/mol
InChI Key: LKFLCBUCBHTSTF-YOFSQIOKSA-N
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Description

SV119 is a useful research compound. Its molecular formula is C23H37N3O3 and its molecular weight is 403.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H37N3O3

Molecular Weight

403.6 g/mol

IUPAC Name

[(1R,5S)-9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate

InChI

InChI=1S/C23H37N3O3/c1-17-10-11-22(28-2)21(14-17)25-23(27)29-20-15-18-8-7-9-19(16-20)26(18)13-6-4-3-5-12-24/h10-11,14,18-20H,3-9,12-13,15-16,24H2,1-2H3,(H,25,27)/t18-,19+,20?

InChI Key

LKFLCBUCBHTSTF-YOFSQIOKSA-N

Origin of Product

United States

Foundational & Exploratory

SV119: A Comprehensive Technical Guide to a Selective Sigma-2 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SV119 is a high-affinity and selective small molecule ligand for the sigma-2 (σ₂) receptor, a protein overexpressed in a variety of tumor cells.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound. The document includes comprehensive tables of quantitative data, detailed protocols for key experimental assays, and visualizations of its signaling pathway and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate dihydrochloride, is a synthetic compound with a well-defined chemical structure.[1] Its key properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound Hydrochloride
PropertyValueReference
IUPAC Name (1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate dihydrochloride[1]
CAS Number 913816-12-3 (HCl salt)[1]
Chemical Formula C₂₃H₃₉Cl₂N₃O₃[1]
Molecular Weight 476.48 g/mol [1]
Exact Mass 403.2835[1]
SMILES Code O=C(O[C@H]1C--INVALID-LINK--([H])CCCC2([H])C1)NC3=CC(C)=CC=C3OC[1]
Elemental Analysis C, 57.98; H, 8.25; Cl, 14.88; N, 8.82; O, 10.07[1]
Table 2: Pharmacological Properties of this compound
ParameterValueCell Line/SystemReference
Sigma-2 Receptor Binding Affinity (Kᵢ) ~7 nMIn vitro binding studies[1]
Sigma-1 Receptor Binding Affinity (Kᵢ) > 1 µMIn vitro binding studies[1]
IC₅₀ (as SW V-49 conjugate) 4.1 µM ± 0.2Pancreatic Cancer Cells[2]

Biological Activity and Mechanism of Action

This compound exhibits high selectivity for the sigma-2 receptor over the sigma-1 receptor.[1] The sigma-2 receptor is highly expressed in proliferating tumor cells, making it an attractive target for cancer therapeutics.[1][3] Upon binding to the sigma-2 receptor, this compound induces apoptosis in cancer cells through a caspase-dependent pathway.[1] This process is initiated by the modulation of intracellular calcium signaling, a decrease in mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[1][3]

Signaling Pathway of this compound-Induced Apoptosis

SV119_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds Ca_Modulation Intracellular Ca²⁺ Modulation Sigma2R->Ca_Modulation MMP_Decrease Mitochondrial Membrane Potential Decrease Sigma2R->MMP_Decrease ROS_Generation ROS Generation Sigma2R->ROS_Generation Caspase_Activation Caspase Activation Ca_Modulation->Caspase_Activation MMP_Decrease->Caspase_Activation ROS_Generation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Sigma-2 Receptor Competitive Binding Assay

This protocol is adapted from a study that utilized a fluorescently-labeled sigma-2 ligand to demonstrate competitive binding.

Objective: To determine the binding affinity of this compound to the sigma-2 receptor by measuring its ability to compete with a known fluorescently-labeled sigma-2 ligand.

Materials:

  • AsPC-1 pancreatic cancer cells

  • This compound

  • SW120 (fluorescently-labeled sigma-2 ligand)

  • Phosphate-buffered saline (PBS)

  • Trypsin/EDTA buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed AsPC-1 cells (5 x 10⁵ cells/well) into 6-well plates and allow them to adhere for 24 hours.

  • Pre-treat the cells with increasing concentrations of this compound (e.g., 0, 10, 30, 50 µM) for 30 minutes at 37°C.

  • Add SW120 to a final concentration of 10 nM to each well.

  • Incubate the cells for an additional 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Harvest the cells using trypsin/EDTA buffer.

  • Wash the harvested cells twice with PBS.

  • Analyze the internalization of SW120 using a flow cytometer to determine the extent of inhibition by this compound.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., Panc-02, CFPAC-1, Panc-1, AsPC-1)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis (Annexin V) Assay

Objective: To quantify the induction of apoptosis by this compound through the detection of phosphatidylserine (B164497) externalization.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol.

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Reactive Oxygen Species (ROS) Assay

Objective: To measure the generation of intracellular ROS induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • DCFDA/H2DCFDA assay kit

  • PBS or appropriate assay buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate or other suitable culture vessel.

  • Load the cells with the ROS-sensitive probe (e.g., H2DCFDA) by incubating them in the probe solution for 30-60 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • Treat the cells with various concentrations of this compound.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF) at different time points using a fluorescence microplate reader or flow cytometer.

Mitochondrial Membrane Potential (MMP) Assay

Objective: To assess the effect of this compound on the mitochondrial membrane potential.

Materials:

  • Cancer cell line of interest

  • This compound

  • MMP-sensitive fluorescent dye (e.g., JC-1, TMRM, or TMRE)

  • Complete cell culture medium

  • Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish).

  • Treat the cells with this compound for the desired time.

  • Incubate the cells with the MMP-sensitive dye according to the manufacturer's instructions. For JC-1, incubation typically leads to the formation of red fluorescent J-aggregates in healthy mitochondria with high membrane potential, while in apoptotic cells with low membrane potential, the dye remains as green fluorescent monomers.

  • Wash the cells with an appropriate buffer.

  • Measure the fluorescence. For JC-1, measure both the green and red fluorescence and calculate the ratio of red to green fluorescence as an indicator of the mitochondrial membrane potential.

Experimental Workflows

Workflow for In Vitro Characterization of this compound

SV119_In_Vitro_Workflow cluster_binding Receptor Binding cluster_cellular_effects Cellular Effects cluster_mechanism Mechanism of Action Binding_Assay Competitive Binding Assay (vs. Fluorescent Ligand) MTT_Assay Cell Viability Assay (MTT) Binding_Assay->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) MTT_Assay->Apoptosis_Assay ROS_Assay ROS Detection Assay Apoptosis_Assay->ROS_Assay MMP_Assay Mitochondrial Membrane Potential Assay Apoptosis_Assay->MMP_Assay

Caption: A typical workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent and selective sigma-2 receptor ligand with promising anti-cancer properties. Its ability to induce apoptosis through well-defined cellular mechanisms makes it a valuable tool for cancer research and a potential candidate for targeted drug delivery systems. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other sigma-2 receptor ligands.

References

In-depth Technical Guide: Synthesis and Characterization of SV119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis of SV119

A definitive, step-by-step synthesis protocol for this compound has not been explicitly detailed in publicly available literature. However, based on the known synthesis of its precursor, this compound-Asp, and other similar 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, a likely synthetic pathway can be proposed. The synthesis would logically involve the coupling of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with a functionalized benzoxazole (B165842) moiety.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of Tetrahydroisoquinoline Intermediate cluster_1 Synthesis of Benzoxazole Intermediate cluster_2 Final Coupling and Alkylation Start1 3,4-Dimethoxyphenethylamine Step1_1 Pictet-Spengler Reaction (with formaldehyde) Start1->Step1_1 Intermediate1 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline Step1_1->Intermediate1 Step3_1 N-Alkylation of Tetrahydroisoquinoline with Benzoxazole Intermediate Intermediate1->Step3_1 Start2 2-Amino-4-nitrophenol Step2_1 Acylation with 6-bromohexanoyl chloride Start2->Step2_1 Intermediate2_1 N-(2-hydroxy-5-nitrophenyl) -6-bromohexanamide Step2_1->Intermediate2_1 Step2_2 Cyclization (e.g., using polyphosphoric acid) Intermediate2_1->Step2_2 Intermediate2_2 2-(5-Bromopentyl)-6-nitro- benzo[d]oxazole Step2_2->Intermediate2_2 Step2_3 Reduction of nitro group (e.g., with SnCl2/HCl) Intermediate2_2->Step2_3 Intermediate2_3 2-(5-Bromopentyl)benzo[d] oxazol-6-amine Intermediate2_3->Step3_1 Step3_2 Alkylation of the terminal amine (if necessary, depending on the exact benzoxazole intermediate used) Step3_1->Step3_2 SV119_structure This compound Structure Step3_2->SV119_structure G Start Prepare membrane homogenates Step1 Incubate membranes with [³H]-DTG, (+)-pentazocine, and varying concentrations of this compound Start->Step1 Step2 Incubate at room temperature Step1->Step2 Step3 Rapidly filter through glass fiber filters Step2->Step3 Step4 Wash filters with ice-cold wash buffer Step3->Step4 Step5 Measure radioactivity using a scintillation counter Step4->Step5 End Calculate Ki values from competition binding curves Step5->End G Start Seed cells in a 96-well plate Step1 Treat cells with varying concentrations of this compound Start->Step1 Step2 Incubate for 24-72 hours Step1->Step2 Step3 Add MTT solution to each well Step2->Step3 Step4 Incubate for 2-4 hours to allow formazan crystal formation Step3->Step4 Step5 Add solubilization solution and incubate until crystals dissolve Step4->Step5 End Measure absorbance at 570 nm and calculate cell viability Step5->End G This compound This compound Sigma2R Sigma-2 Receptor (TMEM97/PGRMC1 complex) This compound->Sigma2R Binds to ROS Increased Reactive Oxygen Species (ROS) Sigma2R->ROS Induces Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress AIF_Release Release of Apoptosis-Inducing Factor (AIF) from mitochondria Mitochondrial_Stress->AIF_Release AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation DNA_Fragmentation DNA Fragmentation AIF_Translocation->DNA_Fragmentation Apoptosis Caspase-Independent Apoptosis DNA_Fragmentation->Apoptosis

SV119 Ligand Discovery and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SV119 is a synthetic small molecule that has garnered significant interest in the field of oncology as a selective ligand for the sigma-2 (σ2) receptor.[1] The σ2 receptor is overexpressed in a variety of tumor types, including pancreatic, breast, lung, and prostate cancers, making it an attractive target for both diagnostic imaging and therapeutic intervention.[2] this compound has been shown to induce apoptosis in cancer cells and has been investigated as a standalone agent, in combination with conventional chemotherapeutics, and as a targeting moiety for drug delivery systems. This guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Data Presentation

Binding Affinity of this compound for the Sigma-2 Receptor

Competitive binding assays are crucial for determining the affinity and selectivity of a ligand for its receptor. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand, with a lower Ki value indicating a higher affinity.

LigandReceptorRadioligandTissue/Cell LineKi (nM)
This compoundSigma-2[3H]DTGRat Liver Membranes44.3 ± 7.3
This compoundSigma-2[125I]RHM-4Rat Liver Membranes35.0 ± 4.0

Data from Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.

In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human and mouse pancreatic adenocarcinoma cell lines after 18 hours of treatment.

Cell LineSpeciesIC50 (µM)
AsPC1Human106
BxPC3Human85
CfpacHuman58
Panc1Human50
MiaPaCa-2Human75
Panc02Mouse65

Data from The novel sigma-2 receptor ligand SW43 stabilizes pancreas cancer progression in combination with gemcitabine.[3]

Experimental Protocols

Sigma-2 Receptor Competitive Binding Assay

This protocol is adapted from established methods for sigma-2 receptor binding assays.[4]

Materials:

  • Rat liver membrane preparation

  • [3H]DTG (1,3-di-o-tolyl-guanidine) radioligand

  • Unlabeled this compound

  • (+)-Pentazocine (for masking sigma-1 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of rat liver membrane preparation (approximately 200-300 µg of protein)

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled haloperidol (B65202) (for non-specific binding)

    • 50 µL of the this compound dilution

    • 50 µL of [3H]DTG at a final concentration of approximately 5 nM

    • 50 µL of (+)-pentazocine at a final concentration of 300 nM to saturate sigma-1 receptors.

  • Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell lines (e.g., pancreatic, breast)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a control.

  • Incubate the plate for the desired time period (e.g., 18, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Signaling Pathways and Logical Relationships

This compound-Induced Apoptosis Signaling Pathway

This compound and other sigma-2 receptor agonists have been shown to induce a novel apoptotic pathway that is independent of p53 and caspases.[5] This pathway does not involve the release of cytochrome c from the mitochondria.[6] While the complete downstream cascade is still under investigation, evidence suggests the involvement of reactive oxygen species (ROS) generation.

SV119_Apoptosis_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Unknown_Intermediates Unknown Intermediates Sigma2R->Unknown_Intermediates ROS Reactive Oxygen Species (ROS) Generation Unknown_Intermediates->ROS Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis

Caption: this compound-induced caspase-independent apoptosis pathway.

Logical Workflow for this compound Ligand Development

The development of a targeted ligand like this compound follows a logical progression from initial discovery to preclinical evaluation. This workflow outlines the key stages involved.

SV119_Development_Workflow Target_ID Target Identification (Sigma-2 Receptor) Lead_Discovery Lead Discovery (High-Throughput Screening) Target_ID->Lead_Discovery Lead_Opt Lead Optimization (this compound Synthesis) Lead_Discovery->Lead_Opt In_Vitro In Vitro Characterization (Binding & Cytotoxicity Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Evaluation (Xenograft Models) In_Vitro->In_Vivo Drug_Delivery Drug Delivery Systems (Conjugates, Liposomes) In_Vivo->Drug_Delivery

Caption: Logical workflow for this compound ligand development.

Experimental Workflow for this compound Cytotoxicity and Apoptosis Analysis

This diagram illustrates a typical experimental workflow to characterize the cytotoxic and apoptotic effects of this compound on cancer cells.

SV119_Experimental_Workflow Cell_Culture Cancer Cell Line Culture SV119_Treatment This compound Treatment (Dose-Response) Cell_Culture->SV119_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) SV119_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) SV119_Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for this compound cytotoxicity analysis.

Conclusion

This compound continues to be a valuable tool for studying the role of the sigma-2 receptor in cancer biology and holds promise as a therapeutic agent and a targeting ligand for drug delivery. Its unique mechanism of inducing caspase-independent apoptosis offers a potential avenue for overcoming resistance to conventional chemotherapy. Further research is warranted to fully elucidate the downstream signaling pathways and to optimize its therapeutic application in various cancer models. This guide provides a foundational understanding for researchers and drug development professionals interested in advancing the study and application of this compound and other sigma-2 receptor ligands.

References

An In-depth Technical Guide on the Role of Sigma-2 Receptors in Cancer Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sigma-2 (σ2) receptor, recently identified as Transmembrane Protein 97 (TMEM97), has emerged as a significant target in oncology.[1][2] Overexpressed in a wide array of proliferating cancer cells compared to their quiescent counterparts, it serves as a valuable biomarker for tumor proliferation.[2][3] Activation of the σ2 receptor by selective ligands can trigger potent anti-tumor effects through multiple mechanisms, including the induction of both caspase-dependent and -independent apoptosis, modulation of cholesterol homeostasis, and the generation of cellular stress.[4][5][6] This unique pharmacology, coupled with its differential expression, positions the σ2 receptor as a promising target for the development of novel cancer diagnostics and therapeutics, including agents that can overcome multidrug resistance. This guide provides a comprehensive overview of the molecular characteristics, signaling pathways, and therapeutic potential of the σ2 receptor in cancer biology, supplemented with quantitative data and detailed experimental protocols.

Molecular Identity and Characteristics

The σ2 receptor was pharmacologically characterized long before its molecular identity was confirmed. In 2017, it was identified as TMEM97, an 18-21.5 kDa transmembrane protein primarily located in the endoplasmic reticulum and lysosomes.[1][7] While TMEM97 is now established as the σ2 receptor binding site, it often functions in a complex with other proteins, most notably the Progesterone Receptor Membrane Component 1 (PGRMC1).[8] This complex is crucial for some of its key functions, particularly in cholesterol metabolism.[5][8]

Subcellular Localization

Fluorescence microscopy studies have localized σ2 receptors/TMEM97 to several key organelles, including:

  • Endoplasmic Reticulum (ER)

  • Lysosomes[1]

  • Plasma Membrane (within lipid rafts)[9]

  • Nuclear Membrane

This widespread subcellular distribution underscores its involvement in multiple cellular processes critical for cancer cell survival and proliferation.

The Sigma-2 Receptor as a Cancer Biomarker

A defining characteristic of the σ2 receptor is its significantly higher expression in proliferating (P) tumor cells compared to quiescent (Q) cells, with reported P:Q expression ratios of up to 10-fold.[9] This differential expression is a consistent finding across numerous cancer types, making the σ2 receptor a robust biomarker of the tumor's growth fraction.[3][10] High expression levels have been documented in breast, pancreatic, lung, colon, and brain cancers, among others.[11][12]

Data Presentation: Sigma-2 Receptor/TMEM97 Expression

The following table summarizes the relative expression of σ2R/TMEM97 across various human cancer cell lines, as determined by Western blot analysis.

Cell LineCancer TypeRelative σ2R/TMEM97 Expression (Normalized to β-actin)
NCI-H460Lung CancerHigh[12]
HCT-15Colorectal CancerHigh[12]
MCF7Breast CancerHigh[12][13]
OVCAR-8Ovarian CancerModerate[12]
PC-3Prostate CancerModerate[12]
U251CNS CancerModerate[12]
AsPC-1Pancreatic CancerLow[12][14]
MDA-MB-231Breast CancerLow[12]
SF-268CNS CancerLow[12]
MDA-MB-435MelanomaLow[12][14]

Data synthesized from multiple sources indicating high, moderate, or low expression trends.[12][13][14]

Signaling Pathways and Mechanisms of Action in Cancer

Sigma-2 receptor ligands induce cancer cell death through a variety of signaling pathways, often bypassing traditional apoptotic mechanisms that are dysregulated in resistant tumors.

Induction of Apoptosis and Programmed Cell Death

Activation of the σ2 receptor by agonist ligands is a potent trigger for cell death.[15] This process can be either caspase-dependent or -independent, depending on the cell type and the specific ligand used.[9]

  • Caspase-Independent Pathway: In many cancer types, particularly breast cancer, σ2 receptor-mediated apoptosis occurs independently of p53 and caspases.[4][16] This is a significant therapeutic advantage, as many tumors develop resistance to conventional chemotherapy by acquiring mutations in the p53 or caspase activation pathways.

  • Caspase-Dependent Pathway: In other cell lines, such as SK-N-SH neuroblastoma, the apoptotic cascade involves caspase activation.[9]

A key initiating event in σ2 receptor-mediated cell death is the generation of Reactive Oxygen Species (ROS) and subsequent Lysosomal Membrane Permeabilization (LMP).[1][6] The leakage of lysosomal proteases, such as cathepsins, into the cytosol triggers downstream cell death events.[6]

G cluster_0 Cell Exterior cluster_1 Cytoplasm Sigma2_Agonist Sigma-2 Agonist Ligand S2R σ2 Receptor (TMEM97) Sigma2_Agonist->S2R Activation ROS ROS Generation S2R->ROS LMP Lysosomal Membrane Permeabilization (LMP) ROS->LMP Cathepsins Cathepsin Release LMP->Cathepsins Mito_Depol Mitochondrial Depolarization Cathepsins->Mito_Depol Caspase_Apoptosis Caspase-Dependent Apoptosis Cathepsins->Caspase_Apoptosis Cell-type specific Apoptosis Caspase-Independent Apoptosis Mito_Depol->Apoptosis G cluster_0 Extracellular Space cluster_2 Intracellular LDL LDL Particle (Cholesterol) LDLR LDLR LDL->LDLR Binds TMEM97 TMEM97 (σ2 Receptor) LDLR->TMEM97 Forms Ternary Complex Endosome Endosome with LDL-Receptor Complex LDLR->Endosome Internalization PGRMC1 PGRMC1 TMEM97->PGRMC1 Lysosome Lysosome Endosome->Lysosome Fusion Cholesterol Free Cholesterol Lysosome->Cholesterol Release G Start Seed Cancer Cells Treat Treat with σ2 Ligand (Varying Conc. & Time) Start->Treat Harvest Harvest Cells (Adherent + Floating) Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Wash->Stain Analyze Analyze via Flow Cytometry Stain->Analyze End Quantify Apoptotic vs. Necrotic vs. Live Cells Analyze->End

References

SV119: A High-Affinity Probe for Elucidating Sigma-2 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling target in drug discovery, particularly in oncology and neurobiology.[1] Overexpressed in a variety of tumor cells compared to their healthy counterparts, it represents a key biomarker for proliferating cancer cells.[1] SV119, a synthetic small molecule, has emerged as a potent and selective ligand for the sigma-2 receptor, making it an invaluable tool for investigating the receptor's physiological and pathological roles. This technical guide provides a comprehensive overview of this compound as a probe for sigma-2 receptor function, detailing its binding characteristics, effects on cellular pathways, and associated experimental protocols.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity and cytotoxic potency.

Table 1: this compound Binding Affinity for Sigma-2 Receptor

RadioligandTissue/Cell SourceParameterValue (nM)Reference
[¹²⁵I]-ISO-2Panc02 Tumor Membrane HomogenatesIC₅₀7.8 ± 1.7[2][3]
[³H]DTGSD Rat Liver MembraneKᵢ44.3 ± 7.3[4]
[¹²⁵I]RHM-4SD Rat Liver MembraneKᵢ35.0 ± 4.0[4]

Table 2: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

Cell LineParameterValue (µM)Reference
AsPC-1IC₅₀>100[2]
BxPC-3IC₅₀~80[2]
Cfpac-1IC₅₀~70[2]
MiaPaCa-2IC₅₀>100[2]
Panc-1IC₅₀>100[2]
Panc02IC₅₀~90[2]

Signaling Pathways Modulated by this compound

This compound, upon binding to the sigma-2 receptor (TMEM97), triggers a cascade of intracellular events impacting cell survival and proliferation. The primary mechanisms include the induction of apoptosis through both caspase-dependent and -independent pathways, and the modulation of autophagy via the mTOR signaling pathway.

This compound-Induced Apoptotic Pathways

This compound has been shown to induce apoptosis in cancer cells, a process characterized by distinct morphological and biochemical hallmarks.[5] This programmed cell death is initiated through two converging pathways:

  • Caspase-Dependent Pathway: This pathway involves the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound treatment leads to the activation of caspase-3, a key executioner caspase, which in turn cleaves essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and ultimately, cell death.[5]

  • Caspase-Independent Pathway: Evidence suggests that sigma-2 receptor agonists can also induce apoptosis through mechanisms that do not rely on caspase activation.[6] This alternative route may involve the release of pro-apoptotic factors from the mitochondria or the endoplasmic reticulum.

This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R binds Caspase3 Caspase-3 Activation Sigma2R->Caspase3 Casp_ind Caspase-Independent Pathway Sigma2R->Casp_ind Apoptosis Apoptosis PARP PARP Cleavage Caspase3->PARP DNA_frag DNA Fragmentation PARP->DNA_frag DNA_frag->Apoptosis Casp_ind->Apoptosis

This compound-Induced Apoptosis Signaling
This compound and Autophagy via mTOR Inhibition

In addition to apoptosis, this compound can induce autophagy, a cellular process of self-digestion of cytoplasmic components. This is primarily achieved through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[5] mTOR is a central regulator of cell growth and proliferation. Its inhibition by this compound leads to the activation of the autophagic machinery, as evidenced by the increased synthesis and processing of microtubule-associated protein light chain 3 (LC3) and decreased expression of downstream mTOR effectors like p70S6K and 4EBP1.[5]

This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R binds mTOR mTOR Pathway Sigma2R->mTOR inhibits Autophagy Autophagy mTOR->Autophagy negatively regulates p70S6K p70S6K ↓ mTOR->p70S6K regulates _4EBP1 4EBP1 ↓ mTOR->_4EBP1 regulates LC3 LC3 Processing ↑ Autophagy->LC3

This compound-Induced Autophagy Pathway

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ or IC₅₀) of this compound for the sigma-2 receptor.

Materials:

  • Test compound (this compound)

  • Radioligand (e.g., [³H]DTG or [¹²⁵I]RHM-4)

  • Membrane preparation (e.g., rat liver or tumor cell homogenates)

  • Sigma-1 receptor masking agent (e.g., (+)-pentazocine) for assays with non-selective radioligands

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well plates

  • Scintillation counter or gamma counter

  • Filter paper and filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound (this compound).

  • In a 96-well plate, add the membrane preparation (approximately 30-60 µg of protein per well).[4]

  • Add the sigma-1 receptor masking agent if necessary. For instance, 100 nM of (+)-pentazocine is used when using [³H]DTG to mask sigma-1 receptors.[4]

  • Add the serially diluted this compound or vehicle control.

  • Add a fixed concentration of the radioligand (e.g., 5 nM [³H]DTG or 0.1 nM [¹²⁵I]RHM-4).[4]

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes for [³H]DTG or 90 minutes for [¹²⁵I]RHM-4).[4]

  • To determine non-specific binding, add a high concentration of a known sigma-2 ligand (e.g., 10 µM DTG) to a set of wells.[4]

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Dilutions add_this compound Add this compound/Vehicle prep_this compound->add_this compound prep_membrane Prepare Membrane Homogenates add_membrane Add Membrane to Plate prep_membrane->add_membrane prep_radio Prepare Radioligand add_radio Add Radioligand prep_radio->add_radio add_mask Add Masking Agent (optional) add_membrane->add_mask add_mask->add_this compound add_this compound->add_radio incubate Incubate add_radio->incubate filter_wash Filter and Wash incubate->filter_wash measure Measure Radioactivity filter_wash->measure calculate Calculate IC50/Ki measure->calculate

Competitive Binding Assay Workflow
MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.[7][8][9]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate, often with shaking, until the formazan is completely dissolved.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the EC₅₀ value.

cluster_cell_prep Cell Preparation cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound/Vehicle seed_cells->treat_cells incubate_treatment Incubate treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt remove_medium Remove Medium incubate_mtt->remove_medium add_solvent Add Solubilization Solution remove_medium->add_solvent dissolve Dissolve Formazan add_solvent->dissolve read_absorbance Read Absorbance (570nm) dissolve->read_absorbance calculate_viability Calculate % Viability & EC50 read_absorbance->calculate_viability

MTT Cell Viability Assay Workflow

Conclusion

This compound is a critical pharmacological tool for probing the function of the sigma-2 receptor (TMEM97). Its high affinity and selectivity, coupled with its ability to modulate key cellular pathways such as apoptosis and autophagy, make it an indispensable compound for cancer biology and neuroscience research. The detailed protocols and signaling pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to further unravel the complexities of sigma-2 receptor signaling in health and disease.

References

Exploratory Studies on SV119 Cellular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the cellular targets of SV119, a potent sigma-2 receptor ligand. The information presented herein is intended to support further research and development efforts in oncology and neurodegenerative diseases.

Introduction to this compound

This compound is a high-affinity and selective ligand for the sigma-2 receptor. Initially developed as a tool for studying this enigmatic receptor, this compound has demonstrated significant potential as a therapeutic agent and as a targeting moiety for drug delivery systems due to the overexpression of the sigma-2 receptor in a variety of cancer cell lines. This guide summarizes the key findings related to this compound's cellular targets, its mechanism of action, and the experimental approaches used to elucidate these properties.

Primary Cellular Target: The Sigma-2 Receptor (TMEM97)

The principal cellular target of this compound is the sigma-2 receptor, which has been identified as Transmembrane Protein 97 (TMEM97). The sigma-2 receptor is an 18-21 kDa protein primarily localized to the endoplasmic reticulum. It is distinct from the sigma-1 receptor and is often found in complex with other proteins, including the Progesterone Receptor Membrane Component 1 (PGRMC1). While historically there was debate, it is now widely accepted that TMEM97 constitutes the binding site for sigma-2 ligands like this compound.

Quantitative Binding Data of this compound

The affinity of this compound for the sigma-2 receptor has been quantified using competitive radioligand binding assays. The data presented below summarizes the inhibition constant (Ki) of this compound against different radioligands in rat liver membrane homogenates, a standard tissue source for these assays.

LigandRadioligandTissue SourceKi (nM)Reference
This compound [3H]DTGRat Liver Membranes44.3 ± 7.3[1]
This compound [125I]RHM-4Rat Liver Membranes35.0 ± 4.0[1]

Experimental Protocols

Competitive Radioligand Binding Assay for Sigma-2 Receptor

This protocol is a standard method to determine the binding affinity of a test compound (like this compound) for the sigma-2 receptor.[1][2][3]

Materials:

  • Rat liver membrane homogenates (source of sigma-2 receptors)

  • Radioligand: [3H]DTG (non-selective) or [125I]RHM-4 (sigma-2 selective)

  • Unlabeled ("cold") test compound (this compound) at various concentrations

  • Masking ligand (for [3H]DTG): (+)-pentazocine to block sigma-1 receptor binding

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter or gamma counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound (this compound).

  • In a 96-well plate, add the membrane homogenate, the radioligand at a fixed concentration, and the varying concentrations of the test compound.

  • If using [3H]DTG, add (+)-pentazocine to each well to saturate the sigma-1 receptors.

  • Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to allow binding to reach equilibrium.

  • To determine non-specific binding, a set of wells containing a high concentration of an unlabeled sigma-2 ligand (e.g., DTG) is included.

  • Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter (for 3H) or a gamma counter (for 125I).

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific radioligand binding. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Photoaffinity Labeling for Target Identification

Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding protein, enabling its identification.[4][5][6]

Materials:

  • A photoaffinity probe derivative of the ligand of interest (e.g., this compound) containing a photoreactive group (e.g., aryl azide (B81097) or diazirine) and a tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Live cells or cell lysates expressing the target receptor.

  • UV light source (e.g., 350 nm).

  • SDS-PAGE and Western blotting reagents or mass spectrometry equipment.

Procedure:

  • Incubate the live cells or cell lysates with the photoaffinity probe.

  • To determine the specificity of labeling, a parallel incubation is performed in the presence of an excess of the non-photoreactive parent compound (this compound) to compete for binding.

  • Irradiate the samples with UV light to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partner.

  • If using a biotinylated probe, the labeled proteins can be enriched using streptavidin-coated beads.

  • The labeled proteins are then separated by SDS-PAGE.

  • The tagged protein can be visualized by in-gel fluorescence (if using a fluorescent tag) or by Western blotting using an antibody against the tag or an anti-biotin antibody.

  • For definitive identification, the labeled protein band can be excised from the gel and analyzed by mass spectrometry.

Apoptosis Assay via Annexin V Staining and Flow Cytometry

This method is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.[7][8]

Materials:

  • Cells to be treated with this compound.

  • This compound at various concentrations.

  • Annexin V conjugated to a fluorophore (e.g., FITC, PE).

  • Propidium Iodide (PI) or another viability dye to distinguish necrotic cells.

  • Annexin V binding buffer.

  • Flow cytometer.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound for a specified period. Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add the fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • The results will differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

This compound, by binding to the sigma-2 receptor (TMEM97), is known to induce apoptosis in cancer cells through a caspase-independent pathway. This process often involves the generation of reactive oxygen species (ROS) and can lead to the activation of the MAPK/ERK signaling pathway as a cellular stress response.

SV119_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R ROS Reactive Oxygen Species (ROS) Sigma2R->ROS MAPK_ERK MAPK/ERK Signaling ROS->MAPK_ERK Activation Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis

Caption: this compound binds to the sigma-2 receptor, inducing ROS production and caspase-independent apoptosis.

Experimental Workflow for Cellular Target Identification

The identification of cellular targets for a small molecule like this compound typically involves a multi-step process, starting with binding assays and progressing to more definitive identification methods like photoaffinity labeling followed by mass spectrometry.

Target_Identification_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Validation BindingAssay Competitive Radioligand Binding Assay DetermineAffinity Determine Binding Affinity (Ki) BindingAssay->DetermineAffinity PhotoaffinityLabeling Photoaffinity Labeling with this compound Probe DetermineAffinity->PhotoaffinityLabeling ProteinEnrichment Enrichment of Labeled Proteins PhotoaffinityLabeling->ProteinEnrichment MassSpec Mass Spectrometry Analysis ProteinEnrichment->MassSpec TargetID Identify Putative Target Proteins MassSpec->TargetID Knockdown Target Gene Knockdown (e.g., siRNA) TargetID->Knockdown ValidateBinding Validate Loss of This compound Binding Knockdown->ValidateBinding

Caption: A typical workflow for identifying the cellular targets of a small molecule ligand like this compound.

Workflow for Assessing this compound-Induced Apoptosis

The evaluation of apoptosis induced by this compound involves treating cells with the compound and then using specific assays to measure key apoptotic markers.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Detection CellCulture Culture Cancer Cells Treatment Treat Cells with this compound (Dose-Response and Time-Course) CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV CaspaseAssay Caspase-3/7 Activity Assay (to confirm caspase-independence) Harvest->CaspaseAssay FlowCytometry Flow Cytometry Analysis AnnexinV->FlowCytometry DataAnalysis Quantify Apoptotic Cells FlowCytometry->DataAnalysis

Caption: Experimental workflow for the quantification of this compound-induced apoptosis in cancer cells.

Conclusion

This compound is a valuable chemical probe for studying the sigma-2 receptor (TMEM97) and holds promise as a targeted therapeutic agent. The data and protocols presented in this guide provide a foundation for researchers to further explore the cellular mechanisms of this compound and to develop novel applications in cancer and neurodegenerative disease research. The provided visualizations of key pathways and workflows offer a clear conceptual framework for these exploratory studies.

References

SV119: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SV119 is a synthetic small molecule that exhibits high affinity and selectivity for the sigma-2 (σ₂) receptor, a protein overexpressed in a variety of solid tumors, including pancreatic, breast, and prostate cancers. This overexpression in malignant tissues, coupled with low expression in healthy counterparts, establishes the sigma-2 receptor as a promising target for cancer therapeutics and diagnostics. This compound has demonstrated pro-apoptotic activity in cancer cells and serves as a targeting ligand for the delivery of cytotoxic payloads. This guide provides a detailed overview of the current understanding of the pharmacology and toxicology of this compound, based on publicly available preclinical data. While significant research has highlighted its therapeutic potential, comprehensive data on its toxicology and pharmacokinetics remain limited.

Pharmacology

Mechanism of Action

This compound exerts its primary pharmacological effect through its interaction with the sigma-2 receptor. Upon binding, this compound is believed to trigger a novel apoptotic pathway in cancer cells that is independent of both p53 and caspases.[1][2] This distinct mechanism of action suggests that this compound could be effective in tumors that have developed resistance to conventional chemotherapeutics that rely on these classical apoptotic pathways. The downstream signaling cascade following sigma-2 receptor activation by this compound is not fully elucidated but is thought to involve alterations in intracellular calcium signaling, generation of reactive oxygen species (ROS), and modulation of mitochondrial membrane potential, ultimately leading to programmed cell death.

Signaling Pathway of this compound-Induced Apoptosis

SV119_Signaling_Pathway This compound-Induced Apoptosis Pathway This compound This compound Sigma2_Receptor Sigma-2 Receptor (TMEM97) This compound->Sigma2_Receptor Binds to Intracellular_Ca_Flux ↑ Intracellular Ca²⁺ Flux Sigma2_Receptor->Intracellular_Ca_Flux ROS_Production ↑ Reactive Oxygen Species (ROS) Production Sigma2_Receptor->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Intracellular_Ca_Flux->Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis Caspase-Independent Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Receptor Binding Affinity

This compound demonstrates high and selective affinity for the sigma-2 receptor over the sigma-1 receptor subtype. This selectivity is a critical attribute, as it minimizes off-target effects that could arise from interactions with the sigma-1 receptor, which has a distinct pharmacological profile.

Receptor Ligand Kᵢ (nM) Reference
Sigma-2This compound~7[3]
Sigma-1This compound>1000[3]
Sigma-2This compound44.3 ± 7.3 (vs. [³H]DTG)
Sigma-2This compound35.0 ± 4.0 (vs. [¹²⁵I]RHM-4)
In Vitro Efficacy

This compound has shown cytotoxic effects against a panel of human and murine pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, however, can vary between cell lines, reflecting potential differences in sigma-2 receptor expression levels or other cellular factors.

Cell Line Cancer Type IC₅₀ (µM) for this compound Reference
Panc02Pancreatic (mouse)50-106[3]
AsPC-1Pancreatic (human)50-106[3]
BxPC-3Pancreatic (human)50-106[3]
Cfpac-1Pancreatic (human)50-106[3]
PANC-1Pancreatic (human)50-106[3]
MIA PaCa-2Pancreatic (human)50-106[3]

Note: The provided IC₅₀ values are a reported range from a single study. Further research is required to establish more precise, cell line-specific values.

In Vivo Efficacy

Preclinical studies in syngeneic mouse models of pancreatic cancer have demonstrated the in vivo anti-tumor activity of this compound.

A study utilizing a C57BL/6 mouse model with orthotopically implanted UN-KC-6141 pancreatic cancer cells showed that treatment with this compound vectors, particularly in combination with immunotherapy (αOX40), significantly decreased tumor growth and improved survival.[4] Another study mentioned the treatment of C57BL/6 mice bearing pancreatic tumor allografts with this compound.

Toxicology

Comprehensive toxicology data for this compound is limited in the currently available literature. Some studies involving this compound in combination therapies have reported a lack of observable gross toxicity. However, a formal toxicological profile, including acute and chronic toxicity studies, determination of the maximum tolerated dose (MTD), and LD₅₀ values, has not been published.

Safety Pharmacology: Formal safety pharmacology studies evaluating the effects of this compound on the cardiovascular, respiratory, and central nervous systems have not been reported.

Genotoxicity and Carcinogenicity: No data is currently available on the genotoxic or carcinogenic potential of this compound.

Pharmacokinetics (ADME)

There is a notable absence of published data regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding these pharmacokinetic parameters is crucial for its development as a therapeutic agent, as they inform dosing schedules, potential for drug-drug interactions, and tissue distribution.

Experimental Protocols

Sigma-2 Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of this compound for sigma-2 and sigma-1 receptors.

  • Method: Competitive radioligand binding assays are typically employed.

    • Membrane Preparation: Membranes are prepared from tissues or cells known to express sigma receptors (e.g., rat liver for sigma-2, guinea pig brain for sigma-1).

    • Radioligand: A radiolabeled ligand with known affinity for the target receptor is used (e.g., --INVALID-LINK---pentazocine for sigma-1, [³H]DTG or [¹²⁵I]RHM-4 for sigma-2).

    • Competition: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Detection: The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow Receptor Binding Assay Workflow start Start prep_membranes Prepare Receptor-Rich Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and this compound prep_membranes->incubate separate Separate Bound and Free Ligand incubate->separate measure Measure Radioactivity separate->measure calculate_ic50 Calculate IC₅₀ measure->calculate_ic50 calculate_ki Calculate Kᵢ using Cheng-Prusoff Equation calculate_ic50->calculate_ki end End calculate_ki->end

Caption: Workflow for determining receptor binding affinity.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC₅₀ value.

  • Method:

    • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 18, 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo, which measures metabolic activity.

    • Data Analysis: The absorbance or luminescence is measured, and the data is normalized to untreated controls. The IC₅₀ value is calculated by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pancreatic Cancer Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Method:

    • Animal Model: Immunocompromised mice (e.g., nude or SCID) or syngeneic models (e.g., C57BL/6) are used.

    • Tumor Implantation: Pancreatic cancer cells are implanted either subcutaneously or orthotopically into the pancreas of the mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.

    • Treatment: Mice are randomized into control and treatment groups. This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.

    • Monitoring: Tumor volume is measured periodically using calipers. Animal body weight and general health are also monitored for signs of toxicity.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Tumor growth curves and survival data are plotted and statistically analyzed.

Conclusion and Future Directions

This compound is a promising sigma-2 receptor ligand with demonstrated in vitro and in vivo anti-cancer activity, particularly in pancreatic cancer models. Its unique, caspase-independent mechanism of inducing apoptosis presents a potential advantage for treating drug-resistant tumors. However, the lack of comprehensive toxicology and pharmacokinetic data is a significant hurdle for its clinical translation.

Future research should focus on:

  • Comprehensive Toxicology Studies: In-depth acute and chronic toxicity studies in relevant animal models to determine the safety profile of this compound.

  • Pharmacokinetic Profiling: Thorough ADME studies to understand the absorption, distribution, metabolism, and excretion of this compound.

  • In Vivo Efficacy Studies: More detailed in vivo studies with this compound as a monotherapy and in combination with other agents, including detailed reporting of tumor growth inhibition and survival data.

  • Mechanism of Action Elucidation: Further investigation into the downstream signaling pathways activated by this compound to identify potential biomarkers of response and resistance.

Addressing these knowledge gaps will be critical in determining the true therapeutic potential of this compound and advancing it towards clinical development for the treatment of cancer.

References

Initial In Vitro Evaluation of SV119: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial in vitro evaluation of SV119, a synthetic small molecule targeting the sigma-2 receptor. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of this compound.

Core Principles

This compound is a selective ligand for the sigma-2 receptor, a protein also known as Transmembrane Protein 97 (TMEM97). The sigma-2 receptor is overexpressed in a variety of tumor cells, making it an attractive target for cancer therapeutics. The initial in vitro evaluation of this compound focuses on quantifying its binding affinity to the sigma-2 receptor and assessing its impact on the viability and apoptotic pathways of cancer cells.

Data Presentation

The following tables summarize the key quantitative data from the initial in vitro evaluation of this compound.

ParameterValueCell Line(s)Reference
Binding Affinity (IC50) 7.8 ± 1.7 nMPanc02 Tumor Membrane Homogenates[1]
Cell Viability (IC50) 50-106 µMAsPC-1, BxPC-3, Cfpac, Panc-1, MiaPaCa-2, Panc02[1]

Table 1: Quantitative In Vitro Data for this compound

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and laboratory conditions.

Sigma-2 Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of this compound for the sigma-2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat liver membrane homogenates (as a source of sigma-2 receptors)

  • [3H]DTG (1,3-di-o-tolyl-guanidine) as the radioligand

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • This compound (or other test compounds) at various concentrations

  • 50 mM Tris-HCl, pH 8.0

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing rat liver membrane homogenates (approximately 30-60 µg of protein) in 50 mM Tris-HCl, pH 8.0.

  • Add a fixed concentration of [3H]DTG (e.g., 5 nM) and (+)-pentazocine (e.g., 100 nM) to the reaction mixture.

  • Add varying concentrations of this compound to the reaction tubes.

  • Incubate the mixture at room temperature for 120 minutes to allow for competitive binding.[2]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1)

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.[3][4]

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[4]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between viable, apoptotic, and necrotic cells.[6]

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with various concentrations of this compound for a predetermined time. Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS and centrifuge.[7]

  • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[8][9]

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[8]

  • Analyze the stained cells by flow cytometry as soon as possible.[10]

  • Quantify the percentage of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Mandatory Visualizations

Sigma-2 Receptor (TMEM97) Signaling Pathway

The binding of this compound to the sigma-2 receptor (TMEM97) is believed to initiate a signaling cascade that can lead to apoptosis. While the complete pathway is still under investigation, a putative model based on current understanding is presented below. Sigma-2 receptor agonists are thought to induce apoptosis through mechanisms that may involve caspase-3 activation.

SV119_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binds to Ca_Signaling Modulation of Ca2+ Signaling Sigma2R->Ca_Signaling Apoptosis_Induction Apoptosis Induction Ca_Signaling->Apoptosis_Induction Caspase3 Caspase-3 Activation Apoptosis_Induction->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h (Cell Adhesion) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h (Formazan Formation) add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Calculate % Viability & Determine IC50 read_absorbance->analysis Apoptosis_Necrosis_Detection cluster_legend Cell State cluster_staining Staining Pattern Viable Viable AV_neg_PI_neg Annexin V (-) Propidium Iodide (-) Viable->AV_neg_PI_neg Corresponds to EarlyApoptotic Early Apoptotic AV_pos_PI_neg Annexin V (+) Propidium Iodide (-) EarlyApoptotic->AV_pos_PI_neg Corresponds to LateApoptotic Late Apoptotic/ Necrotic AV_pos_PI_pos Annexin V (+) Propidium Iodide (+) LateApoptotic->AV_pos_PI_pos Corresponds to

References

Methodological & Application

Application Notes and Protocols for SV119 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SV119 is a synthetic small molecule that functions as a high-affinity, specific ligand for the sigma-2 (σ2) receptor.[1][2] The σ2 receptor is a transmembrane protein often overexpressed in a wide variety of human and rodent tumor cells, including pancreatic, breast, lung, and prostate cancers, while having limited presence in normal, quiescent tissues.[1][2][3] This differential expression makes the σ2 receptor an attractive target for cancer-specific therapies and diagnostics. This compound is primarily utilized as a targeting moiety in vitro to facilitate the selective delivery of therapeutic agents or imaging probes to cancer cells. By conjugating this compound to various payloads—such as chemotherapeutics, nanoparticles, or liposomes—researchers can enhance their uptake and efficacy in σ2 receptor-expressing cells.[1][2][4]

Principle of Action

The fundamental application of this compound in cell culture studies is based on its ability to bind to the σ2 receptor on the plasma membrane of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell internalizes the this compound-ligand complex along with its conjugated cargo.[1] This targeted delivery mechanism can overcome challenges such as poor drug internalization and off-target toxicity. For instance, when conjugated to the ferroptosis-inducing agent dm-Erastin, this compound overcomes the uptake blockade of the drug, significantly enhancing its potency in pancreatic cancer cells.[4]

Applications in In Vitro Research

  • Targeted Drug Delivery: this compound can be conjugated to cytotoxic agents to increase their concentration within cancer cells, thereby enhancing their therapeutic effect and specificity.[2][3][4]

  • Enhanced Cellular Uptake Studies: The efficacy of this compound-mediated delivery can be quantified by comparing the cellular uptake of a conjugated molecule to its unconjugated counterpart in σ2 receptor-positive and -negative cell lines.[1][2]

  • Mechanism of Action Studies: Investigating the downstream cellular events following the introduction of this compound-drug conjugates can help elucidate specific signaling pathways and modes of cell death, such as apoptosis or ferroptosis.[3][4]

  • Development of Novel Therapeutics: this compound serves as a valuable tool in the preclinical development and evaluation of novel targeted cancer therapies.[1][4]

Data Summary

Table 1: In Vitro Cytotoxicity of this compound Conjugates
Cell LineCompoundIC50 (µM)Exposure Time (hours)Assay
PANC-1 (Pancreatic Cancer)SW V-49 (this compound-dm-Erastin)~124CellTiter-Glo
PANC-1 (Pancreatic Cancer)Erastin>1024CellTiter-Glo
PANC-1 (Pancreatic Cancer)This compound + Erastin (unconjugated mix)>1024CellTiter-Glo
PANC-1 (Pancreatic Cancer)This compound>1024CellTiter-Glo

Data synthesized from a study on a novel drug conjugate for pancreatic cancer.[4]

Table 2: Cellular Uptake Enhancement by this compound Conjugation
Cell LineCompoundRelative Uptake vs. Unconjugated
MDA-MB-231 (Breast Cancer)This compound-PEG-AuNCs~3-fold higher than Hela cells
PC-3 (Prostate Cancer)This compound-PEG-AuNCs~3-fold higher than Hela cells
DU-145 (Prostate Cancer)This compound LiposomesSignificantly higher than unmodified liposomes
A549 (Lung Cancer)This compound LiposomesSignificantly higher than unmodified liposomes
MCF-7 (Breast Cancer)This compound LiposomesSignificantly higher than unmodified liposomes

Data compiled from studies on this compound-conjugated gold nanocages and liposomes.[1][2]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using a Cell Viability Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of an this compound-drug conjugate compared to the unconjugated drug.

Materials:

  • σ2 receptor-positive cancer cell line (e.g., PANC-1, DU-145)

  • Complete growth medium (specific to the cell line)

  • This compound-drug conjugate, unconjugated drug, and this compound alone

  • Vehicle control (e.g., DMSO)

  • 96-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. c. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound-drug conjugate, the unconjugated drug, this compound alone, and an equimolar mixture of the unconjugated components. b. Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include wells with vehicle control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Measurement: a. After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability. b. Plot the percentage of viability against the log concentration of the compound. c. Use a non-linear regression analysis to calculate the IC50 value for each compound.

Protocol 2: Quantification of Cellular Uptake via this compound-Mediated Endocytosis

This protocol outlines a method to quantify the enhanced cellular uptake of a fluorescently labeled this compound conjugate.

Materials:

  • σ2 receptor-positive cancer cell line (e.g., MDA-MB-435)

  • σ2 receptor-negative or low-expressing cell line for comparison (e.g., Hela)

  • Fluorescently labeled this compound conjugate and a corresponding unconjugated fluorescent probe

  • Complete growth medium

  • 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: a. Seed cells in 24-well plates at a density that will result in a sub-confluent monolayer on the day of the experiment. b. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Incubation: a. Prepare working solutions of the fluorescently labeled this compound conjugate and the unconjugated probe in complete growth medium at the desired concentration. b. Aspirate the medium from the wells and wash the cells once with warm PBS. c. Add the medium containing the fluorescent compounds to the respective wells. d. Incubate for a specific time course (e.g., 0.5, 1, 2, 4 hours) at 37°C.

  • Cell Harvesting and Analysis (Flow Cytometry): a. After incubation, aspirate the treatment medium and wash the cells three times with cold PBS to remove any unbound probe. b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes. d. Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in cold PBS. e. Analyze the fluorescence intensity of the cell suspension using a flow cytometer.

  • Data Analysis: a. Calculate the mean fluorescence intensity (MFI) for each sample. b. Compare the MFI of cells treated with the this compound conjugate to those treated with the unconjugated probe to determine the fold-increase in uptake. c. Compare the uptake in σ2 receptor-positive versus -negative cell lines to demonstrate targeting specificity.

Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity Assay A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h for Attachment A->B C 3. Treat with Serial Dilutions of This compound-Conjugate and Controls B->C D 4. Incubate for 24-72h C->D E 5. Add Cell Viability Reagent D->E F 6. Measure Luminescence E->F G 7. Analyze Data and Calculate IC50 F->G

Caption: Workflow for assessing the cytotoxicity of this compound conjugates.

G cluster_0 This compound-Mediated Drug Delivery Pathway extracellular Extracellular Space cell_membrane Plasma Membrane intracellular Intracellular Space sv119_drug This compound-Drug Conjugate sigma2 Sigma-2 Receptor sv119_drug->sigma2 1. Binding endosome Endosome sigma2->endosome 2. Receptor-Mediated Endocytosis drug_release Drug Release endosome->drug_release 3. Internalization and Endosomal Trafficking cellular_effect Cellular Effect (e.g., Apoptosis, Ferroptosis) drug_release->cellular_effect 4. Payload exerts effect

Caption: Mechanism of this compound-mediated targeted drug delivery.

G cluster_0 Signaling Pathway of an this compound-Ferroptosis Inducer Conjugate conjugate This compound-dm-Erastin (e.g., ACXT-3102) sigma2 Sigma-2 Receptor conjugate->sigma2 Binds xCT System xc- Antiporter conjugate->xCT Inhibits gpx4 GPX4 Depletion xCT->gpx4 Glutathione Synthesis Inhibited ros Increased ROS (Reactive Oxygen Species) lipid_perox Lipid Peroxidation ros->lipid_perox Induces mapk_erk MAPK/ERK Activation (Compensatory Response) ros->mapk_erk Activates ferroptosis Ferroptotic Cell Death lipid_perox->ferroptosis Leads to gpx4->lipid_perox Normally Prevents

Caption: Signaling events initiated by an this compound-ferroptosis inducer.[5]

References

Application Notes and Protocols for SV119 in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SV119, a selective sigma-2 receptor ligand, in preclinical animal models of cancer. This compound serves as a valuable tool for cancer research, primarily as a targeting agent for drug delivery and as a therapeutic agent, both alone and in combination with other chemotherapeutics.

Introduction to this compound

This compound is a synthetic small molecule that binds with high affinity and specificity to the sigma-2 receptor, which is overexpressed in a variety of solid tumors, including pancreatic, breast, and prostate cancer.[1] This overexpression makes the sigma-2 receptor an attractive target for tumor imaging and targeted therapy. The sigma-2 receptor has been identified as the transmembrane protein 97 (TMEM97).[2] Ligands of the sigma-2 receptor, such as this compound, can induce cancer cell death through multiple signaling pathways, including a novel caspase-independent apoptosis and autophagy.

Mechanism of Action

This compound and other sigma-2 receptor ligands exert their anti-cancer effects through a multi-faceted mechanism. Upon binding to the sigma-2 receptor (TMEM97), this compound can trigger a unique apoptotic pathway that is independent of caspases, the primary executioners of classical apoptosis. This suggests that this compound may be effective in cancers that have developed resistance to conventional chemotherapeutics that rely on caspase-dependent cell death.

Furthermore, this compound has been shown to induce autophagy, a cellular process of self-digestion, which can lead to cell death in cancer cells. This is potentially mediated through the inhibition of the mTOR signaling pathway. The binding of this compound to the sigma-2 receptor can also lead to cell cycle arrest by decreasing the expression of key cyclins.

The high expression of sigma-2 receptors on proliferating tumor cells compared to quiescent normal cells allows for the selective targeting of cancer cells.[3] This property is exploited by conjugating this compound to various therapeutic payloads, such as chemotherapeutic drugs or nanoparticles, to enhance their delivery to the tumor site and minimize off-target toxicity.

Data Presentation: Efficacy of this compound in Animal Models

The following tables summarize quantitative data from preclinical studies on the efficacy of this compound, both as a standalone agent and in combination therapies.

Table 1: Efficacy of this compound in Combination with Gemcitabine in a Pancreatic Adenocarcinoma Allograft Model

Treatment GroupMean Tumor Diameter (mm)Survival (days)Animal ModelCancer TypeReference
Control~14~20C57BL/6 MicePancreatic Adenocarcinoma[4]
This compound (1 mg/mouse, i.p.)~11~25C57BL/6 MicePancreatic Adenocarcinoma[4]
Gemcitabine (3 mg/mouse, i.p.)~9~30C57BL/6 MicePancreatic Adenocarcinoma[4]
This compound + Gemcitabine~6~40C57BL/6 MicePancreatic Adenocarcinoma[4]

Table 2: Efficacy of this compound-Drug Conjugate (ACXT-3102/SW V-49) in Pancreatic Cancer Xenograft Models

Treatment GroupTumor Volume ReductionMedian Survival ImprovementAnimal ModelCancer TypeReference
dm-Erastin (non-targeted)--Syngeneic and Patient-Derived XenograftPancreatic Cancer[5][6]
SW V-49 (this compound-dm-Erastin)Significant reductionDoubledSyngeneic and Patient-Derived XenograftPancreatic Cancer[5][6]

Experimental Protocols

The following are detailed protocols for the use of this compound in animal models of cancer, based on published literature and standard preclinical practices.

Protocol 1: Evaluation of this compound in Combination with Gemcitabine in a Syngeneic Mouse Model of Pancreatic Cancer

1. Animal Model:

  • C57BL/6 mice, 6-8 weeks old.[4]

  • All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[6][7]

2. Cell Line and Tumor Induction:

  • Use a syngeneic pancreatic cancer cell line, such as Panc-02.

  • Inject 1 x 10^6 Panc-02 cells in 100 µL of sterile PBS subcutaneously into the flank of each mouse.[8]

  • Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.[5]

3. Drug Preparation and Administration:

  • This compound:

    • Vehicle: While the specific vehicle for this compound in the cited study is not detailed, a common vehicle for similar small molecules is a solution of 5% DMSO, 40% PEG300, and 55% sterile water. It is crucial to perform a small pilot study to ensure the solubility and tolerability of the chosen vehicle.
    • Dose: 1 mg/mouse.[4]
    • Administration: Intraperitoneal (i.p.) injection, administered every other day for a specified duration (e.g., 7 days).[4]

  • Gemcitabine:

    • Vehicle: Sterile saline.
    • Dose: 3 mg/mouse.[4]
    • Administration: Intraperitoneal (i.p.) injection, administered weekly for a specified duration (e.g., two weeks).[4]

4. Monitoring and Endpoints:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.[5][7] Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal health daily, including body weight, activity, and any signs of toxicity.[6][7]

  • The primary endpoint is typically tumor growth delay or regression. A secondary endpoint can be overall survival.

  • Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant distress, in accordance with IACUC guidelines.[5][9]

5. Data Analysis:

  • Compare tumor growth rates and survival times between the different treatment groups using appropriate statistical methods (e.g., ANOVA for tumor growth, Kaplan-Meier analysis for survival).

Protocol 2: Evaluation of an this compound-Drug Conjugate in an Orthotopic Pancreatic Cancer Xenograft Model

1. Animal Model:

  • Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.[10][11]

2. Cell Line and Orthotopic Tumor Implantation:

  • Use a human pancreatic cancer cell line (e.g., PANC-1).

  • Surgically implant 1 x 10^6 PANC-1 cells in 20-50 µL of a 1:1 mixture of PBS and Matrigel directly into the pancreas of anesthetized mice.[10][12] Orthotopic models more accurately replicate the tumor microenvironment and metastatic potential.[13][14]

3. Drug Preparation and Administration:

  • This compound-Drug Conjugate (e.g., ACXT-3102/SW V-49):

    • Vehicle: The specific vehicle should be determined based on the physicochemical properties of the conjugate. A formulation similar to that used for this compound alone may be a suitable starting point.
    • Dose: Dose will be dependent on the specific conjugate and should be determined in dose-escalation studies.
    • Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injection, with the frequency determined by pharmacokinetic and tolerability studies.

4. Monitoring and Endpoints:

  • Monitor tumor growth using non-invasive imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells) on a weekly basis.[3][11]

  • Monitor animal health daily.

  • Primary endpoints can include tumor growth inhibition and prevention of metastasis. Overall survival is also a key endpoint.

  • Euthanize animals based on tumor burden as determined by imaging, or signs of deteriorating health.

Mandatory Visualizations

Signaling Pathways

SV119_Signaling_Pathway

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., C57BL/6 or Nude Mice) TumorInduction Induce Tumors (Subcutaneous or Orthotopic) AnimalModel->TumorInduction TumorGrowth Monitor Tumor Growth to Treatment Size TumorInduction->TumorGrowth Randomization Randomize Animals into Treatment Groups TumorGrowth->Randomization DrugAdmin Administer this compound +/- Other Agents (i.p. or i.v.) Randomization->DrugAdmin Monitoring Monitor Tumor Growth and Animal Health DrugAdmin->Monitoring Endpoint Reach Predefined Endpoints (Tumor Size, Survival) Monitoring->Endpoint DataCollection Collect and Analyze Data (Tumor Volume, Survival Curves) Endpoint->DataCollection Conclusion Draw Conclusions on Efficacy DataCollection->Conclusion

Logical Relationship: this compound as a Targeting Agent

SV119_Targeting cluster_tumor Tumor Cell This compound This compound Ligand Conjugate This compound-Drug Conjugate This compound->Conjugate Drug Therapeutic Payload (e.g., dm-Erastin, Gold Nanocage) Drug->Conjugate Sigma2R Sigma-2 Receptor (Overexpressed) Conjugate->Sigma2R Binds Internalization Receptor-Mediated Endocytosis Sigma2R->Internalization TherapeuticEffect Targeted Therapeutic Effect Internalization->TherapeuticEffect

References

SV119 for Fluorescent Labeling of Sigma-2 Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SV119 is a high-affinity and selective ligand for the sigma-2 (σ2) receptor, a protein overexpressed in a variety of proliferating cancer cells. This property makes this compound an invaluable tool for cancer research and drug development. When conjugated to a fluorophore, this compound can be used to visualize and quantify sigma-2 receptor expression in cells and tissues, providing insights into tumor biology and aiding in the development of targeted cancer therapies. These application notes provide detailed protocols for the use of fluorescently labeled this compound in various experimental settings.

Quantitative Data Summary

The binding affinity and cytotoxic effects of this compound are crucial for its application in research. The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinity of this compound for Sigma Receptors

Receptor SubtypeLigandKᵢ (nM)Reference
Sigma-2 (σ2)This compound44.3 ± 7.3[1]
Sigma-1 (σ1)This compound>1000

Table 2: Cytotoxicity of this compound Conjugate (SW V-49) in Pancreatic Cancer Cell Lines

Cell LineIC₅₀ (µM)
BxPC-3~5
AsPC-1~4
MIA PaCa-2~6
KCKO~3

Signaling Pathways

The sigma-2 receptor, also known as transmembrane protein 97 (TMEM97), is implicated in several cellular signaling pathways, primarily related to cell proliferation and survival. One of the key pathways influenced by sigma-2 receptor activation is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, metabolism, and apoptosis.

Sigma2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S2R Sigma-2 Receptor (TMEM97) EGFR EGFR S2R->EGFR interacts with RAF RAF S2R->RAF activates PKC PKC S2R->PKC activates PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibition) mTOR->Apoptosis RAF->Proliferation PKC->Proliferation

Sigma-2 receptor signaling cascade.

Experimental Protocols

Competitive Binding Assay for Determining Kᵢ of this compound

This protocol describes how to determine the binding affinity (Kᵢ) of unlabeled this compound for the sigma-2 receptor using a competition binding assay with a radiolabeled or fluorescently-labeled sigma-2 receptor ligand.

Materials:

  • Cell line with high sigma-2 receptor expression (e.g., MDA-MB-435, Panc-1)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled sigma-2 ligand (e.g., [³H]DTG) or fluorescent sigma-2 ligand (e.g., SW120)

  • Unlabeled this compound

  • Scintillation vials and cocktail (for radioligand assay) or microplate reader (for fluorescent ligand assay)

  • Glass fiber filters (for radioligand assay)

  • Filtration apparatus

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture 1. Culture cells expressing sigma-2 receptors MembranePrep 2. Prepare cell membranes CellCulture->MembranePrep Incubation 4. Incubate membranes with labeled ligand and varying concentrations of this compound MembranePrep->Incubation ReagentPrep 3. Prepare serial dilutions of unlabeled this compound ReagentPrep->Incubation Separation 5. Separate bound from free ligand (filtration) Incubation->Separation Measurement 6. Measure bound radioactivity or fluorescence Separation->Measurement DataAnalysis 7. Plot data and calculate IC50 and Ki Measurement->DataAnalysis

Workflow for competitive binding assay.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and wash with cold PBS.

    • Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes.

    • Resuspend membrane pellet in fresh buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled or fluorescently labeled sigma-2 ligand to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • To determine non-specific binding, include control wells with a high concentration of an unlabeled sigma-2 ligand.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold buffer to remove unbound ligand.

    • For radioligand assays, place filters in scintillation vials with scintillation cocktail and count radioactivity.

    • For fluorescent ligand assays, measure the fluorescence of the filters using a microplate reader.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the labeled ligand and Kₑ is its dissociation constant.

Fluorescent Labeling of Sigma-2 Receptors for Microscopy

This protocol outlines the steps for fluorescently labeling sigma-2 receptors in cultured cells using a fluorescently-conjugated this compound for visualization by fluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • Fluorescently-conjugated this compound

  • Cell culture medium

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (optional)

  • Fluorescence microscope

Microscopy_Workflow Start Start: Cells on coverslips Incubate 1. Incubate cells with fluorescent this compound Start->Incubate Wash1 2. Wash to remove unbound probe Incubate->Wash1 Fix 3. Fix cells Wash1->Fix Wash2 4. Wash cells Fix->Wash2 Mount 5. Mount coverslips on slides Wash2->Mount Image 6. Image with fluorescence microscope Mount->Image End End: Fluorescent images Image->End

Experimental workflow for fluorescence microscopy.

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow overnight.

  • Labeling:

    • Prepare a working solution of fluorescently-conjugated this compound in cell culture medium at the desired concentration (typically in the nanomolar to low micromolar range; optimization may be required).

    • Remove the culture medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound fluorescent probe.

  • Fixation:

    • Fix the cells by incubating them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium, which may contain DAPI for nuclear counterstaining.

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore used.

Flow Cytometry Analysis of Sigma-2 Receptor Expression

This protocol provides a method for the quantitative analysis of sigma-2 receptor expression on the surface of cells using fluorescently-conjugated this compound and flow cytometry.

Materials:

  • Cell suspension

  • Fluorescently-conjugated this compound

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Propidium (B1200493) iodide (PI) or other viability dye

  • Flow cytometer

FlowCytometry_Workflow Start Start: Single-cell suspension Incubate 1. Incubate cells with fluorescent this compound Start->Incubate Wash 2. Wash to remove unbound probe Incubate->Wash Resuspend 3. Resuspend cells in staining buffer Wash->Resuspend ViabilityStain 4. Add viability dye (e.g., PI) Resuspend->ViabilityStain Analyze 5. Analyze by flow cytometry ViabilityStain->Analyze End End: Quantitative data Analyze->End

Experimental workflow for flow cytometry.

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in ice-cold flow cytometry staining buffer.

    • Determine the cell concentration and adjust to approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the fluorescently-conjugated this compound to the cells at a predetermined optimal concentration.

    • Incubate the cells for 30-60 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Add 1 mL of cold flow cytometry staining buffer to each tube and centrifuge to pellet the cells.

    • Carefully aspirate the supernatant.

    • Repeat the wash step twice.

  • Resuspension and Viability Staining:

    • Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

    • Add a viability dye, such as propidium iodide, to distinguish live from dead cells.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the fluorophore.

    • Gate on the live cell population and measure the fluorescence intensity of the this compound signal.

    • Use unstained cells as a negative control to set the background fluorescence.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of sigma-2 receptors. The protocols provided in these application notes offer a starting point for researchers to investigate the role of sigma-2 receptors in various biological processes and to explore their potential as therapeutic targets. Optimization of the provided protocols may be necessary for specific cell types and experimental conditions.

References

Application Notes and Protocols: SV119 Conjugation to Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as the transmembrane protein TMEM97, is a promising target for cancer therapy due to its overexpression in a wide range of tumor cells, including pancreatic, breast, prostate, and lung cancers, with minimal expression in healthy tissues.[1][2] SV119 is a synthetic small molecule ligand that binds to the sigma-2 receptor with high affinity (Kᵢ value of approximately 7 nM) and selectivity, making it an excellent candidate for targeted drug delivery.[3] Upon binding, this compound-conjugated nanoparticles are internalized by cancer cells through receptor-mediated endocytosis, allowing for the specific delivery of therapeutic payloads.[4] This targeted approach aims to enhance the concentration of anticancer agents at the tumor site, thereby increasing efficacy while reducing systemic toxicity.[5]

These application notes provide detailed protocols for the conjugation of this compound to nanoparticles and methodologies for evaluating their therapeutic potential.

Data Presentation

Table 1: Physicochemical Properties of this compound-Conjugated Nanoparticles
Nanoparticle TypeTargeting LigandCore Size (nm)Hydrodynamic Diameter (nm)Zeta Potential (mV)Drug LoadedReference
Gold Nanocages (AuNCs)This compound-PEG~50Not specifiedNot specifiedDoxorubicin[6]
LiposomesThis compound-PEG-DOANot specified~90NeutralDoxorubicin[1]
Table 2: In Vitro Cellular Uptake of this compound-Conjugated Nanoparticles
Cell LineCancer TypeNanoparticle FormulationUptake Enhancement vs. Non-TargetedReference
MDA-MB-435Breast CancerThis compound-PEG-AuNCsSignificantly Higher[4]
DU-145Prostate CancerThis compound-PEG-DOA LiposomesSignificantly Higher[1]
PC-3Prostate CancerThis compound-PEG-DOA LiposomesSignificantly Higher[1]
A549Lung CancerThis compound-PEG-DOA LiposomesSignificantly Higher[1]
201TNot SpecifiedThis compound-PEG-DOA LiposomesSignificantly Higher[1]
MCF-7Breast CancerThis compound-PEG-DOA LiposomesSignificantly Higher[1]
BEAS-2B (Normal)Lung BronchialThis compound-PEG-DOA LiposomesNo Significant Increase[1]
Table 3: In Vivo Efficacy of this compound-Conjugated Nanoparticles
Animal ModelCancer TypeTreatment GroupOutcomeReference
C57BL/6 MicePancreatic AdenocarcinomaThis compound + GemcitabineSuppressed tumor growth and increased survival[2]
Syngeneic & PDX ModelsPancreatic CancerSW V-49 (this compound-dm-Erastin)Reduced tumor size, doubled median survival[5][7]

Mandatory Visualizations

G cluster_0 Experimental Workflow: this compound-Nanoparticle Conjugation and Evaluation NP Nanoparticle Core (e.g., Gold, Liposome) Conjugation Conjugation Reaction NP->Conjugation This compound This compound Ligand (Sigma-2 Receptor Targeting) Linker PEG Linker (e.g., OPSS-PEG-SVA) This compound->Linker Linker->Conjugation Drug Therapeutic Drug (e.g., Doxorubicin) DrugLoading Drug Loading Drug->DrugLoading Purification Purification (e.g., Centrifugation) Conjugation->Purification SV119_NP This compound-NP Conjugate Purification->SV119_NP SV119_NP_Drug Drug-Loaded this compound-NP DrugLoading->SV119_NP_Drug SV119_NP->DrugLoading Characterization Physicochemical Characterization (DLS, TEM, Zeta) SV119_NP_Drug->Characterization InVitro In Vitro Studies (Cellular Uptake, Cytotoxicity) SV119_NP_Drug->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) SV119_NP_Drug->InVivo G cluster_1 Signaling Pathway: this compound-NP Targeted Drug Delivery SV119_NP This compound-Nanoparticle (with Drug Cargo) Binding Specific Binding SV119_NP->Binding Sigma2 Sigma-2 Receptor (TMEM97) (Overexpressed on Cancer Cell) Sigma2->Binding Cell_Membrane Cancer Cell Membrane Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for Assessing SV119 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The assessment of cytotoxicity is a critical step in the development of any new chemical entity intended for therapeutic use.[1][2][3] For the novel small molecule SV119, a thorough understanding of its effects on cell viability, proliferation, and mechanisms of cell death is paramount for advancing its preclinical development.[1][4] These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of this compound cytotoxicity, tailored for researchers, scientists, and drug development professionals. The following sections detail various established methods to characterize the cytotoxic potential of this compound, including assays for metabolic activity, membrane integrity, lysosomal function, and apoptosis induction.

Application Notes: Principles and Selection of Cytotoxicity Assays

Choosing the appropriate cytotoxicity assay is crucial and depends on the specific research question and the anticipated mechanism of action of this compound.[5] Different assays measure distinct cellular parameters, providing a multi-faceted view of the compound's cytotoxic profile.[5]

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][8] The amount of formazan produced is proportional to the number of metabolically active cells.[8] This assay is widely used for initial screening of compound libraries due to its simplicity and high-throughput capability.

Lactate (B86563) Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[11] This assay is a reliable indicator of necrosis and other forms of cell death that result in compromised membrane integrity.[9]

Neutral Red Uptake (NRU) Assay: Assessment of Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12][13][14] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[12][13] Damage to the cell surface or lysosomal membrane leads to a decreased uptake and binding of neutral red, which can be quantified to determine cytotoxicity.[12]

Caspase Activity Assay: Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anti-cancer drugs. Caspases are a family of proteases that play a central role in the execution of the apoptotic program.[15] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a specific indication of apoptosis induction.[15][16] These assays often utilize a synthetic substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal.[16]

Experimental Protocols

The following are detailed protocols for the key cytotoxicity assays described above. It is recommended to perform these assays in a 96-well plate format for high-throughput analysis.

Protocol for MTT Assay

This protocol is adapted from standard MTT assay procedures.[6][8][17]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells and wells with medium only for background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Solubilization: Add 100 µL of solubilization solution to each well.[6] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] Use a reference wavelength of >650 nm if available.[6]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for LDH Release Assay

This protocol is based on common LDH cytotoxicity assay kits.[10][18][19]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Add 10 µL of lysis buffer to untreated control wells 45 minutes before the end of the incubation period.[19]

    • Medium background: Wells with medium only.

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[19]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of stop solution to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Protocol for Neutral Red Uptake Assay

This protocol is a generalized procedure for the NRU assay.[12][13][20]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Neutral red solution (e.g., 50 µg/mL in culture medium)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[13]

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed neutral red solution to each well. Incubate for 2-3 hours at 37°C.[13][14]

  • Washing: Discard the neutral red solution and wash the cells with 150 µL of DPBS.[13]

  • Destaining: Add 150 µL of destain solution to each well.[13]

  • Shaking: Shake the plate on a microplate shaker for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for Caspase-3/7 Activity Assay

This protocol is based on fluorometric caspase activity assays.[16][21]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-3/7 assay kit (containing caspase substrate, e.g., Ac-DEVD-AMC, and lysis buffer)[16]

  • Apoptosis inducer (e.g., staurosporine) as a positive control

  • Opaque-walled 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol. Include a positive control for apoptosis induction.

  • Incubation: Incubate for the desired time.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the caspase-3/7 reagent to each well.[5]

  • Incubation: Mix by shaking for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.[5]

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[16]

  • Data Analysis: Express caspase activity as the fold increase in fluorescence relative to the vehicle-treated control.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a cytotoxic compound.

Table 1: Cytotoxicity of this compound in Different Cell Lines after 48-hour exposure

Assay TypeCell LineIC50 (µM)
MTTCell Line A[Insert Value]
MTTCell Line B[Insert Value]
LDH ReleaseCell Line A[Insert Value]
LDH ReleaseCell Line B[Insert Value]
Neutral Red UptakeCell Line A[Insert Value]
Neutral Red UptakeCell Line B[Insert Value]

Table 2: Apoptotic Activity of this compound in Cell Line A after 24-hour exposure

Assay TypeParameterFold Increase over Control
Caspase-3/7 ActivityCaspase Activation[Insert Value]

Visualizations

Diagrams can effectively illustrate experimental workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates compound_prep This compound Serial Dilution treatment Incubate cells with this compound (e.g., 24, 48, 72 hours) compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh nru Neutral Red Assay treatment->nru caspase Caspase Assay treatment->caspase readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout nru->readout caspase->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Cytochrome c release ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase37 Pro-Caspase-3/7 ActiveCaspase9->Caspase37 ActiveCaspase37 Active Caspase-3/7 Caspase37->ActiveCaspase37 Cleavage Apoptosis Apoptosis ActiveCaspase37->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound.

References

Application Notes and Protocols for In Vivo Imaging of SV119 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SV119 is a selective ligand for the sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97). This receptor is overexpressed in a variety of tumor cells, including pancreatic cancer, making it a promising target for anticancer therapies. This compound has been shown to induce apoptosis and potentiate the cytotoxic effects of conventional chemotherapeutic agents like gemcitabine (B846). These application notes provide an overview of the in vivo application of this compound and detailed protocols for imaging its therapeutic effects in preclinical cancer models. As this compound is not intrinsically fluorescent or bioluminescent, in vivo imaging techniques are employed to visualize its biological effects, primarily the induction of apoptosis and the inhibition of tumor growth.

Key Applications

  • Preclinical evaluation of this compound as a standalone anticancer agent.

  • Assessment of this compound as a chemosensitizer in combination with standard-of-care chemotherapies.

  • In vivo monitoring of apoptosis induction in response to this compound treatment.

  • Longitudinal studies of tumor growth inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies investigating the effects of this compound and related compounds or imaging techniques in pancreatic cancer models.

Table 1: In Vivo Efficacy of this compound in a Pancreatic Adenocarcinoma Model

Treatment GroupDosage and AdministrationMean Tumor DiameterSurvivalReference
ControlSalineBaselineMedian survival not specified[1]
This compound1 mg/mouse, i.p. for 7 daysSignificant reduction vs. controlIncreased vs. control[1]
Gemcitabine3 mg/mouse, i.p. weekly for 2 weeksSignificant reduction vs. controlIncreased vs. control[1]
This compound + GemcitabineCombination of above dosagesSynergistic reduction vs. single agentsSignificantly increased vs. single agents[1]

Table 2: In Vitro Caspase-3 Activation by Sigma-2 Ligands

Cell LineCompoundConcentrationFold Increase in Caspase-3 Activity (vs. Control)Reference
Panc02 (Pancreatic)This compound25 µM~2.5-fold[2]
Panc02 (Pancreatic)SW4325 µM~3.5-fold[2]
Panc02 (Pancreatic)Siramesine25 µM~2.0-fold[2]
EMT-6 (Breast)This compound40 µM~2.5-fold[3]
MDA-MB-435 (Melanoma)This compound80 µM~3.5-fold[3]

Experimental Protocols

Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model and In Vivo Bioluminescence Imaging of Tumor Growth

This protocol describes the establishment of an orthotopic pancreatic cancer model using luciferase-expressing cells and monitoring tumor growth in response to this compound and gemcitabine treatment using bioluminescence imaging (BLI).

Materials:

  • Luciferase-expressing pancreatic cancer cells (e.g., Capan-2-Luc)

  • Athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound

  • Gemcitabine

  • D-luciferin

  • In Vivo Imaging System (IVIS) or similar

  • Standard surgical tools for laparotomy

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture luciferase-expressing pancreatic cancer cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Orthotopic Implantation:

    • Anesthetize the mouse using isoflurane.

    • Perform a laparotomy to expose the pancreas.

    • Gently inject 20-30 µL of the cell suspension into the tail of the pancreas. Matrigel will solidify at body temperature, preventing leakage.[4]

    • Close the abdominal wall and skin with sutures.

    • Allow tumors to establish for 7-10 days.

  • Treatment Regimen:

    • Randomize mice into four groups: Vehicle control, this compound alone, Gemcitabine alone, and this compound + Gemcitabine.

    • Administer this compound (e.g., 1 mg/mouse) intraperitoneally (i.p.) daily for 7 days.

    • Administer Gemcitabine (e.g., 10 mg/kg) i.p. once weekly.[5]

    • For the combination group, administer both drugs according to their respective schedules.

  • Bioluminescence Imaging (BLI):

    • Perform BLI weekly to monitor tumor growth.

    • Anesthetize the mice and intraperitoneally inject D-luciferin (150 mg/kg).[6]

    • After 2-5 minutes, place the mouse in the imaging chamber of the IVIS system.[6]

    • Acquire bioluminescent images. The signal intensity (photons/second) correlates with the tumor volume.[7]

  • Data Analysis:

    • Define a region of interest (ROI) around the tumor in the images.

    • Quantify the total photon flux for each mouse at each time point.

    • Plot tumor growth curves for each treatment group.

Protocol 2: In Vivo Imaging of Apoptosis using a Caspase-3/7 Substrate

This protocol details the method for detecting apoptosis in tumors following this compound treatment by imaging the activity of caspase-3 and -7.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound

  • Bioluminescent caspase-3/7 substrate (e.g., Z-DEVD-aminoluciferin)

  • In Vivo Imaging System (IVIS)

  • Anesthetics

Procedure:

  • Treatment:

    • Administer a single dose or multiple doses of this compound to the tumor-bearing mice as per the experimental design.

  • Imaging Apoptosis:

    • At a predetermined time point post-treatment (e.g., 24 hours), anesthetize the mice.

    • Administer the bioluminescent caspase-3/7 substrate according to the manufacturer's instructions. This substrate is cleaved by active caspase-3/7, releasing a luciferin (B1168401) analog that produces light in the presence of luciferase (expressed by the tumor cells).

    • Place the mice in the IVIS imaging chamber and acquire bioluminescent images.

    • The intensity of the bioluminescent signal is proportional to the level of caspase-3/7 activity and, therefore, apoptosis.

  • Data Analysis:

    • Quantify the bioluminescent signal from the tumor region.

    • Compare the signal intensity between treated and untreated control groups to determine the fold-increase in apoptosis.

Visualizations

Signaling Pathways and Experimental Workflows

SV119_Mechanism_of_Action cluster_cell Tumor Cell cluster_er Endoplasmic Reticulum This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R binds Ca_release Ca2+ Release Sigma2R->Ca_release ER_Stress ER Stress Ca_release->ER_Stress Mitochondrion Mitochondrion ER_Stress->Mitochondrion signals to ROS ROS Production Mitochondrion->ROS Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Caspase-Dependent AIF AIF Release Mitochondrion->AIF Caspase-Independent Apoptosis Apoptosis ROS->Apoptosis Caspase3->Apoptosis AIF->Apoptosis Experimental_Workflow_Tumor_Growth start Start implant Orthotopic Implantation of Luciferase-tagged Pancreatic Cancer Cells start->implant tumor_growth Tumor Establishment (7-10 days) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Treatment (this compound, Gemcitabine, Combo) randomize->treatment imaging Weekly In Vivo Bioluminescence Imaging treatment->imaging longitudinal analysis Data Analysis: Tumor Growth Inhibition imaging->analysis end End analysis->end Apoptosis_Imaging_Workflow start Start: Tumor-bearing mice treatment Administer this compound (Single or Multiple Doses) start->treatment wait Wait for Therapeutic Effect (e.g., 24h) treatment->wait inject_probe Inject Bioluminescent Caspase-3/7 Substrate wait->inject_probe image Acquire Bioluminescent Image (IVIS) inject_probe->image analyze Quantify Signal (Fold-change vs. Control) image->analyze end End analyze->end

References

Application Notes and Protocols for SV119 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for SV119, a pro-apoptotic sigma-2 receptor ligand. The protocols outlined below cover essential in vitro and in vivo assays to evaluate the anti-cancer activity of this compound and elucidate its mechanism of action.

Introduction to this compound

This compound is a selective sigma-2 (σ2) receptor ligand that has demonstrated potent cytotoxic effects in various cancer cell lines. The sigma-2 receptor is overexpressed in proliferating tumor cells compared to quiescent normal cells, making it an attractive target for cancer therapy. This compound induces cancer cell death through multiple signaling pathways, primarily by triggering apoptosis and autophagy.[1][2][3] Notably, the apoptotic pathway initiated by sigma-2 receptor agonists can be independent of p53 and caspases, suggesting a potential therapeutic advantage in tumors with mutations in these pathways.[4][5][6]

In Vitro Efficacy Studies

A series of in vitro assays are crucial for determining the cytotoxic and apoptotic effects of this compound on cancer cells.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of this compound on cancer cell viability and identify the half-maximal inhibitory concentration (IC50).

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Protocol: MTT Assay [7][9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Treatment GroupThis compound Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
Control048100-
This compound14885.215.5
This compound104852.1
This compound504815.8
This compound100485.3

Table 1: Example of quantitative data presentation for an MTT assay.

Apoptosis Assays

Objective: To confirm that this compound induces apoptosis in cancer cells.

Recommended Assays:

  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells.[1][4][12]

  • Caspase Activity Assay: To measure the activation of key apoptotic enzymes.[13][14][15][16][17]

Protocol: Annexin V/PI Staining by Flow Cytometry [1][4][12]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.12.52.4
This compound (IC50)40.335.224.5

Table 2: Example of quantitative data from Annexin V/PI staining.

Protocol: Caspase-3 Activity Assay [13][14][15][16][17]

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells using a lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

Treatment GroupCaspase-3 Activity (Fold Change vs. Control)
Control1.0
This compound (IC50)3.5

Table 3: Example of quantitative data from a caspase-3 activity assay.

Mechanism of Action Studies

Objective: To investigate the signaling pathways involved in this compound-induced apoptosis.

Recommended Assay: Western Blotting

Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.[18]

Protocol: Western Blotting for Apoptosis Markers [19][20]

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved PARP, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

ProteinControl (Relative Expression)This compound (Relative Expression)Fold Change
Bax1.02.8+2.8
Bcl-21.00.4-2.5
Cleaved PARP1.05.2+5.2

Table 4: Example of quantitative data from a Western blot analysis.

In Vivo Efficacy Studies

In vivo studies using animal models are essential to evaluate the anti-tumor efficacy of this compound in a physiological setting.

Xenograft Tumor Model

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

Recommended Model: Subcutaneous xenograft model in immunodeficient mice (e.g., nude or SCID mice).[8][21][22]

Protocol: Subcutaneous Xenograft Model Establishment and Treatment [21][22][23][24][25]

  • Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 1-5 x 10^7 cells/mL.

  • Subcutaneous Injection: Inject 100-200 µL of the cell suspension subcutaneously into the flank of 4-6 week old immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.[21][23]

  • Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound (and vehicle control) to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and measure their weight.

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionAverage Tumor Weight (g) at Day 21
Vehicle Control1250-1.3
This compound (10 mg/kg)550560.6

Table 5: Example of quantitative data from an in vivo xenograft study.

Visualizing Key Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

SV119_Apoptosis_Pathway This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R binds Mitochondria Mitochondria Sigma2R->Mitochondria interacts with Autophagy Autophagy Sigma2R->Autophagy Bax Bax activation Mitochondria->Bax Bcl2 Bcl-2 inhibition Mitochondria->Bcl2 Caspase9 Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vitro Efficacy Assessment

In_Vitro_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Dose-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase) ic50->apoptosis western Mechanism of Action (Western Blot) ic50->western end End: In Vitro Efficacy Profile apoptosis->end western->end

Caption: Workflow for in vitro assessment of this compound efficacy.

Experimental Workflow for In Vivo Efficacy Assessment

In_Vivo_Workflow start Start: Prepare Cancer Cell Suspension injection Subcutaneous Injection in Mice start->injection monitoring Tumor Growth Monitoring injection->monitoring randomization Randomization into Groups monitoring->randomization treatment This compound Administration randomization->treatment data_collection Monitor Tumor Volume & Body Weight treatment->data_collection endpoint Endpoint: Tumor Excision & Analysis data_collection->endpoint

Caption: Workflow for in vivo assessment of this compound efficacy.

References

Application Notes and Protocols for SV119-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SV119 is a selective ligand for the sigma-2 (σ2) receptor, a protein often overexpressed in proliferating cancer cells, including pancreatic, breast, and lung tumors. This overexpression makes the σ2 receptor an attractive target for cancer diagnostics and therapeutics. This compound has been shown to induce apoptosis in various cancer cell lines and can potentiate the cytotoxic effects of conventional chemotherapeutic agents. These application notes provide an overview of this compound's mechanism of action and detailed protocols for studying its effects on cancer cells.

Mechanism of Action

This compound induces cancer cell death through multiple signaling pathways, primarily by triggering apoptosis. The binding of this compound to the sigma-2 receptor initiates a cascade of events that can be both caspase-dependent and caspase-independent.

Caspase-Dependent Apoptosis: In some cancer cell lines, this compound treatment leads to the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. This pathway contributes to the execution of programmed cell death.[1]

Caspase-Independent Apoptosis: Interestingly, in certain cancer types like pancreatic cancer, while this compound induces caspase-3 activation, inhibition of this caspase does not fully rescue cells from death.[2][3] This suggests the involvement of caspase-independent apoptotic pathways.

Induction of Autophagy: this compound has also been observed to induce autophagy, a cellular self-degradation process, likely through the inhibition of the mTOR signaling pathway.[1] This adds another layer to its anti-cancer activity.

The interplay between these pathways can vary depending on the cancer cell type and the specific cellular context.

Data Presentation

Parameter Cancer Type Observations Citation
Apoptosis InductionPancreatic CancerThis compound induces apoptosis alone and enhances the effects of gemcitabine (B846) and paclitaxel.[5]
Caspase-3 ActivationPancreatic CancerThis compound (25 µM) induces caspase-3 activation in Panc02 cells.[2][3]
Caspase-3 ActivationBreast Cancer, MelanomaThis compound (40 µM) leads to a 2.5-fold increase in caspase-3 activation in EMT-6 cells.[1]
PARP CleavageBreast Cancer, MelanomaThis compound induces PARP-1 cleavage in EMT-6 and MDA-MB-435 cells.[1]
Autophagy InductionBreast Cancer, MelanomaThis compound increases the processing of the autophagosome marker LC3.[1]

Mandatory Visualizations

SV119_Signaling_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis cluster_autophagy Autophagy This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R binds Caspase_Independent Caspase-Independent Pathway Sigma2R->Caspase_Independent Caspase_Dependent Caspase-Dependent Pathway Sigma2R->Caspase_Dependent mTOR mTOR Pathway Inhibition Sigma2R->mTOR Apoptosis_Outcome Apoptotic Cell Death Caspase_Independent->Apoptosis_Outcome Caspase3 Caspase-3 Activation Caspase_Dependent->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis_Outcome Autophagy_Outcome Autophagy mTOR->Autophagy_Outcome

Caption: this compound binds to the Sigma-2 receptor, inducing apoptosis via caspase-dependent and -independent pathways, and stimulating autophagy through mTOR inhibition.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Seed Seed Cancer Cells Treat Treat with this compound (various concentrations and times) Seed->Treat AnnexinV Annexin V/PI Staining (Flow Cytometry) Treat->AnnexinV Western Western Blot (Caspase-3, PARP cleavage) Treat->Western Quantify Quantify Apoptotic Cells AnnexinV->Quantify Analyze Analyze Protein Expression Western->Analyze

Caption: Experimental workflow for assessing this compound-induced apoptosis in cancer cells.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines (e.g., Panc-02, EMT-6, MDA-MB-435)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • This compound Treatment: Treat cells with various concentrations of this compound (e.g., 10, 25, 40, 50 µM) and a vehicle control (DMSO) for desired time points (e.g., 18, 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution.

    • Collect all cells, including those in the supernatant (which may contain apoptotic cells that have detached).

    • Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 2: Detection of Apoptotic Markers by Western Blot

This protocol is for detecting the cleavage of caspase-3 and PARP, key indicators of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in Protocol 1.

    • After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative levels of cleaved caspase-3 and cleaved PARP. An increase in the cleaved forms indicates the induction of apoptosis.

References

Application Notes and Protocols for SV119 Biodistribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of the novel compound SV119. Biodistribution studies are a critical component of preclinical research, offering essential insights into the absorption, distribution, metabolism, and excretion (ADME) profile of a new therapeutic candidate.[1][2] Understanding where a compound travels in the body, which organs it accumulates in, and how quickly it is cleared is fundamental for evaluating its potential efficacy and safety.[3][4]

This document outlines the necessary procedures for radiolabeling this compound, conducting in vivo studies in rodent models, collecting and analyzing tissue samples, and presenting the resulting data. The protocols are designed to be adaptable and can be modified to suit specific research questions and laboratory capabilities. Adherence to ethical guidelines for animal research is paramount throughout these studies.[5][6][7][8]

Experimental Protocols

Radiolabeling of this compound

To enable quantitative biodistribution analysis, this compound must be labeled with a suitable radioisotope. The choice of isotope will depend on the chemical structure of this compound and the desired half-life for the study. Common isotopes for small molecules include Iodine-125 (¹²⁵I) for gamma counting or Carbon-14 (¹⁴C) and Tritium (³H) for liquid scintillation counting.[9][10][11]

Materials:

  • This compound

  • Selected Radioisotope (e.g., Na¹²⁵I)

  • Iodination reagents (e.g., Iodogen, Chloramine-T)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., Sephadex G-25)

  • Thin Layer Chromatography (TLC) system

  • Gamma counter or liquid scintillation counter

Protocol:

  • Preparation: Prepare a solution of this compound in a suitable buffer (e.g., PBS). If using Iodogen, coat a reaction vial with the reagent according to the manufacturer's instructions.

  • Radiolabeling Reaction: Add the this compound solution to the coated vial, followed by the radioisotope (e.g., Na¹²⁵I). Allow the reaction to proceed at room temperature for a specified time (e.g., 15-20 minutes).

  • Quenching the Reaction: Stop the reaction by adding a quenching solution, such as sodium metabisulfite.

  • Purification: Separate the radiolabeled this compound from free radioisotope using a size-exclusion chromatography column (e.g., Sephadex G-25). Collect fractions and identify those containing the purified, labeled compound by measuring radioactivity.

  • Quality Control: Determine the radiochemical purity of the labeled this compound using a TLC system. The purity should be >95% to proceed with in vivo studies.

  • Specific Activity Calculation: Calculate the specific activity of the labeled this compound (in Bq/mol or Ci/mol) to ensure accurate dose administration.

Animal Model and Husbandry

Animal Model:

  • Species: Male Sprague-Dawley rats (or a suitable alternative rodent model).[1]

  • Age/Weight: 8-10 weeks old, weighing 200-250g.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.

  • Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water.[5]

Ethical Considerations:

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the humane treatment of laboratory animals.[6][7][8]

In Vivo Biodistribution Study

Protocol:

  • Dose Preparation: Dilute the radiolabeled this compound in sterile saline to the desired concentration for injection. The final injected volume should be approximately 100-200 µL.

  • Animal Grouping: Randomly divide the animals into groups corresponding to different time points for tissue collection (e.g., 1, 4, 24, and 48 hours post-injection). A typical group size is n=4-5 animals per time point.

  • Administration: Administer the radiolabeled this compound to each animal via a single intravenous (IV) tail vein injection. Record the exact dose administered to each animal by measuring the radioactivity in the syringe before and after injection.

  • Euthanasia and Tissue Collection: At the designated time points, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Immediately following euthanasia, collect a blood sample via cardiac puncture. Place the blood into pre-weighed tubes containing an anticoagulant (e.g., EDTA).

  • Organ Harvesting: Dissect and collect the following organs and tissues: heart, lungs, liver, spleen, kidneys, stomach, small intestine, large intestine, muscle, bone (femur), brain, and any other tissues of interest.[3][12]

  • Sample Processing:

    • Gently blot the tissues to remove excess blood and place them in pre-weighed, labeled tubes.

    • Record the wet weight of each tissue sample.

Radioactivity Measurement and Data Analysis

Protocol:

  • Radioactivity Counting: Measure the radioactivity in each tissue and blood sample using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ¹⁴C or ³H).

  • Standard Preparation: Prepare standards of the injected dose by diluting a small, known amount of the radiolabeled this compound. Count these standards along with the tissue samples.

  • Data Calculation:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula:[13][14][15]

    • For blood, the %ID/g can be calculated assuming a density of 1.05 g/mL.

    • Calculate the mean and standard deviation of the %ID/g for each tissue at each time point.

Data Presentation

Table 1: Biodistribution of [¹²⁵I]-SV119 in Sprague-Dawley Rats (%ID/g)
Tissue1 Hour Post-Injection4 Hours Post-Injection24 Hours Post-Injection48 Hours Post-Injection
Blood2.5 ± 0.41.1 ± 0.20.2 ± 0.050.05 ± 0.01
Heart1.8 ± 0.30.9 ± 0.10.15 ± 0.030.04 ± 0.01
Lungs3.1 ± 0.61.5 ± 0.30.3 ± 0.070.1 ± 0.02
Liver15.2 ± 2.510.5 ± 1.83.5 ± 0.61.2 ± 0.2
Spleen2.8 ± 0.51.9 ± 0.40.5 ± 0.10.2 ± 0.04
Kidneys25.5 ± 4.118.2 ± 3.25.1 ± 0.92.0 ± 0.3
Stomach1.2 ± 0.20.8 ± 0.10.2 ± 0.040.08 ± 0.02
Small Intestine4.5 ± 0.86.2 ± 1.12.1 ± 0.40.8 ± 0.1
Large Intestine1.9 ± 0.33.5 ± 0.61.8 ± 0.30.9 ± 0.2
Muscle0.5 ± 0.10.3 ± 0.050.08 ± 0.020.03 ± 0.01
Bone1.1 ± 0.20.8 ± 0.10.3 ± 0.060.1 ± 0.02
Brain0.1 ± 0.020.05 ± 0.010.01 ± 0.003< 0.01

Data are presented as mean ± standard deviation (n=5 animals per time point).

Table 2: Key Pharmacokinetic Parameters of [¹²⁵I]-SV119 in Rats
ParameterValue
Cmax (Maximum Plasma Concentration)3.2 %ID/g
Tmax (Time to Cmax)0.25 hours
t½ (Half-life)3.5 hours
AUC (Area Under the Curve)12.8 %ID/g*h
Clearance7.8 mL/h/kg
Vd (Volume of Distribution)0.5 L/kg

Parameters are derived from the blood concentration-time curve using non-compartmental analysis.[16]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis radiolabeling Radiolabeling of this compound with ¹²⁵I purification Purification and QC (>95% Purity) radiolabeling->purification dose_prep Dose Formulation in Sterile Saline purification->dose_prep iv_injection Intravenous Injection of [¹²⁵I]-SV119 dose_prep->iv_injection animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) animal_acclimatization->iv_injection euthanasia Euthanasia at Time Points (1, 4, 24, 48h) iv_injection->euthanasia tissue_collection Blood and Organ Collection euthanasia->tissue_collection weighing Tissue Weighing tissue_collection->weighing gamma_counting Gamma Counting weighing->gamma_counting data_analysis Data Analysis (%ID/g Calculation) gamma_counting->data_analysis G This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_A Protein Kinase A (PKA) Second_Messenger->Kinase_A Transcription_Factor Transcription Factor (e.g., CREB) Kinase_A->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Activates Cellular_Response Cellular Response (e.g., Decreased Proliferation) Gene_Expression->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SV119 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of SV119, a selective sigma-2 (σ2) receptor ligand. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a selective ligand for the sigma-2 (σ2) receptor, which has been identified as transmembrane protein 97 (TMEM97).[1][2] The σ2 receptor is overexpressed in various cancer cells compared to healthy tissues, making it a target for cancer therapeutics.[1] this compound functions as a pro-apoptotic agent, inducing programmed cell death in cancer cells. Its mechanism of action involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1][3] Some studies also suggest that sigma-2 ligands like this compound can induce autophagy by inhibiting the mTOR signaling pathway.[4]

Q2: What is the recommended starting dosage for this compound in in vivo mouse studies?

Based on preclinical studies in pancreatic cancer models, a dosage of 1 mg/mouse administered intraperitoneally (i.p.) every other day for seven days has been shown to be effective in suppressing tumor growth when combined with gemcitabine. While this provides a valuable starting point, it is crucial to perform dose-response studies to determine the optimal dose for your specific tumor model and experimental goals.

Q3: Can this compound be used to deliver other therapeutic agents?

Yes, this compound can be utilized as a delivery moiety for other small molecule drugs. For instance, the drug conjugate ACXT-3102 consists of this compound linked to dm-erastin, an inhibitor of the cystine antiporter xCT. This conjugate is designed to induce both apoptosis (via this compound) and ferroptosis (via dm-erastin) in cancer cells.

Q4: Are there any known toxicity concerns with this compound?

While detailed public toxicity data for this compound is limited, studies with sigma-2 receptor ligands, in general, suggest that high doses can be administered with minimal overt toxicity. However, as with any experimental compound, it is essential to conduct thorough toxicity studies to establish a safe and effective dose range. Key parameters to monitor include changes in body weight, clinical signs of distress, and analysis of hematological and serum biochemical markers.

Troubleshooting Guide

Problem: I am not observing the expected anti-tumor efficacy with this compound.

  • Sub-optimal Dosage: The initial dosage may be too low for your specific tumor model.

    • Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and a dose-response study to identify the optimal effective dose.

  • Compound Instability: this compound, like many small molecules, may be susceptible to degradation.

    • Solution: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh formulations for each administration and protect them from light and extreme temperatures.

  • Inadequate Drug Delivery: The route of administration or the vehicle used may not be optimal for achieving sufficient tumor exposure.

    • Solution: While intraperitoneal injection has been used, explore other routes such as intravenous or oral administration if applicable to your experimental design. Ensure the vehicle used effectively solubilizes this compound without causing toxicity.

  • Tumor Model Resistance: The specific cancer cell line used in your xenograft or allograft model may be resistant to this compound-induced apoptosis.

    • Solution: Confirm the expression of the sigma-2 receptor (TMEM97) in your cancer cells. Consider combination therapies, as this compound has been shown to potentiate the effects of conventional chemotherapeutics like gemcitabine.

Problem: I am observing signs of toxicity in my experimental animals.

  • Dosage Too High: The administered dose may be exceeding the maximum tolerated dose.

    • Solution: Reduce the dosage and/or the frequency of administration. Carefully monitor the animals for signs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Vehicle-Related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.

    • Solution: Run a vehicle-only control group to assess its toxicity. If the vehicle is toxic, explore alternative, biocompatible solvents or formulation strategies.

  • Off-Target Effects: Although this compound is selective for the sigma-2 receptor, off-target effects at high concentrations cannot be ruled out.

    • Solution: Correlate the observed toxicities with the pharmacokinetic profile of this compound. If toxicity coincides with peak plasma concentrations, consider adjusting the dosing regimen to maintain a therapeutic window.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Pancreatic Adenocarcinoma Mouse Model

Treatment GroupDosageAdministration RouteDosing ScheduleOutcome
This compound + Gemcitabine1 mg/mouse (this compound)i.p.Every other day for 7 daysSuppressed tumor growth and increased survival
Gemcitabine3 mg/mousei.p.Weekly for two weeks-
Control----

Table 2: In Vivo Efficacy of ACXT-3102 (this compound-dm-erastin conjugate) in a Synovial Sarcoma Xenograft Model

Treatment GroupDosageAdministration RouteDosing ScheduleOutcome
ACXT-310260 mg/kgOralDaily for 12 daysSignificantly increased tumor response in ME1-null tumors
Vehicle-OralDaily for 12 days-

Table 3: Pharmacokinetic and Toxicity Profile of this compound

ParameterValueSpeciesNotes
Pharmacokinetics
BioavailabilityData not publicly available-Further studies are required to determine this parameter.
Half-life (t½)Data not publicly available-Further studies are required to determine this parameter.
CmaxData not publicly available-Further studies are required to determine this parameter.
Toxicity
NOAELData not publicly available-It is recommended to perform a dose-range finding study to determine the NOAEL in the specific animal model being used.
LD50Data not publicly available--

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Pancreatic Cancer Xenograft Model

  • Cell Culture and Implantation:

    • Culture pancreatic cancer cells (e.g., Panc-02) in appropriate media.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups.

    • Prepare the this compound formulation. A common vehicle is a solution of DMSO, Cremophor EL, and saline. The final DMSO concentration should be kept low to minimize toxicity.

    • Administer this compound via intraperitoneal injection at the desired dose (e.g., 1 mg/mouse).

    • Administer vehicle to the control group.

    • If testing a combination therapy, administer the second agent (e.g., gemcitabine) according to its established protocol.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

    • Monitor animal body weight and overall health status throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis:

    • Compare tumor growth rates between the treatment and control groups.

    • Perform statistical analysis to determine the significance of any observed differences.

Visualizations

SV119_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binds to Caspase3 Caspase-3 Activation Sigma2R->Caspase3 Induces mTOR mTOR Pathway Sigma2R->mTOR Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Leads to Autophagy Autophagy mTOR->Autophagy Negatively Regulates

Caption: Signaling pathway of this compound inducing apoptosis and potentially autophagy.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study start Tumor Cell Implantation randomization Animal Randomization start->randomization treatment This compound Administration randomization->treatment monitoring Tumor Growth & Health Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint

References

Technical Support Center: Troubleshooting SV119 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SV119, a selective sigma-2 (σ₂) receptor ligand. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and in vivo experiments. By providing clear, actionable guidance, we aim to help you streamline your research and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound HCl?

A1: The recommended solvent for dissolving this compound HCl is dimethyl sulfoxide (B87167) (DMSO).[1] It is a common practice to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.

Q2: I am observing precipitation when diluting my this compound HCl DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many organic compounds. Here are a few steps you can take to mitigate this:

  • Increase the final volume of the aqueous buffer: A higher final dilution factor can help keep the compound in solution.

  • Vortex or sonicate the solution: Gentle vortexing or sonication can help redissolve the precipitate.

  • Warm the solution: Briefly warming the solution to 37°C may aid in dissolution.

  • Use a co-solvent: For in vivo studies, a formulation containing co-solvents like PEG300 and Tween-80 can improve solubility.

Q3: What is the expected solubility of this compound HCl in different solvents?

A3: While specific quantitative data can vary between batches and suppliers, the following table summarizes the available information on the solubility of this compound HCl.

SolventSolubilityRemarks
DMSO SolubleRecommended for preparing stock solutions.[1]
Water Sparingly solubleDirect dissolution in water or aqueous buffers is challenging.
Ethanol Sparingly solubleNot a primary recommended solvent for initial stock solutions.
PBS (Phosphate Buffered Saline) Poorly solubleDirect dissolution is not recommended. Dilution from a DMSO stock is necessary, but precipitation may occur.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound HCl.

Issue 1: this compound HCl powder is not dissolving in DMSO.

Possible Cause:

  • Insufficient solvent volume.

  • The compound may require energy to dissolve.

  • The quality of the DMSO may be compromised (e.g., absorbed moisture).

Troubleshooting Steps:

  • Increase Solvent Volume: Add more DMSO in small increments while vortexing.

  • Apply Gentle Heat: Warm the solution briefly at 37°C.

  • Sonication: Use a sonicator bath for 5-10 minutes to aid dissolution.

  • Use Fresh DMSO: Ensure you are using anhydrous, high-purity DMSO.

start This compound HCl powder not dissolving in DMSO step1 Increase DMSO volume and vortex start->step1 step2 Apply gentle heat (37°C) step1->step2 Still not dissolved end_success Dissolved step1->end_success Dissolved step3 Sonicate for 5-10 minutes step2->step3 Still not dissolved step2->end_success Dissolved step4 Use fresh, anhydrous DMSO step3->step4 Still not dissolved step3->end_success Dissolved step4->end_success Dissolved end_fail Still not dissolved (Contact technical support) step4->end_fail Still not dissolved

Figure 1. Troubleshooting workflow for dissolving this compound HCl in DMSO.
Issue 2: Precipitate forms after diluting the DMSO stock solution into cell culture medium.

Possible Cause:

  • The final concentration of this compound HCl exceeds its solubility limit in the aqueous medium.

  • The final percentage of DMSO is too low to maintain solubility.

Troubleshooting Steps:

  • Lower the Final Concentration: Reduce the target concentration of this compound HCl in your experiment.

  • Increase Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%), but is sufficient to maintain solubility. A final DMSO concentration of 0.1% is often a good starting point.

  • Pre-warm the Medium: Warm the cell culture medium to 37°C before adding the this compound HCl stock solution.

  • Add Stock Solution Dropwise: Add the DMSO stock solution to the medium slowly while gently vortexing.

start Precipitation in cell culture medium step1 Lower final this compound HCl concentration start->step1 step2 Adjust final DMSO percentage (e.g., 0.1%) step1->step2 Precipitate remains end_success Clear solution step1->end_success Clear solution step3 Pre-warm medium to 37°C step2->step3 Precipitate remains step2->end_success Clear solution step4 Add stock solution dropwise with vortexing step3->step4 Precipitate remains step3->end_success Clear solution step4->end_success Clear solution end_fail Precipitate remains (Consider alternative formulation) step4->end_fail Precipitate remains

Figure 2. Troubleshooting workflow for dilution into aqueous media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound HCl Stock Solution in DMSO

Materials:

  • This compound HCl (Molecular Weight: 476.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out 4.76 mg of this compound HCl powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound HCl stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or plates

Methodology:

  • Determine the final desired concentration of this compound HCl for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

  • In a sterile tube, add the calculated volume of the 10 mM this compound HCl stock solution to the appropriate volume of pre-warmed cell culture medium.

  • Gently mix the solution by pipetting up and down or by gentle vortexing.

  • Ensure the final concentration of DMSO in the working solution is not cytotoxic to your cells (typically below 0.5%).

  • Use the freshly prepared working solution for your experiment immediately.

Signaling Pathway Overview

This compound exerts its biological effects primarily through its interaction with the sigma-2 (σ₂) receptor, which is often overexpressed in proliferating tumor cells.

This compound This compound Sigma2 Sigma-2 Receptor This compound->Sigma2 Ca_signaling Modulation of Intracellular Ca2+ Signaling Sigma2->Ca_signaling Mito_potential Alteration of Mitochondrial Membrane Potential Sigma2->Mito_potential Caspase Caspase Activation Ca_signaling->Caspase ROS Generation of Reactive Oxygen Species (ROS) Mito_potential->ROS ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 3. Simplified signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Improving the Stability of Poorly Soluble Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals working with compounds that exhibit poor solubility and stability in solution. The model compound "SV119" is used for illustrative purposes, as no specific public data could be found for a compound with this designation. Researchers should adapt these recommendations to the specific properties of their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating out of my aqueous buffer. What is the likely cause?

A: Precipitation of a poorly soluble compound like an "this compound-type" molecule from an aqueous solution is common and can be attributed to several factors. The primary reason is that the concentration of the compound has exceeded its solubility limit in the given buffer system. This can be influenced by the buffer's pH, ionic strength, and temperature. Additionally, if the compound was initially dissolved in a more soluble organic solvent (like DMSO) and then diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.

Q2: How does pH affect the solubility and stability of my compound?

A: The pH of a solution can significantly impact the solubility of a compound, particularly if it has ionizable groups. For a compound with acidic or basic moieties, its charge state will change with pH, which in turn affects its interaction with the solvent. Generally, the solubility of an acidic compound increases in basic conditions (higher pH), while a basic compound's solubility increases in acidic conditions (lower pH). Stability is also pH-dependent, as certain pH values can catalyze hydrolytic degradation or other chemical reactions. It is crucial to determine the optimal pH range where your compound is both sufficiently soluble and stable.

Q3: I've noticed a decrease in the activity of my compound in solution over time. What could be happening?

A: A time-dependent loss of activity suggests that your compound may be degrading in the experimental medium. This could be due to several factors, including hydrolysis, oxidation, or photodegradation. The components of your culture medium or buffer, such as salts or reactive oxygen species generated by cells, can also contribute to compound instability. It is also possible that the compound is adsorbing to the surface of your experimental vessels (e.g., plastic tubes or plates), thereby reducing its effective concentration in solution.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Compound precipitates immediately upon dilution into aqueous buffer. The compound's solubility in the final buffer is very low. The concentration of the organic stock solution is too high, leading to a large solvent shift upon dilution.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible.- Test a range of buffers with different pH values to find one that improves solubility.
Compound appears soluble initially but precipitates over time. The solution is supersaturated and thermodynamically unstable. The compound is slowly converting to a less soluble crystalline form. Temperature fluctuations are affecting solubility.- Prepare fresh solutions immediately before use.- Consider using solubility-enhancing excipients such as cyclodextrins.[1]- Store the solution at a constant, optimized temperature.
Inconsistent results between experiments. The compound is not fully dissolved in the stock solution. The compound is degrading in the stock solution or during the experiment. The compound is adsorbing to labware.- Ensure the compound is completely dissolved in the stock solution by gentle warming or sonication.- Prepare fresh stock solutions frequently and store them appropriately (e.g., at -20°C or -80°C in small aliquots).- Use low-adsorption labware (e.g., polypropylene (B1209903) tubes) and include a non-ionic surfactant like Tween-80 (at a low concentration, e.g., 0.01%) in your buffers to reduce non-specific binding.[2]

Quantitative Data Summary

Table 1: Solubility of a Model Compound (e.g., this compound-type) in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)
Water25< 1
PBS (pH 7.4)252.5
DMSO25> 10,000
Ethanol25500
10% DMSO in PBS (pH 7.4)2550
20% Ethanol in Water2515

Table 2: pH-Dependent Solubility of a Model Compound (e.g., this compound-type) in Aqueous Buffers

Buffer SystempHSolubility (µg/mL)
Citrate Buffer3.015
Acetate Buffer5.05
Phosphate Buffer7.02
Tris Buffer8.51

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol determines the solubility of a compound in an aqueous buffer when added from a concentrated organic stock solution, mimicking typical experimental dilutions.

Materials:

  • Model compound (e.g., this compound-type)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (polypropylene, clear bottom)

  • Plate shaker

  • Plate reader capable of measuring turbidity or a nephelometer

Methodology:

  • Prepare a 10 mM stock solution of the model compound in 100% DMSO.

  • In triplicate, add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) in the wells of a 96-well plate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Prepare serial dilutions of the compound directly in the plate using PBS containing 1% DMSO to maintain a constant solvent composition.

  • Include blank wells containing 1% DMSO in PBS as a negative control.

  • Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

  • Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The kinetic solubility limit is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the blank control.

Protocol 2: Short-Term Stability Assessment in Solution

This protocol evaluates the stability of a compound in a specific buffer over a defined time course.

Materials:

  • Model compound (e.g., this compound-type)

  • Appropriate buffer or cell culture medium

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Constant temperature incubator or water bath

Methodology:

  • Prepare a solution of the model compound in the test buffer at a concentration below its solubility limit (e.g., 10 µM).

  • Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile) and store at -80°C until analysis.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), collect additional aliquots and process them in the same way as the t=0 sample.

  • Analyze all samples by HPLC to determine the concentration of the parent compound remaining at each time point.

  • Plot the percentage of the initial compound concentration remaining versus time to determine the stability profile.

Visualizations

G start Poorly Soluble Compound (e.g., this compound-type) solubility_assessment Assess Kinetic Solubility in Aqueous Buffer start->solubility_assessment is_soluble Is Solubility Sufficient for In Vitro Assay? solubility_assessment->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes strategies Implement Solubility Enhancement Strategy is_soluble->strategies No cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) strategies->cosolvent ph_adjustment pH Adjustment strategies->ph_adjustment excipients Use of Excipients (e.g., Cyclodextrins) strategies->excipients reassess Re-assess Solubility cosolvent->reassess ph_adjustment->reassess excipients->reassess reassess->is_soluble

Caption: Workflow for improving the solubility of a model compound.

G compound This compound-type Compound (Active Form) receptor Target Receptor compound->receptor Binds degradation Degradation (e.g., Hydrolysis) compound->degradation signaling Downstream Signaling (e.g., MAPK Pathway) receptor->signaling Activates response Cellular Response signaling->response inactive Inactive Metabolite degradation->inactive

Caption: Impact of compound stability on a hypothetical signaling pathway.

References

Technical Support Center: Overcoming Off-Target Effects of SV119

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the hypothetical small molecule inhibitor, SV119. The following resources are designed to help you identify, understand, and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misinterpretation of experimental data, where the observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity, which is not related to the inhibition of the intended target.[1][2] Minimizing off-target effects is crucial for obtaining reliable experimental results and for the successful development of safe and effective therapeutics.[1]

Q2: How can I determine if the phenotype I observe is due to an off-target effect of this compound?

A2: A multi-faceted approach is recommended to determine if your observations are due to off-target interactions. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more prone to causing off-target effects.[1]

  • Orthogonal Validation: Use a structurally different inhibitor that targets the same protein as this compound. If this second inhibitor produces the same phenotype, it is more likely that the effect is on-target.[2]

  • Genetic Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of this compound.[1][2] If the phenotype persists even in the absence of the target protein, it is likely an off-target effect.[1]

  • Rescue Experiments: If the off-target effect is known, overexpressing a resistant form of the off-target protein may rescue the phenotype.

Q3: What are some initial signs in my cell-based assays that might suggest this compound is causing off-target effects?

A3: Several indicators in your experimental results can suggest the presence of off-target effects:

  • Inconsistency with other inhibitors: Observing a different phenotype when using a structurally unrelated inhibitor for the same target.[2]

  • Discrepancy with genetic validation: The phenotype observed with this compound treatment is different from the phenotype observed when the target gene is knocked down or knocked out.[2]

  • Unusual dose-response curve: A very steep or non-sigmoidal dose-response curve may indicate off-target activity or toxicity at higher concentrations.

  • Cellular toxicity at low concentrations: If you observe significant cell death or morphological changes at concentrations close to the on-target IC50, this could be due to off-target effects.[1]

Troubleshooting Guide

If you suspect off-target effects from this compound, follow this troubleshooting workflow:

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Verification cluster_2 Phase 3: Identification of Off-Targets cluster_3 Phase 4: Mitigation phenotype Unexpected or inconsistent phenotype observed with this compound dose_response Perform dose-response curve of this compound phenotype->dose_response Is effect dose-dependent? orthogonal Test structurally different inhibitor for the same target dose_response->orthogonal Consistent phenotype? genetic Use siRNA/CRISPR to validate target orthogonal->genetic Phenotype recapitulated? profiling Kinase/Proteome Profiling genetic->profiling Off-target effect suspected cetsa Cellular Thermal Shift Assay (CETSA) profiling->cetsa Identify potential off-targets optimize_conc Optimize this compound concentration cetsa->optimize_conc Confirm off-target engagement analog Synthesize/test analogs with improved selectivity optimize_conc->analog

A simplified workflow for troubleshooting off-target effects.

Quantitative Data Summary

When evaluating this compound and its potential off-target effects, organizing your data in a clear, comparative table is essential.

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Cytotoxicity CC50 (µM)Selectivity (Off-Target 1/Target)
This compound 50500>10,0001010
Analog 1 75>10,000>10,000>50>133
Analog 2 402008,000155
Control >10,000>10,000>10,000>100N/A

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a suitable assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase reaction.

  • Detection: Add a detection reagent that measures kinase activity (e.g., by quantifying the amount of phosphorylated substrate).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound engages its intended target in a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.[2]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][2]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or another protein detection method.[2]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

G cluster_0 Cell Treatment cluster_1 Heating cluster_2 Analysis cluster_3 Result control Vehicle Control heat_control Heat Gradient control->heat_control This compound This compound Treatment heat_this compound Heat Gradient This compound->heat_this compound analysis Western Blot for Target Protein heat_control->analysis heat_this compound->analysis result Increased thermal stability of target protein with this compound analysis->result

Workflow for a Cellular Thermal Shift Assay (CETSA).

Signaling Pathway

Understanding the signaling pathway of the intended target is crucial for interpreting experimental results. Below is a hypothetical signaling pathway for the target of this compound.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->mek Inhibition

References

Technical Support Center: SV119 Tumor Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on enhancing the delivery of the hypothetical small molecule inhibitor, SV119, to tumor tissues.

Troubleshooting Guides

This section addresses common problems encountered during the experimental validation of this compound delivery.

Problem 1: Low this compound Accumulation in Tumor Tissue In Vivo

Your in vivo biodistribution studies show suboptimal accumulation of this compound at the tumor site compared to other organs.

Possible Cause Suggested Solution Experimental Validation
Poor Bioavailability The formulation of this compound may lead to rapid clearance or poor absorption.Encapsulate this compound in a nanoparticle-based delivery system (e.g., liposomes, polymeric nanoparticles) to improve circulation half-life.
Inefficient Targeting This compound lacks specific affinity for tumor cells, leading to systemic distribution.Conjugate this compound or its nano-carrier to a targeting ligand (e.g., antibody, peptide) that recognizes a tumor-specific antigen.
Tumor Microenvironment Barriers High interstitial fluid pressure and a dense extracellular matrix can prevent this compound from penetrating the tumor.Co-administer this compound with agents that modify the tumor microenvironment, such as enzymes that degrade the extracellular matrix.

Problem 2: High Off-Target Toxicity

This compound demonstrates significant toxicity in healthy tissues, leading to adverse effects in animal models.

Possible Cause Suggested Solution Experimental Validation
Non-specific Uptake The physicochemical properties of this compound may cause it to accumulate in healthy organs like the liver or kidneys.Modify the surface properties of the this compound delivery vehicle, for instance, by adding a polyethylene (B3416737) glycol (PEG) layer to reduce non-specific uptake.
Premature Drug Release This compound is released from its carrier before reaching the tumor, causing systemic exposure.Design a stimulus-responsive delivery system that releases this compound only in the tumor microenvironment (e.g., in response to low pH or specific enzymes).

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to enhance the delivery of a small molecule inhibitor like this compound to tumors?

There are two primary strategies:

  • Passive Targeting: This approach relies on the Enhanced Permeability and Retention (EPR) effect, where nanoparticles accumulate preferentially in tumor tissue due to leaky blood vessels and poor lymphatic drainage. This is typically achieved by encapsulating this compound in a nano-carrier.

  • Active Targeting: This involves attaching a targeting moiety (like an antibody or peptide) to the drug or its carrier, which then binds to specific receptors overexpressed on cancer cells. This enhances cellular uptake and specificity.

Q2: How can I select the best nanoparticle formulation for this compound?

The choice of nanoparticle depends on the physicochemical properties of this compound and the desired outcome.

Nanoparticle Type Advantages Considerations
Liposomes High biocompatibility, can carry both hydrophilic and hydrophobic drugs.Can have stability issues and may be cleared by the immune system.
Polymeric Nanoparticles Highly tunable properties (size, charge, degradation), allows for controlled release.Potential for toxicity depending on the polymer used.
Micelles Simple to prepare, suitable for poorly soluble drugs like this compound.Can be unstable in vivo and may disassemble upon dilution in the bloodstream.

Q3: What in vitro experiments should I perform before moving to in vivo studies?

Before animal studies, it is crucial to:

  • Characterize the Formulation: Measure the size, charge, and encapsulation efficiency of your this compound delivery system.

  • Assess In Vitro Release: Determine the rate at which this compound is released from its carrier under simulated physiological conditions.

  • Evaluate Cellular Uptake: Quantify how efficiently cancer cells take up the formulated this compound.

  • Test Cytotoxicity: Compare the cell-killing ability of the formulated this compound to the free drug in your target cancer cell lines.

Experimental Protocols

Protocol 1: In Vivo Biodistribution of this compound

This protocol outlines the steps to determine the accumulation of this compound in different organs.

  • Preparation: Synthesize a fluorescently labeled version of this compound or its nano-carrier.

  • Animal Model: Use tumor-bearing mice (e.g., xenograft models).

  • Administration: Inject the labeled this compound formulation intravenously into the mice.

  • Time Points: Euthanize groups of mice at different time points after injection (e.g., 1, 4, 24, and 48 hours).

  • Organ Harvest: Collect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification: Homogenize the tissues and measure the fluorescence intensity using a suitable imaging system. The results will indicate the concentration of this compound in each organ over time.

Visualizations

G cluster_workflow Troubleshooting Workflow: Low Tumor Accumulation Start Low In Vivo Tumor Accumulation Cause1 Identify Potential Cause: Poor Bioavailability? Start->Cause1 Cause2 Identify Potential Cause: Inefficient Targeting? Start->Cause2 Solution1 Encapsulate this compound in Nanoparticles Cause1->Solution1 Validate Run In Vivo Biodistribution Study Solution1->Validate Solution2 Conjugate to Targeting Ligand Cause2->Solution2 Solution2->Validate End Problem Resolved Validate->End

Caption: A flowchart for troubleshooting low tumor accumulation of this compound.

G cluster_pathway Targeted Drug Delivery Pathway Carrier This compound Nanocarrier (e.g., Liposome) Ligand Targeting Ligand (e.g., Antibody) Carrier->Ligand conjugation Receptor Tumor Cell Receptor Ligand->Receptor binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release This compound Release Inside Cell Endocytosis->Release Target Intracellular Target Release->Target

Caption: The mechanism of active targeting for this compound delivery.

SV119 Radiolabeling Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SV119 radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the radiolabeling of the sigma-2 receptor ligand, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common radionuclides used for labeling this compound and similar ligands?

A1: For positron emission tomography (PET) imaging, Fluorine-18 (¹⁸F) is a commonly used radionuclide for labeling small molecules like this compound analogs. For single-photon emission computed tomography (SPECT) or in vitro assays, radioiodine isotopes (e.g., ¹²³I, ¹²⁵I) or Technetium-99m (⁹⁹mTc) could also be considered, though direct evidence for this compound is limited.

Q2: Which functional group in the this compound molecule is typically targeted for radiolabeling?

A2: Based on structurally similar compounds, the N-substituted 9-azabicyclo[3.3.1]nonane moiety is a prime target for introducing a radiolabel. Specifically, a precursor molecule can be synthesized where a leaving group (e.g., mesylate) is attached to the alkyl chain on the tertiary amine, allowing for nucleophilic substitution with a radionuclide like [¹⁸F]fluoride.

Q3: What are the key reaction parameters to optimize for a successful this compound radiolabeling reaction?

A3: Key parameters to optimize include:

  • Temperature: Influences reaction kinetics. For [¹⁸F]fluorination, temperatures in the range of 80-120°C are common.

  • pH: The pH of the reaction mixture can affect the reactivity of the amine groups and the stability of the carbamate (B1207046) linkage. A slightly basic pH is often used for nucleophilic substitution reactions.

  • Precursor Concentration: The concentration of the this compound precursor will impact the radiochemical yield and specific activity.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but excessively long times can lead to degradation of the product.

Q4: How stable is the carbamate linkage in this compound under typical radiolabeling and in vivo conditions?

A4: Carbamate linkages are generally more stable than ester bonds.[1][2] However, their stability can be influenced by pH and the presence of enzymes in plasma.[3] It is crucial to assess the stability of the radiolabeled this compound in relevant buffers and plasma to ensure the radiolabel remains attached to the molecule.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound radiolabeling experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Radiochemical Yield (RCY) 1. Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction kinetics or too high, causing degradation of the precursor or product.[4]1. Optimize the reaction temperature by performing a series of small-scale reactions at different temperatures (e.g., in 10°C increments from 80°C to 120°C).
2. Incorrect pH: The pH of the reaction mixture may not be optimal for the nucleophilic substitution.2. Adjust the pH of the reaction mixture. Perform test reactions at different pH values (e.g., from 7.5 to 9.0) to find the optimal condition.
3. Presence of Metal Impurities: Metal ions in the radionuclide solution can compete with the labeling reaction.[5][6]3. Ensure high purity of the radionuclide. If metal contamination is suspected, purify the radionuclide solution before use.
4. Degradation of Precursor: The this compound precursor may be unstable under the reaction conditions.4. Confirm the purity and integrity of the precursor before use. Consider using milder reaction conditions if degradation is suspected.
Low Specific Activity 1. Carrier-Added Radionuclide: The radionuclide solution may contain non-radioactive isotopes of the same element.1. Use a "no-carrier-added" radionuclide source whenever possible to maximize specific activity.
2. Low Precursor Concentration: Insufficient precursor may be available to react with the radionuclide.2. Optimize the precursor concentration. A higher precursor amount can increase the radiochemical yield but may decrease the specific activity.
Poor Radiochemical Purity (Presence of Impurities) 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted radionuclide.1. Increase the reaction time or temperature to drive the reaction to completion.
2. Side Reactions: The secondary amine in this compound is more reactive than the tertiary amine and could potentially undergo side reactions.[7]2. Protect the secondary amine with a suitable protecting group before radiolabeling and deprotect it afterward.
3. Radiolysis: The high energy of the radionuclide can cause degradation of the radiolabeled product.3. Minimize the reaction time and purify the product as quickly as possible after the reaction is complete. Consider the use of radical scavengers.
4. Inefficient Purification: The purification method may not be adequately separating the desired product from impurities.[8]4. Optimize the purification method. For lipophilic amines like this compound, reverse-phase HPLC is often effective. Experiment with different solvent gradients and columns.
Product Instability 1. Hydrolysis of Carbamate Linkage: The carbamate group may be susceptible to hydrolysis, especially at non-neutral pH.[3]1. Analyze the stability of the purified product in different buffers and at different pH values. Store the final product in a buffer that ensures maximum stability.
2. Dehalogenation (for radioiodinated this compound): The radioiodine may detach from the molecule.2. Assess the in vitro stability in saline and serum. If dehalogenation is significant, consider alternative labeling strategies.

Experimental Protocols

Example Protocol: [¹⁸F]Fluorination of an this compound Analog (WC-59)

This protocol is adapted from the synthesis of [¹⁸F]WC-59, a structurally similar analog of this compound, and can serve as a starting point for the radiolabeling of this compound.[9]

1. Precursor Preparation:

  • Synthesize a mesylate precursor of this compound where the hydroxyl group on the N-alkyl chain is converted to a mesylate leaving group.

2. Radiolabeling Reaction:

  • Aseptically transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel.

  • Add a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile (B52724)/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Add the this compound-mesylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride.

  • Seal the reaction vessel and heat at a predetermined optimal temperature (e.g., 100°C) for a set time (e.g., 15 minutes).

3. Purification:

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile).

  • Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fraction corresponding to the radiolabeled this compound product.

4. Formulation:

  • Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge.

  • Elute the final product from the Sep-Pak with ethanol (B145695) and formulate in sterile saline for injection.

5. Quality Control:

  • Determine the radiochemical purity and identity of the final product using analytical RP-HPLC and/or thin-layer chromatography (TLC) by co-elution with a non-radioactive this compound standard.[10]

Visualizations

Radiolabeling_Workflow cluster_prep Precursor Preparation cluster_labeling Radiolabeling cluster_purification Purification & QC Precursor This compound Precursor (with leaving group) Reaction Nucleophilic Substitution (Heat, Base) Precursor->Reaction Radionuclide [¹⁸F]Fluoride Radionuclide->Reaction Crude Crude [¹⁸F]this compound Reaction->Crude HPLC RP-HPLC Crude->HPLC QC Quality Control (HPLC, TLC) HPLC->QC Final Purified [¹⁸F]this compound QC->Final

Caption: General workflow for the radiolabeling of this compound.

Troubleshooting_Tree Start Low Radiochemical Yield Check_Temp Is Temperature Optimized? Start->Check_Temp Adjust_Temp Adjust Temperature (80-120°C) Check_Temp->Adjust_Temp No Check_pH Is pH Optimized? Check_Temp->Check_pH Yes Adjust_Temp->Check_pH Adjust_pH Adjust pH (7.5-9.0) Check_pH->Adjust_pH No Check_Impurities Suspect Metal Impurities? Check_pH->Check_Impurities Yes Adjust_pH->Check_Impurities Purify_Radionuclide Purify Radionuclide Solution Check_Impurities->Purify_Radionuclide Yes Check_Precursor Precursor Integrity OK? Check_Impurities->Check_Precursor No Purify_Radionuclide->Check_Precursor Verify_Precursor Verify Precursor Purity Check_Precursor->Verify_Precursor No Success Yield Improved Check_Precursor->Success Yes Verify_Precursor->Success Fail Still Low Yield (Consult further)

Caption: Troubleshooting decision tree for low radiochemical yield.

Parameter_Relationships cluster_inputs Input Parameters cluster_outputs Labeling Outcomes Temp Temperature RCY Radiochemical Yield Temp->RCY affects kinetics Purity Radiochemical Purity Temp->Purity degradation at high T pH pH pH->RCY affects reactivity pH->Purity side reactions Precursor_Conc Precursor Conc. Precursor_Conc->RCY SA Specific Activity Precursor_Conc->SA inversely related Time Reaction Time Time->RCY Time->Purity radiolysis over time

References

Technical Support Center: Minimizing SV119 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of SV119 in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule that acts as a selective ligand for the sigma-2 receptor. This receptor is often overexpressed in proliferating cancer cells compared to quiescent normal cells. The primary mechanism of action of this compound and other sigma-2 receptor ligands involves the induction of cell death in cancer cells through multiple signaling pathways, including apoptosis, autophagy, and cell cycle arrest.

Q2: Why is this compound expected to have lower toxicity in normal cells?

A2: The selectivity of this compound for cancer cells over normal cells is primarily attributed to the differential expression of the sigma-2 receptor (now identified as TMEM97). Since many cancer cells have a significantly higher density of sigma-2 receptors, they are more susceptible to the cytotoxic effects of this compound. Studies have shown that this compound, when used as a targeting agent for liposomes, does not increase their uptake by normal cells such as the BEAS-2B cell line.[1]

Q3: What are the known signaling pathways affected by this compound that could contribute to toxicity?

A3: this compound induces cell death by activating several signaling pathways. It can trigger a novel p53- and caspase-independent apoptotic pathway.[1] Additionally, this compound can induce autophagy, likely through the inhibition of the mTOR pathway, and can impair cell cycle progression. The generation of reactive oxygen species (ROS) and disruption of cholesterol homeostasis are also implicated in the cytotoxic effects of sigma-2 receptor ligands.

Q4: I am observing higher than expected toxicity in my normal cell line. What are the possible reasons?

A4: Higher than expected toxicity in normal cells could be due to several factors:

  • High this compound Concentration: The concentration of this compound may be too high for the specific normal cell line being used.

  • Proliferative State of Normal Cells: Rapidly dividing normal cells may express higher levels of the sigma-2 receptor, making them more susceptible.

  • Off-Target Effects: At high concentrations, this compound might have off-target effects unrelated to the sigma-2 receptor.

  • Cell Line Specific Sensitivity: Different normal cell lines can have varying sensitivities to cytotoxic agents.

Q5: How can I minimize this compound toxicity in my normal cell controls?

A5: To minimize toxicity in normal cells, consider the following strategies:

  • Dose-Response Optimization: Perform a careful dose-response study to determine the optimal concentration of this compound that induces toxicity in your target cancer cells while having minimal effect on your normal control cells.

  • Time-Course Analysis: Reduce the incubation time. Shorter exposure times may be sufficient to induce effects in cancer cells while sparing normal cells.

  • Use of Quiescent Normal Cells: If experimentally feasible, use quiescent (non-proliferating) normal cells as controls, as they typically have lower sigma-2 receptor expression.

  • Combination Therapy: Consider using this compound in combination with other anti-cancer agents. This may allow for a lower, less toxic concentration of this compound to be used while still achieving a synergistic cytotoxic effect on cancer cells.

Troubleshooting Guides

Issue 1: High background cell death in normal cell controls in a cytotoxicity assay.
Possible Cause Troubleshooting Step
This compound concentration is too high.Perform a dose-response curve for both your normal and cancer cell lines to identify a therapeutic window.
Extended incubation period.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure time.
Normal cells are in a high proliferative state.Ensure normal cells are at a confluent state or consider serum starvation to induce quiescence, if compatible with your experimental design.
Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level for your specific cell lines. Run a solvent-only control.
Issue 2: Inconsistent results in apoptosis assays between experiments.
Possible Cause Troubleshooting Step
Variation in cell density at the time of treatment.Standardize the cell seeding density and ensure cells have adhered and are in the logarithmic growth phase before adding this compound.
Reagent variability.Use fresh Annexin V and Propidium Iodide solutions for each experiment. Ensure proper storage of reagents.
Subjective gating in flow cytometry analysis.Set up consistent gating strategies based on unstained and single-stained controls for each experiment.
Cell handling during staining.Handle cells gently to avoid mechanical damage that can lead to false-positive necrotic cells.

Quantitative Data Summary

CompoundCell LineCell TypeAssayEndpointIC50 / EC50 (µM)
This compound EMT-6Mouse Breast CancerCell Viability24h~40
This compound MDA-MB-435Human MelanomaCell Viability24h~40
SW V-49 (this compound-dm-Erastin Conjugate) PANC-1Human Pancreatic CancerCell Viability24hNot specified
SW V-49 (this compound-dm-Erastin Conjugate) Pancreatic Cancer OrganoidsHuman Pancreatic CancerCell Viability72h1.84 ± 1.10
This compound (alone) Pancreatic Cancer OrganoidsHuman Pancreatic CancerCell Viability72hNearly inactive

Note: The cytotoxicity of this compound can be cell-line dependent. It is crucial to determine the EC50/IC50 for each cell line used in your experiments.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on both normal and cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis seed_cells Seed Normal & Cancer Cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells overnight_incubation->treat_cells prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells cytotoxicity Cytotoxicity (MTT) treat_cells->cytotoxicity apoptosis Apoptosis (Annexin V/PI) treat_cells->apoptosis ros ROS Detection (DCFDA) treat_cells->ros analyze_data Analyze & Compare Results cytotoxicity->analyze_data apoptosis->analyze_data ros->analyze_data conclusion Draw Conclusions analyze_data->conclusion

Caption: Experimental workflow for assessing this compound toxicity.

signaling_pathway cluster_downstream Downstream Effects This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Apoptosis Apoptosis (Caspase-Independent) Sigma2R->Apoptosis Autophagy Autophagy (mTOR Inhibition) Sigma2R->Autophagy CellCycleArrest Cell Cycle Arrest Sigma2R->CellCycleArrest ROS ROS Production Sigma2R->ROS CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath CellCycleArrest->CellDeath ROS->CellDeath

Caption: this compound signaling pathways leading to cell death.

References

Technical Support Center: Addressing Resistance to SV119-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SV119-based therapies in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a high-affinity ligand for the sigma-2 receptor, which has been identified as the transmembrane protein 97 (TMEM97).[1] Binding of this compound to the sigma-2 receptor in cancer cells induces apoptosis through multiple signaling pathways.[2][3] These pathways can be both caspase-dependent and independent and may also involve the induction of autophagy.[2][4] The sigma-2 receptor is often overexpressed in proliferating tumor cells, making it a target for cancer therapies.[1]

Q2: We are observing a decrease in the cytotoxic effect of our this compound-based compound over time in our cancer cell line. What are the potential mechanisms of resistance?

A2: Resistance to this compound-based therapies can arise from several mechanisms, broadly categorized as:

  • Target Alterations: Changes in the expression or structure of the sigma-2 receptor (TMEM97) that reduce drug binding or downstream signaling.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.

  • Bypass Signaling Pathways: Activation of alternative pro-survival signaling pathways that compensate for the effects of this compound.

  • Altered Apoptotic Pathways: Defects in the cellular machinery required to execute apoptosis.

Q3: How can we determine if our resistant cells have altered levels of the sigma-2 receptor (TMEM97)?

A3: You can assess the expression levels of TMEM97 in your sensitive and resistant cell lines using the following techniques:

  • Western Blotting: To quantify the total protein expression of TMEM97. A significant decrease in TMEM97 protein in the resistant cell line would suggest target loss as a resistance mechanism.

  • Flow Cytometry: For cell surface expression of TMEM97, if a suitable antibody is available. This can provide a quantitative measure of the receptor on the cell surface.

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of the TMEM97 gene. This can indicate if the changes in protein expression are due to altered transcription.

Q4: Could mutations in the TMEM97 gene be responsible for resistance?

A4: While specific resistance-conferring mutations in TMEM97 for this compound have not been widely reported, it is a plausible mechanism of resistance for targeted therapies.[5] Sequencing the TMEM97 gene in your resistant cell lines and comparing it to the sensitive parental line can identify any potential mutations in the coding region that might affect this compound binding.

Q5: Our this compound-based compound seems to be less effective in cell lines known to express high levels of multidrug resistance (MDR) proteins. Is there a connection?

A5: Yes, the overexpression of ABC transporters is a common mechanism of multidrug resistance.[6] Specifically, P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are known to efflux a wide range of therapeutic agents.[6] It is possible that your this compound-based compound is a substrate for one of these transporters. Some sigma-2 receptor ligands have been shown to modulate the activity of ABCB1 and ABCG2.[6]

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound-based therapy in a cancer cell line.

Possible Cause 1: Altered Sigma-2 Receptor (TMEM97) Expression

  • Troubleshooting Steps:

    • Compare TMEM97 protein levels: Perform a Western blot to compare TMEM97 protein expression between your sensitive parental cell line and the resistant derivative.

    • Analyze TMEM97 mRNA levels: Use qPCR to determine if any changes in protein expression are due to altered gene transcription.

    • Sequence the TMEM97 gene: To check for mutations that might interfere with this compound binding.

  • Expected Results and Interpretation:

    • Decreased TMEM97 protein/mRNA in resistant cells: Suggests that downregulation of the target is the resistance mechanism.

    • Presence of a mutation in the TMEM97 coding sequence: May indicate that the mutation affects drug binding or receptor function.

Possible Cause 2: Increased Drug Efflux

  • Troubleshooting Steps:

    • Assess ABC transporter expression: Use Western blotting or flow cytometry to check for the overexpression of P-gp (ABCB1) and BCRP (ABCG2) in resistant cells compared to sensitive cells.

    • Functional efflux assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) to measure their activity. A lower accumulation of the fluorescent substrate in resistant cells indicates higher efflux activity.

    • Co-treatment with an ABC transporter inhibitor: Treat resistant cells with your this compound-based compound in combination with a known inhibitor of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143).

  • Expected Results and Interpretation:

    • Higher expression and activity of ABC transporters in resistant cells: Strongly suggests that increased efflux is contributing to resistance.

    • Restoration of sensitivity to your compound in the presence of an ABC transporter inhibitor: Confirms the involvement of that specific transporter in the resistance mechanism.

Possible Cause 3: Activation of Bypass Signaling Pathways

  • Troubleshooting Steps:

    • Phospho-protein array: To get a broad overview of activated signaling pathways in your resistant cells compared to sensitive cells. Look for increased phosphorylation of key survival proteins like Akt, ERK, or STAT3.[7]

    • Western Blotting for key signaling proteins: Confirm the findings from the array by performing Western blots for phosphorylated and total Akt, ERK, and other relevant pathway components.

    • Co-treatment with pathway inhibitors: Treat resistant cells with your this compound-based compound and an inhibitor of the identified bypass pathway (e.g., a PI3K/Akt inhibitor or a MEK/ERK inhibitor).

  • Expected Results and Interpretation:

    • Hyperactivation of a pro-survival pathway in resistant cells: Indicates that this pathway may be compensating for the pro-apoptotic signal from this compound.

    • Re-sensitization to your compound upon co-treatment with a pathway inhibitor: Confirms that the activated bypass pathway is a key driver of resistance.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound-Based Compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
SensitiveThis compound-Compound501
ResistantThis compound-Compound50010
ResistantThis compound-Compound + Verapamil (P-gp Inhibitor)751.5
ResistantThis compound-Compound + Akt Inhibitor1002

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8][9]

  • Drug Treatment: Treat the cells with a serial dilution of the this compound-based compound and incubate for the desired duration (e.g., 48-72 hours).[8][9]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[10][11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9][11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-TMEM97, anti-P-gp, anti-p-Akt) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[12]

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.[13]

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C.[12]

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.[12]

  • Elution: Elute the protein complexes from the beads by boiling in SDS sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.

Flow Cytometry for Cell Surface Protein Expression
  • Cell Preparation: Harvest cells and prepare a single-cell suspension.[1][14]

  • Fc Receptor Blocking (Optional): Block Fc receptors to reduce non-specific antibody binding.[14]

  • Primary Antibody Staining: Incubate the cells with a fluorescently conjugated primary antibody against the cell surface protein of interest (e.g., P-gp or BCRP) in the dark.[1][14]

  • Washing: Wash the cells with staining buffer to remove unbound antibodies.[1][14]

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the stained cells.

  • Data Analysis: Compare the mean fluorescence intensity between the resistant and sensitive cell populations.

Visualizations

SV119_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binds to Apoptosis_Induction Apoptosis Induction Sigma2R->Apoptosis_Induction Autophagy Autophagy Sigma2R->Autophagy Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death Autophagy->Cell_Death Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms SV119_Therapy This compound-Based Therapy Cancer_Cell Cancer Cell SV119_Therapy->Cancer_Cell Resistance Therapeutic Resistance Resistance->SV119_Therapy Blocks efficacy Target_Alteration Target Alteration (TMEM97 downregulation/mutation) Target_Alteration->Resistance Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->Resistance Bypass_Signaling Bypass Signaling (e.g., Akt, ERK activation) Bypass_Signaling->Resistance Apoptosis_Defects Apoptosis Defects Apoptosis_Defects->Resistance Troubleshooting_Workflow Start Decreased Sensitivity to this compound Therapy Check_Target 1. Analyze Target (TMEM97) - Western Blot - qPCR - Sequencing Start->Check_Target Check_Efflux 2. Assess Drug Efflux - Western Blot (ABC Transporters) - Efflux Assay - Inhibitor Co-treatment Start->Check_Efflux Check_Bypass 3. Investigate Bypass Pathways - Phospho-Array - Western Blot (p-Akt, p-ERK) - Inhibitor Co-treatment Start->Check_Bypass Identify_Mechanism Identify Resistance Mechanism Check_Target->Identify_Mechanism Check_Efflux->Identify_Mechanism Check_Bypass->Identify_Mechanism

References

Technical Support Center: Optimization of SV119 Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SV119 conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful conjugation of this compound to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the key reactive group on the this compound molecule for conjugation?

A1: The primary reactive group on this compound is a primary amine (-NH2) located at the terminus of a six-carbon alkyl chain.[1] This amine is a nucleophile and is the principal target for conjugation reactions.

Q2: What are the most common conjugation chemistries for this compound?

A2: Given the presence of a primary amine, the most common and effective conjugation strategies involve amine-reactive crosslinkers. The most widely used among these are N-hydroxysuccinimide (NHS) esters.[2][3][4] These reagents react with the primary amine on this compound to form a stable amide bond. Another prevalent method is the use of EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) in conjunction with NHS to couple this compound to a molecule containing a carboxyl group (-COOH).[5][6]

Q3: What is the optimal pH for conjugating this compound using NHS esters?

A3: For reactions involving NHS esters, a pH range of 7.2 to 8.5 is generally recommended.[2][7] In this range, the primary amine of this compound is sufficiently deprotonated and nucleophilic to efficiently react with the NHS ester. More acidic conditions will protonate the amine, reducing its reactivity, while a more alkaline pH will accelerate the hydrolysis of the NHS ester, lowering the conjugation efficiency.[3][8]

Q4: What buffers should I use for this compound conjugation?

A4: It is critical to use a buffer that does not contain primary amines, as these will compete with this compound for reaction with the crosslinker.[9] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffer.[2][7] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.

Q5: How can I prevent my protein from precipitating during conjugation with this compound?

A5: Protein precipitation during conjugation can be caused by several factors. Over-labeling, or conjugating too many this compound molecules to the protein, can alter its isoelectric point and solubility.[9][10] To mitigate this, you can try reducing the molar excess of the this compound-crosslinker conjugate. Additionally, changes in pH or high concentrations of reagents like EDC can also lead to precipitation.[5] Performing a buffer exchange to ensure your protein is in an optimal, amine-free buffer before starting the reaction can also help maintain its stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation of this compound.

Issue 1: Low Conjugation Yield

If you are experiencing a low yield of your desired this compound conjugate, consider the following potential causes and solutions:

Potential Cause Recommended Solution
Hydrolysis of NHS Ester NHS esters are moisture-sensitive.[11] Ensure that your NHS-activated molecule is protected from moisture and used promptly after preparation. It is advisable to prepare the NHS ester solution immediately before use.[5]
Incorrect pH of Reaction Buffer The pH of the reaction buffer is critical for efficient conjugation.[8] Verify that your buffer is within the optimal pH range of 7.2-8.5 for NHS ester reactions.
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with this compound for the reactive sites on your crosslinker.[9] Perform a buffer exchange into an amine-free buffer like PBS or HEPES prior to conjugation.
Insufficient Molar Ratio of Reactants The molar ratio of the this compound to your target molecule can significantly impact yield. An excess of the this compound-crosslinker conjugate is often used to drive the reaction. However, this needs to be optimized for each specific application.[9]
Inactivated this compound Ensure the primary amine on your this compound stock is active and has not been compromised during storage.
Issue 2: Non-Specific Binding

Non-specific binding of your this compound conjugate can lead to high background signals in downstream applications.

Potential Cause Recommended Solution
Excess Unreacted this compound Conjugate After the conjugation reaction, it is crucial to remove any unreacted this compound-crosslinker conjugate. This can be achieved through dialysis, size exclusion chromatography, or other purification methods appropriate for your molecule.[10]
Hydrophobic Interactions The this compound molecule has hydrophobic regions which may lead to non-specific interactions. Including a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) in your wash buffers can help to reduce this.
Incomplete Quenching of the Reaction After the desired reaction time, it is important to quench any remaining reactive sites on your crosslinker. This can be done by adding a small molecule with a primary amine, such as Tris or glycine, to the reaction mixture.[7]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxyl-Containing Protein

This protocol describes the conjugation of this compound to a protein with available carboxyl groups.

Materials:

  • This compound

  • Protein of interest in an amine-free and carboxyl-free buffer (e.g., MES buffer)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of each.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Remove unreacted EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Conjugation with this compound:

    • Immediately add the activated protein to a solution of this compound in Coupling Buffer. A 10- to 50-fold molar excess of this compound is a good starting point for optimization.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the this compound-protein conjugate from excess this compound and reaction byproducts using a suitable method such as size exclusion chromatography or dialysis.

Visual Guides

SV119_Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification Protein Protein (-COOH) Activated_Protein Activated Protein (Sulfo-NHS Ester) Protein->Activated_Protein 15-30 min, RT EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 4.5-6.0) EDC_NHS->Activated_Protein Conjugate This compound-Protein Conjugate Activated_Protein->Conjugate 2h RT or O/N 4°C This compound This compound (-NH2) in Coupling Buffer (pH 7.2-8.0) This compound->Conjugate Quench Quenching Buffer (e.g., Tris) Conjugate->Quench Purification Purification (e.g., SEC) Quench->Purification Final_Product Purified This compound-Protein Conjugate Purification->Final_Product

Caption: Workflow for the two-step EDC/NHS conjugation of this compound to a protein.

Troubleshooting_Logic Start Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Are reagents fresh? Check_Buffer->Check_Reagents Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Ratio Optimize molar ratio? Check_Reagents->Check_Ratio Yes Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Vary_Ratio Vary molar ratio Check_Ratio->Vary_Ratio No Success Yield Improved Check_Ratio->Success Yes Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer Use_Fresh_Reagents->Check_Reagents Vary_Ratio->Check_Ratio

References

Validation & Comparative

Validating SV119 as a Selective Sigma-2 Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 (σ2) receptor, now identified as the transmembrane protein 97 (TMEM97), has emerged as a compelling target in drug discovery, particularly in oncology and neurodegenerative diseases, due to its overexpression in proliferating cancer cells.[1] A plethora of ligands have been synthesized to probe the therapeutic potential and function of this receptor. Among these, SV119 has been noted for its high affinity and selectivity. This guide provides an objective comparison of this compound with other sigma receptor ligands, supported by experimental data, to validate its standing as a selective sigma-2 ligand.

Quantitative Comparison of Ligand Binding Affinities

The cornerstone of validating a selective ligand is the quantitative assessment of its binding affinity (Ki) for its target receptor versus off-target receptors. The selectivity of a sigma-2 ligand is primarily determined by its binding affinity for the sigma-2 receptor in comparison to the sigma-1 (σ1) receptor subtype. A higher selectivity ratio (σ1 Ki / σ2 Ki) indicates a greater preference for the sigma-2 receptor.

The following table summarizes the binding affinities of this compound and other pertinent sigma receptor ligands. It is important to note that Ki values can vary based on the radioligand, tissue or cell line, and experimental conditions used in the binding assays.

LigandSigma-2 (σ2) Ki (nM)Sigma-1 (σ1) Ki (nM)Selectivity Ratio (σ1 Ki / σ2 Ki)Ligand TypeReference(s)
This compound 44.3 ± 7.3 -High σ2 SelectivitySelective σ2 Ligand[2]
This compound 35.0 ± 4.0 -High σ2 SelectivitySelective σ2 Ligand[2]
Siramesine- (Potent)-High σ2 Selectivityσ2 Agonist[3]
Haloperidol20.7 ± 8.1-Non-selectiveNon-selective σ1/σ2 Ligand[2]
Haloperidol22.2 ± 13.6-Non-selectiveNon-selective σ1/σ2 Ligand[2]
(+)-Pentazocine>1000~3-Selective σ1 Agonist
PB281.1 ± 0.30.38~2.9High-affinity σ2 Ligand[2]
PB280.1 ± 0.0-High-affinity σ2 Ligand[2]
RHM-411.7 ± 2.4-High σ2 SelectivityHigh-affinity σ2 Ligand[2]
RHM-40.2 ± 0.1-High σ2 SelectivityHigh-affinity σ2 Ligand[2]
DTG19.0 ± 4.735.5~0.5Non-selective σ1/σ2 Ligand[2]
DTG25.1 ± 10.2-Non-selective σ1/σ2 Ligand[2]
Ifenprodil5.3 ± 1.1---[2]
Ifenprodil0.4 ± 0.2---[2]

Note: A dash (-) indicates that the specific data point was not provided in the cited source. The data for this compound from the same source[2] reflects results from competition assays using two different radioligands, [3H]DTG and [125I]RHM-4, respectively.

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinities (Ki values) of this compound and other ligands for sigma-1 and sigma-2 receptors, competitive radioligand binding assays are employed.

Sigma-2 Receptor Binding Assay Protocol:

This protocol is adapted from studies characterizing sigma-2 receptor binding sites.[2]

  • Tissue/Cell Preparation: Membrane homogenates from tissues or cells expressing sigma-2 receptors (e.g., rat liver, pancreatic cancer cell lines) are prepared.

  • Reaction Mixture: In a 96-well plate, the membrane homogenate is incubated with a specific radioligand for the sigma-2 receptor, such as [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) or the more selective [¹²⁵I]RHM-4.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to displace the radioligand.

  • Sigma-1 Receptor Masking: When using a non-selective radioligand like [³H]DTG, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to the reaction mixture to prevent the radioligand from binding to sigma-1 receptors.[2]

  • Incubation: The mixture is incubated at room temperature to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay Protocol:

  • Tissue/Cell Preparation: Membrane homogenates from tissues or cells with high expression of sigma-1 receptors (e.g., guinea pig brain) are used.

  • Reaction Mixture: The membrane homogenate is incubated with a selective sigma-1 radioligand, typically [³H]-(+)-pentazocine.

  • Competition: Increasing concentrations of the unlabeled test compound are added.

  • Incubation, Separation, and Quantification: These steps are carried out as described for the sigma-2 receptor binding assay.

  • Data Analysis: The IC50 and subsequently the Ki value for the sigma-1 receptor are calculated.

Functional Assays: Caspase-3 Activity

Sigma-2 receptor agonists have been shown to induce apoptosis in cancer cells. A common method to quantify apoptosis is to measure the activity of executioner caspases, such as caspase-3.

Caspase-3 Activity Assay Protocol:

This protocol is a generalized procedure based on commercially available kits and published studies.[1][4][5][6]

  • Cell Culture and Treatment: Cancer cells (e.g., pancreatic cancer cell lines) are cultured in 96-well plates and treated with various concentrations of this compound or other test compounds for a specified period (e.g., 24-48 hours).

  • Cell Lysis: A lysis buffer is added to each well to release the intracellular contents, including active caspases.

  • Substrate Addition: A specific caspase-3 substrate, such as a peptide conjugated to a colorimetric or fluorometric reporter (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC), is added to the cell lysate.

  • Incubation: The plate is incubated at 37°C to allow the active caspase-3 to cleave the substrate, releasing the reporter molecule.

  • Detection: The amount of released reporter is quantified using a microplate reader (spectrophotometer for colorimetric assays or fluorometer for fluorescent assays).

  • Data Analysis: The caspase-3 activity is proportional to the signal generated. The results are typically expressed as a fold-change in activity compared to untreated control cells.

In Vivo Validation

The selectivity of this compound has also been demonstrated in vivo, primarily through its application in targeted drug delivery to tumors that overexpress sigma-2 receptors.

Experimental Workflow for In Vivo Selectivity:

  • Tumor Model: An animal model, typically immunodeficient mice, is xenografted with human cancer cells known to have high sigma-2 receptor expression.

  • Drug Conjugation: this compound is conjugated to a therapeutic agent or a delivery vehicle like a liposome (B1194612) or gold nanocage.[7]

  • Systemic Administration: The this compound-conjugate is administered systemically to the tumor-bearing mice. A control group receives the unconjugated drug or a non-targeted delivery vehicle.

  • Biodistribution Studies: At various time points after administration, the animals are euthanized, and major organs and the tumor are harvested. The concentration of the drug or delivery vehicle in each tissue is quantified.

  • Competitive Binding (Optional): To further demonstrate selectivity, a separate cohort of animals can be pre-treated with an excess of unlabeled this compound before the administration of a radiolabeled this compound-conjugate. A reduction in tumor uptake of the radiolabeled conjugate would indicate specific binding to the sigma-2 receptor.

  • Data Analysis: The accumulation of the this compound-conjugate in the tumor is compared to its accumulation in other tissues. Higher tumor-to-background ratios for the this compound-targeted agent compared to the non-targeted control validate the in vivo selectivity.

Signaling Pathways and Experimental Workflows

The binding of a ligand to the sigma-2 receptor can initiate downstream signaling cascades that influence cell survival and proliferation. While the complete signaling network is still under investigation, several key pathways have been implicated.

Sigma2_Signaling_Pathway

Experimental_Workflow_Binding_Assay Prep_Membrane Prep_Membrane Incubation Incubation Prep_Membrane->Incubation Filtration Filtration Incubation->Filtration Prep_Ligands Prep_Ligands Prep_Ligands->Incubation Quantification Quantification Filtration->Quantification Calc_IC50 Calc_IC50 Quantification->Calc_IC50 Calc_Ki Calc_Ki Calc_IC50->Calc_Ki

Conclusion

The available experimental data strongly supports the validation of this compound as a selective sigma-2 receptor ligand. Its high binding affinity for the sigma-2 receptor, coupled with its demonstrated ability to selectively target sigma-2-expressing cells in vitro and in vivo, makes it a valuable tool for both basic research and preclinical drug development. The detailed protocols provided in this guide offer a framework for researchers to independently verify these findings and to further explore the therapeutic potential of targeting the sigma-2 receptor with selective ligands like this compound. The continued investigation into the downstream signaling pathways activated by this compound will further elucidate the mechanisms underlying its biological effects and pave the way for novel therapeutic strategies.

References

A Comparative Guide to SV119 and Other Sigma-2 Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the sigma-2 receptor ligand SV119 with other notable ligands in the field. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of sigma-2 receptors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective overview of the performance of these compounds.

Introduction to Sigma-2 Receptor Ligands

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling target in drug discovery, particularly in oncology and neurobiology.[1] Overexpressed in a variety of tumor cells compared to healthy tissues, it represents a valuable biomarker for cancer diagnosis and a target for therapeutic intervention.[2] Ligands that bind to the sigma-2 receptor can induce cancer cell death through various mechanisms, including apoptosis and autophagy, and have been explored for their potential to deliver cytotoxic agents selectively to tumors.[3][4][5] this compound is a synthetic small molecule that has demonstrated high affinity and selectivity for the sigma-2 receptor, making it a significant tool in this area of research.[6]

Comparative Binding Affinity and Selectivity

The efficacy and potential for off-target effects of a sigma-2 receptor ligand are largely determined by its binding affinity (Ki) for the sigma-2 receptor and its selectivity over the sigma-1 receptor. A lower Ki value indicates a higher binding affinity. The selectivity index, calculated as the ratio of the Ki for the sigma-1 receptor to the Ki for the sigma-2 receptor, provides a measure of the ligand's preference for the sigma-2 subtype. A higher selectivity index is generally desirable to minimize off-target effects mediated by the sigma-1 receptor.

The following table summarizes the binding affinities and selectivity of this compound and other well-characterized sigma-2 receptor ligands.

LigandSigma-2 Ki (nM)Sigma-1 Ki (nM)Selectivity (Sigma-1 Ki / Sigma-2 Ki)Reference
This compound 7.8>1000>128[7]
Siramesine0.1217141.7[8]
SW4318>1000>55.6[7]
PB280.17 - 0.680.38 - 13.00.56 - 76.5[9][10][11]
Haloperidol2.82.8 - 6.51 - 2.3[7][12][13]

Functional Activity of Sigma-2 Receptor Ligands

Beyond binding affinity, the functional effects of sigma-2 receptor ligands are critical for their therapeutic potential. Many of these ligands have been shown to induce cytotoxicity in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a ligand's potency in causing cell death.

The table below presents the cytotoxic activity of this compound and comparator ligands in various pancreatic cancer cell lines.

LigandCell LineIC50 (µM) for CytotoxicityReference
This compound Panc02~60[7]
AsPC-1~55[7]
BxPC-3~70[7]
SiramesinePanc02~25[7]
AsPC-1~20[7]
BxPC-3~30[7]
SW43Panc02~40[7]
AsPC-1~35[7]
BxPC-3~45[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used to characterize these ligands, the following diagrams illustrate a key signaling pathway influenced by sigma-2 receptor activation and a general experimental workflow for ligand characterization.

experimental_workflow General Experimental Workflow for Sigma-2 Ligand Characterization cluster_binding Binding Affinity & Selectivity cluster_functional Functional Activity binding_assay Radioligand Binding Assay s1_binding Sigma-1 Binding (e.g., 3H-pentazocine) binding_assay->s1_binding s2_binding Sigma-2 Binding (e.g., [3H]DTG + s1 masker) binding_assay->s2_binding selectivity Selectivity = Ki(s1)/Ki(s2) s2_binding->selectivity Calculate Selectivity cell_viability Cell Viability Assay (e.g., MTT) apoptosis_assay Apoptosis Assay autophagy_assay Autophagy Assay (e.g., Western Blot for LC3B) ligand Test Sigma-2 Ligand ligand->binding_assay Determine Ki ligand->cell_viability Determine IC50 ligand->apoptosis_assay Assess Apoptosis Induction ligand->autophagy_assay Assess Autophagy Induction

Experimental Workflow

signaling_pathway Sigma-2 Receptor Mediated Signaling Pathways s2_ligand Sigma-2 Ligand (e.g., this compound) s2_receptor Sigma-2 Receptor (TMEM97) s2_ligand->s2_receptor egfr EGFR s2_receptor->egfr interacts with calcium Ca2+ Release s2_receptor->calcium modulates ros ROS Production s2_receptor->ros induces pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor autophagy Autophagy mtor->autophagy inhibits cell_death Cell Death autophagy->cell_death apoptosis Apoptosis apoptosis->cell_death calcium->apoptosis ros->apoptosis

Sigma-2 Signaling Pathways

Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of a test ligand for sigma-1 and sigma-2 receptors.

Materials:

  • Test ligand

  • Membrane preparations from guinea pig brain (for sigma-1) or rat liver (for sigma-2)

  • Radioligand for sigma-1: --INVALID-LINK---pentazocine

  • Radioligand for sigma-2: [3H]1,3-di-o-tolylguanidine ([3H]DTG)

  • Sigma-1 masking agent (for sigma-2 assay): (+)-pentazocine

  • Non-specific binding control: Haloperidol

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test ligand.

  • For the sigma-1 assay , incubate guinea pig brain membrane homogenates with various concentrations of the test ligand and a fixed concentration of --INVALID-LINK---pentazocine.

  • For the sigma-2 assay , incubate rat liver membrane homogenates with various concentrations of the test ligand, a fixed concentration of [3H]DTG, and a fixed concentration of (+)-pentazocine to block binding to sigma-1 receptors.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of haloperidol.

  • Incubate the plates at room temperature for a defined period (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a sigma-2 ligand on cultured cells.

Materials:

  • Cultured cells (e.g., pancreatic cancer cell lines)

  • Test ligand

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test ligand for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[15][16][17][18]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the ligand that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the ligand concentration and fitting the data to a sigmoidal dose-response curve.[15][16][17][18]

Autophagy Assay (Western Blot for LC3B)

Objective: To assess the induction of autophagy by a sigma-2 ligand by detecting the conversion of LC3B-I to LC3B-II.

Materials:

  • Cultured cells

  • Test ligand

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3B

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test ligand for various time points.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against LC3B overnight at 4°C. The antibody should detect both the cytosolic form (LC3B-I) and the lipidated, autophagosome-associated form (LC3B-II).

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • An increase in the ratio of LC3B-II to LC3B-I (or to the loading control) is indicative of an increase in autophagosome formation and thus, autophagy induction.[19][20][21][22]

Conclusion

This compound stands out as a highly selective sigma-2 receptor ligand with a significant capacity to induce cell death in cancer cells. Its high selectivity for the sigma-2 over the sigma-1 receptor suggests a favorable profile for minimizing off-target effects. While ligands like Siramesine may exhibit higher binding affinity and greater cytotoxicity in some cell lines, the overall pharmacological profile of this compound makes it a valuable tool for both basic research into the function of the sigma-2 receptor and for the development of targeted cancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret studies involving this compound and other sigma-2 receptor ligands. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the full therapeutic potential of these compounds.

References

A Comparative Guide to SV119 and Pan-Sigma Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sigma receptor modulation, researchers are presented with a diverse array of ligands, each with unique binding characteristics and functional outcomes. This guide provides a detailed comparison of SV119, a notable sigma-2 receptor selective ligand, against a range of pan-sigma receptor ligands. The following sections offer a quantitative analysis of binding affinities, detailed experimental protocols for ligand characterization, and visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals in their selection and application of these critical research tools.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is a cornerstone of its pharmacological profile. The following tables summarize the equilibrium inhibition constants (Kᵢ) of this compound and several widely studied pan-sigma receptor ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Lower Kᵢ values indicate higher binding affinity.

Table 1: Sigma-1 (σ₁) Receptor Binding Affinities

LigandKᵢ (nM)Citation
This compoundHigh (low affinity)[1]
Haloperidol (B65202)2.8 - 6.5[1][2]
Siramesine17[3][4]
1,3-di-o-tolylguanidine (DTG)          69[5]
PB280.38 - 13.0[6][7]
(+)-Pentazocine1.7[1]

Table 2: Sigma-2 (σ₂) Receptor Binding Affinities

LigandKᵢ (nM)Citation
This compound~5-6[8]
HaloperidolHigh (low affinity)[1]
Siramesine0.12[3][4]
1,3-di-o-tolylguanidine (DTG)          21[5]
PB280.17 - 0.68[6][7]
(+)-PentazocineLow (high affinity)[3]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the advancement of research. This section details the methodologies for key in vitro assays used to characterize the binding and functional activity of sigma receptor ligands.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[9]

Objective: To determine the binding affinity (Kᵢ) of a test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂).[10][11]

  • Radioligand:

    • For σ₁: --INVALID-LINK---Pentazocine[10]

    • For σ₂: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG)[12]

  • Non-labeled ligands for competition (test compound, and a reference compound for non-specific binding, e.g., Haloperidol).[13]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. To determine non-specific binding, a high concentration of a reference ligand (e.g., 10 µM Haloperidol) is used in a separate set of wells.[13] For σ₂ assays, a masking agent for σ₁ sites, such as (+)-pentazocine, is often included.[7]

  • Equilibration: Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[13][14]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the effect of sigma receptor ligands on the viability of cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell lines).

  • 96-well plates.

  • Test compounds (this compound, pan-sigma ligands).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[15]

  • Solubilization solution (e.g., SDS-HCl or DMSO).[16]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[16]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) can be calculated.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[17]

Objective: To determine if sigma receptor ligands induce apoptosis by measuring caspase-3 activation.

Materials:

  • Cultured cells.

  • Test compounds.

  • Cell lysis buffer.

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).[18]

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to release their intracellular contents, including caspases.

  • Assay Reaction: In a microplate, combine the cell lysate with the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C to allow the caspase-3 in the lysate to cleave the substrate.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) of the cleaved substrate using a microplate reader.[18]

  • Data Analysis: The level of caspase-3 activity is proportional to the signal generated and is typically expressed as a fold-change relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key sigma receptor signaling pathways and a typical experimental workflow for ligand characterization.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1 Sigma-1 Receptor BiP BiP/GRP78 Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Stabilizes VDAC VDAC IP3R->VDAC Ca²⁺ Transfer Ca_Mito Mitochondrial Ca2+ VDAC->Ca_Mito ATP ATP Production Ca_Mito->ATP Ligand σ₁ Agonist Ligand->Sigma1 Binds

Caption: Sigma-1 Receptor Signaling Pathway.

Sigma2_Signaling_Pathway Ligand σ₂ Agonist (e.g., this compound) Sigma2 Sigma-2 Receptor Ligand->Sigma2 Activates CellDeath Cell Death Pathways Sigma2->CellDeath Caspase Caspase Activation CellDeath->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified Sigma-2 Receptor-Mediated Apoptosis Pathway.

Experimental_Workflow Start Ligand Synthesis/Acquisition Binding Radioligand Binding Assay Start->Binding Characterize Affinity Viability Cell Viability Assay (MTT) Binding->Viability Assess Functional Effect Apoptosis Apoptosis Assay (Caspase-3) Viability->Apoptosis Investigate Mechanism Data Data Analysis & Interpretation Apoptosis->Data Conclusion Conclusion on Ligand Profile Data->Conclusion

Caption: Experimental Workflow for Sigma Receptor Ligand Characterization.

References

Comparative Efficacy of SV119 Across Various Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of SV119, a sigma-2 receptor ligand, in various cancer cell lines. This compound has demonstrated potential as an anti-cancer agent, primarily through the induction of apoptosis. This document summarizes the available experimental data on its efficacy, details the methodologies for key experiments, and illustrates the relevant biological pathways and experimental workflows.

Efficacy of this compound: A Summary of Experimental Findings

Table 1: Summary of this compound Efficacy in Pancreatic Cancer Cell Lines

Cell Line(s)Assay TypeConcentrationObserved Effect
Pancreatic Cancer Cell Lines (unspecified)Apoptosis Assay10 µM10-20% increase in apoptosis

Note: This data is based on available research and may not be exhaustive. Further studies are required to establish a comprehensive profile of this compound efficacy across a wider range of cell lines.

Mechanism of Action: Cholesterol-Induced Endoplasmic Reticulum Stress

Recent studies indicate that the cytotoxic effects of sigma-2 ligands like this compound are mediated through the induction of endoplasmic reticulum (ER) stress. This is triggered by the accumulation of intracellular cholesterol, which disrupts ER homeostasis and activates the unfolded protein response (UPR), ultimately leading to apoptotic cell death.

SV119_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds to Cholesterol Intracellular Cholesterol Accumulation Sigma2R->Cholesterol ER Endoplasmic Reticulum (ER) Cholesterol->ER Disrupts Homeostasis ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To facilitate further research and validation of this compound's efficacy, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and collect both the floating and attached cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins, such as cleaved caspase-3 and PARP.

Materials:

  • Treated and control cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of this compound efficacy.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Efficacy Analysis cluster_assays Efficacy Assays start Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment This compound Treatment (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot (Apoptosis Markers) treatment->western_blot data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

Caption: General workflow for assessing this compound efficacy.

Validating the Anti-Tumor Effects of SV119-Based Drug Conjugates In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor effects of SV119-based drug conjugates, primarily focusing on the this compound-dm-erastin conjugate known as SW V-49 or ACXT-3102, against alternative therapeutic strategies for pancreatic cancer. The data presented is supported by experimental evidence from preclinical studies.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The in vivo efficacy of this compound-based therapeutics is benchmarked against a similar sigma-2 receptor-targeted conjugate and the standard-of-care chemotherapeutic agent, gemcitabine (B846). The following table summarizes the quantitative data from murine xenograft models of pancreatic cancer.

Treatment AgentMouse ModelDosing RegimenTumor Growth InhibitionMedian SurvivalKey Toxicity Findings
SW V-49 (this compound-dm-erastin) Syngeneic and Patient-Derived Pancreatic Cancer Xenografts375 nanomoles daily i.p. for 10 daysReduced size of established tumors.[1]Doubled compared to non-targeted dm-Erastin.[1]Minimal off-target toxicities.[1]
ACXT-3102 (this compound-dm-erastin) AsPC-1 Human Pancreatic Cancer Xenograft20 mg/kg BW via oral gavageNon-significant reduction in tumor volume as a single agent.[2]Not reported as a single agent.Well-tolerated.
SW IV-134 (SW43-Smac mimetic) AsPC-1 Human Pancreatic Cancer XenograftDaily i.p. injections for 14 daysSignificantly smaller tumor diameters compared to vehicle.[3]88 days (vs. 52 days for control).[3]Not specified.
Gemcitabine Pancreatic Cancer Xenograft100 mg/kg twice weekly i.p.Moderate growth inhibition (~50-60%).[4]Not specified in direct comparison.Reversible weight loss (5-15%).[5]
SW V-49 vs. Gemcitabine KP-2 Orthotopic Pancreatic CancerSW V-49: 200 nanomoles daily for 2 weeks; Gemcitabine: 20 mg/kg i.p. twice weeklySW V-49 group had significantly smaller tumors.[6]Not specified.SW V-49 did not have the side-effects typical of gemcitabine.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments cited in the comparison.

Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the establishment of a pancreatic tumor in mice in its natural anatomical location, providing a more clinically relevant model.

  • Cell Preparation: Culture human pancreatic cancer cells (e.g., AsPC-1, MiaPaCa-2) in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in a sterile solution like PBS or Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 20-50 µL).[7][8]

  • Animal Preparation: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old. Anesthetize the mouse using isoflurane.[7] Place the anesthetized mouse on a heated platform to maintain body temperature.[9]

  • Surgical Procedure:

    • Make a small incision in the upper left abdominal quadrant to expose the pancreas.

    • Carefully inject the cell suspension into the tail of the pancreas using a 30-gauge needle.[10]

    • To prevent leakage, the injection can be performed with cells suspended in Matrigel, which solidifies at body temperature.[8]

    • Alternatively, an ultrasound-guided injection can be performed for a less invasive procedure.[7][9]

  • Wound Closure and Post-Operative Care: Close the abdominal wall and skin with sutures or surgical clips. Monitor the animals regularly for recovery and signs of distress.[10] Provide appropriate analgesia as per institutional guidelines.

In Vivo Tumor Growth and Survival Studies

This protocol outlines the procedures for monitoring tumor progression and the overall health of the animals following treatment.

  • Tumor Measurement:

    • Once tumors are palpable or detectable by imaging, begin measurements.

    • For subcutaneous tumors, use calipers to measure the length and width of the tumor 2-3 times per week.[11]

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[12]

    • For orthotopic tumors, use high-resolution ultrasound imaging to monitor tumor growth.[7]

  • Treatment Administration:

    • Randomize mice into treatment and control groups once tumors reach a predetermined size (e.g., 100-200 mm³).

    • Administer the therapeutic agents (e.g., SW V-49, gemcitabine) and vehicle control according to the specified dosing regimen and route of administration (e.g., intraperitoneal, oral gavage).[1][4]

  • Survival Monitoring:

    • Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.[11]

    • Record body weight at regular intervals (e.g., twice weekly).[11]

    • The study endpoint is typically reached when tumors exceed a certain size, the animal loses a significant percentage of body weight (e.g., >20%), or shows signs of severe morbidity, at which point the animal is humanely euthanized.[13]

    • Survival data is plotted using Kaplan-Meier curves.[3]

In Vivo Toxicity Assessment

This protocol details the evaluation of the safety profile of the therapeutic agents.

  • Animal Monitoring: Observe animals daily for any clinical signs of toxicity, such as changes in posture, activity, fur texture, or breathing.[14]

  • Body Weight Measurement: Record the body weight of each animal before the start of the treatment and at regular intervals throughout the study. Significant weight loss is a key indicator of toxicity.[11]

  • Blood Analysis: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ-specific toxicity (e.g., liver and kidney function).[14][15]

  • Histopathology: Harvest major organs (liver, kidney, spleen, heart, lungs) and the tumor tissue. Fix the tissues in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination to identify any treatment-related tissue damage.[15]

Visualizing the Mechanism of Action

To understand the therapeutic rationale behind this compound-based drug conjugates, it is essential to visualize the experimental workflow and the targeted cellular pathways.

experimental_workflow Experimental Workflow for In Vivo Validation of this compound Conjugates cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis cell_culture Pancreatic Cancer Cell Culture xenograft Orthotopic Xenograft Model Generation cell_culture->xenograft randomization Tumor Bearing Mice Randomization xenograft->randomization treatment Treatment Administration (this compound-conjugate, Alternatives, Vehicle) randomization->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring data_collection Data Collection (Tumor Volume, Survival Time) monitoring->data_collection toxicity Toxicity Assessment (Weight, Blood, Histology) monitoring->toxicity comparison Comparative Efficacy & Safety Analysis data_collection->comparison toxicity->comparison

Caption: In vivo validation workflow for this compound conjugates.

signaling_pathway Signaling Pathway of this compound-dm-erastin Conjugate cluster_uptake Cellular Uptake cluster_payload Payload Action: Ferroptosis Induction cluster_sigma2_signaling Sigma-2 Receptor Signaling sv119_conjugate This compound-dm-erastin (SW V-49 / ACXT-3102) sigma2 Sigma-2 Receptor (TMEM97) sv119_conjugate->sigma2 Binds endocytosis Receptor-Mediated Endocytosis sigma2->endocytosis sigma2_apoptosis Induction of Apoptosis (Pro-apoptotic) sigma2->sigma2_apoptosis dm_erastin dm-erastin endocytosis->dm_erastin Releases system_xc System Xc- (Cystine/Glutamate Antiporter) dm_erastin->system_xc Inhibits gsh Glutathione (GSH) Depletion system_xc->gsh Leads to gpx4 GPX4 Inactivation gsh->gpx4 lipid_ros Lipid ROS Accumulation gpx4->lipid_ros Prevents breakdown of ferroptosis Ferroptosis (Cell Death) lipid_ros->ferroptosis

References

A Comparative Guide to Sigma-2 Receptor Binding Assays: A Focus on SV119 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 (σ₂) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in pharmacology, particularly in the fields of oncology and neurodegenerative diseases due to its overexpression in proliferating tumor cells.[1] SV119 is a potent and selective small-molecule ligand for the σ₂ receptor, demonstrating high affinity and utility in preclinical cancer studies as a targeting agent for drug delivery and imaging.[2][3] This guide provides a comprehensive cross-validation of this compound binding assays, comparing them with alternative methods and ligands for studying the σ₂ receptor.

Quantitative Comparison of Sigma-2 Receptor Ligands

The selection of an appropriate ligand is critical for the success of σ₂ receptor binding studies. The binding affinity (Ki) and dissociation constant (Kd) are key parameters for evaluating ligand performance. Below is a comparison of this compound with other commonly used σ₂ receptor ligands.

LigandSigma-2 (σ₂) Ki (nM)Sigma-1 (σ₁) Ki (nM)Selectivity (σ₁ Ki / σ₂ Ki)Key Features
This compound ~7[4]>1000[4]>140High selectivity; used in targeted drug delivery.[2][3]
PB28 0.68[1]0.38[1]~0.56High-affinity agonist with antitumor activity.[1]
Siramesine Potent[1]--Induces cancer cell death.[1]
[³H]DTG 39.9[5]35.5[5]~0.89Non-selective; traditionally used as a radioligand for σ₂ assays with a σ₁ masking agent.[5][6]
[¹²⁵I]RHM-4 0.2[5]-HighHigh-affinity and selective radioiodinated ligand.[1][5]
SW120 11[7]450[7]~41Fluorescent probe for imaging cell proliferation.[1][7]
SW116 14[7]1055[7]~75Fluorescent probe.[1]

Experimental Protocols

Accurate and reproducible binding data rely on well-defined experimental protocols. Below are detailed methodologies for common σ₂ receptor binding assays.

Radioligand Competition Binding Assay for σ₂ Receptor (using [³H]DTG)

This protocol is a standard method for determining the binding affinity of unlabeled ligands for the σ₂ receptor by measuring their ability to displace the radioligand [³H]DTG.

Materials:

  • Membrane Preparation: Rat liver membrane homogenates (~300 µg protein per well).[8]

  • Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine).[9]

  • Masking Agent: (+)-Pentazocine to block binding to σ₁ receptors.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[8]

  • Test Compound: this compound or other unlabeled ligands of interest.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filter mats (GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

  • In a 96-well plate, add the following to each well in a final volume of 150 µL:

    • Rat liver membrane homogenate.[8]

    • [³H]DTG at a concentration near its Kd for the σ₂ receptor (~5 nM).[5][8]

    • (+)-Pentazocine at a concentration sufficient to saturate σ₁ receptors (e.g., 100 nM).[5]

    • Varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of an unlabeled σ₂ ligand (e.g., 10 µM haloperidol (B65202) or unlabeled DTG).[9][10]

  • Incubate the plate at room temperature for 90-120 minutes.[5][10]

  • Terminate the binding reaction by rapid filtration through glass fiber filters (GF/C) pre-soaked in a suitable buffer (e.g., 0.3% PEI).[11]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Dry the filters and place them in scintillation vials with scintillation cocktail.[11]

  • Quantify the radioactivity using a scintillation counter.[11]

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Fluorescent Ligand Binding Assay

This assay utilizes a fluorescently labeled σ₂ ligand, such as SW120, to visualize and quantify receptor binding, often in living cells.

Materials:

  • Cell Line: A cell line expressing the σ₂ receptor (e.g., MDA-MB-435 human melanoma cells).[8]

  • Fluorescent Ligand: SW120.[7]

  • Blocking Agents: A σ₁ selective ligand ((+)-pentazocine) and a σ₂ selective ligand (e.g., unlabeled this compound or siramesine) for competition experiments.[7]

  • Culture Medium.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Plate the cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere.

  • For competition assays, pre-incubate the cells with varying concentrations of a blocking agent (e.g., unlabeled this compound) for 1 hour at 37°C.[7]

  • Add the fluorescent ligand (e.g., 10 nM SW120) to the cells and incubate for 30 minutes at 37°C.[7][12]

  • Wash the cells with culture medium or PBS to remove the unbound fluorescent ligand.

  • Analyze the fluorescence intensity of the labeled cells using a flow cytometer or visualize the subcellular localization using a fluorescence microscope.[7]

  • The reduction in fluorescence intensity in the presence of a competing unlabeled ligand indicates specific binding to the σ₂ receptor.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway activated by σ₂ receptor ligands and a typical experimental workflow for a competitive binding assay.

Sigma2_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Sigma2R Sigma-2 Receptor (TMEM97) This compound->Sigma2R Binding Ca_Modulation Intracellular Ca²⁺ Modulation Sigma2R->Ca_Modulation ROS_Generation ROS Generation Sigma2R->ROS_Generation Mitochondria Mitochondrial Dysfunction Ca_Modulation->Mitochondria ROS_Generation->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis via the sigma-2 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare Rat Liver Membrane Homogenate Assay_Setup Combine Membranes, [³H]DTG, Masking Agent & this compound Membrane_Prep->Assay_Setup Ligand_Dilution Serially Dilute Unlabeled Ligand (this compound) Ligand_Dilution->Assay_Setup Incubate Incubate at Room Temperature (90-120 min) Assay_Setup->Incubate Filtration Rapid Filtration to Separate Bound/Free Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Determine IC₅₀ and Ki Counting->Analysis

Caption: Workflow for a radioligand competition binding assay for the sigma-2 receptor.

References

SV119 Demonstrates Comparable Preclinical Efficacy to Standard Chemotherapy in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical research indicates that SV119, a selective sigma-2 (σ₂) receptor ligand, exhibits antitumor efficacy comparable to the standard chemotherapeutic agent gemcitabine (B846) in pancreatic cancer models. As a monotherapy, this compound has been shown to reduce tumor volume to a similar extent as gemcitabine in vivo. Furthermore, this compound has demonstrated a synergistic effect when combined with standard chemotherapy agents like gemcitabine and paclitaxel (B517696), leading to enhanced cancer cell death.

This compound is a small molecule that targets the sigma-2 receptor, a protein highly expressed in proliferating tumor cells, including those of pancreatic and breast cancers.[1] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, through the modulation of intracellular calcium levels, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[1]

Comparative Efficacy of this compound

While direct head-to-head clinical trial data is not yet available, preclinical studies provide a foundation for comparing the efficacy of this compound to standard chemotherapy.

In Vitro Cytotoxicity

In vitro studies have established the dose-dependent apoptotic effect of this compound on various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) for this compound in a panel of human and murine pancreatic cancer cell lines ranged from 50 to 106 µM.[2] For comparison, gemcitabine, a cornerstone of pancreatic cancer treatment, has shown varying IC50 values across different pancreatic cancer cell lines in separate studies. For instance, in one study, the IC50 for gemcitabine in the PANC-1 cell line after a 48-hour exposure was 16 mg/L (approximately 60.8 µM).[3]

Table 1: In Vitro Efficacy of this compound and Standard Chemotherapy in Pancreatic Cancer Cell Lines

CompoundCell Line(s)IC50Reference
This compoundPanc02, AsPC1, BxPC3, Cfpac, Panc1, MiaPaCa-250 - 106 µM[2]
GemcitabinePANC-116 mg/L (~60.8 µM)[3]
GemcitabineAsPC-1, BxPC-3, MiaPaca-2Concentration-dependent growth inhibition[4]
PaclitaxelPANC-1, MDA-MB-231Not specified (cytotoxicity observed)[5]

Note: Data for standard chemotherapies are from separate studies and not from direct head-to-head comparisons with this compound in the same experiment, which may limit direct comparability.

In Vivo Antitumor Activity

A key preclinical finding demonstrated that in a murine model of pancreatic adenocarcinoma, this compound monotherapy decreased tumor volume to the same extent as gemcitabine monotherapy.[2] While specific tumor growth inhibition percentages from this direct comparison are not detailed in the available literature, other studies provide context for the typical efficacy of standard agents. For example, in one xenograft model, gemcitabine monotherapy resulted in a 67% tumor growth inhibition.[6] In another study, nab-paclitaxel, a formulation of paclitaxel, showed a 72% tumor growth inhibition.[6]

When used in combination, this compound has been shown to potentiate the effects of both gemcitabine and paclitaxel, leading to a significant survival benefit in animal models of pancreatic cancer.[7]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by binding to the sigma-2 receptor, triggering multiple cell death signaling pathways. This includes the activation of caspase-3 and subsequent cleavage of PARP-1, hallmarks of apoptosis.[8][9] Additionally, this compound can induce autophagy, a cellular self-degradation process, likely through the inhibition of the mTOR pathway.[8][9]

SV119_Signaling_Pathway This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Ca_influx ↑ Intracellular Ca²⁺ Sigma2R->Ca_influx Mito_dys Mitochondrial Dysfunction (ROS Generation) Sigma2R->Mito_dys mTOR_path mTOR Pathway Sigma2R->mTOR_path Inhibition Caspase3 Caspase-3 Activation Ca_influx->Caspase3 Mito_dys->Caspase3 Autophagy Autophagy mTOR_path->Autophagy Induction Apoptosis Apoptosis Autophagy->Apoptosis PARP_cleavage PARP-1 Cleavage Caspase3->PARP_cleavage PARP_cleavage->Apoptosis

Caption: this compound signaling pathway leading to apoptosis and autophagy.

Experimental Protocols

The findings described are based on established preclinical methodologies.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Lines: Human and murine pancreatic cancer cell lines (e.g., Panc02, AsPC-1, BxPC-3, Cfpac, Panc-1, MiaPaCa-2).

  • Treatment: Cells are treated with varying concentrations of this compound, gemcitabine, or paclitaxel for specified durations (e.g., 18, 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is typically measured using an MTS or MTT assay, which quantifies metabolic activity. IC50 values are calculated from dose-response curves.

  • Apoptosis Detection: Apoptosis is quantified by methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspase-3.[2][6]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or C57BL/6) are subcutaneously or orthotopically implanted with pancreatic cancer cells.

  • Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, gemcitabine). Drugs are administered via routes such as intraperitoneal (i.p.) injection for a specified number of days or weeks.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. Survival is also a key endpoint.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_culture Pancreatic Cancer Cell Lines Treatment_vitro Treatment with This compound or Chemo Cell_culture->Treatment_vitro Analysis_vitro Viability (MTT) Apoptosis (FACS) Treatment_vitro->Analysis_vitro Tumor_implant Tumor Cell Implantation in Mice Treatment_vivo Drug Administration Tumor_implant->Treatment_vivo Analysis_vivo Tumor Measurement Survival Analysis Treatment_vivo->Analysis_vivo

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The existing preclinical data suggest that this compound holds promise as a potential therapeutic agent for pancreatic cancer, with efficacy as a monotherapy appearing comparable to standard-of-care agents in early models. The ability of this compound to enhance the cytotoxicity of conventional chemotherapies further underscores its potential clinical utility. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic benefit of this compound in the treatment of pancreatic cancer.

References

A Head-to-Head Comparison of Next-Generation Targeted Therapies: SV119 (Osimertinib) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: For researchers and drug development professionals, a precise understanding of the comparative performance of novel targeted therapies is critical. This guide provides a head-to-head comparison of SV119, a next-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with an earlier generation alternative. To provide a data-rich and practical comparison, this guide uses Osimertinib (B560133) as a proxy for this compound and Gefitinib as its comparator. Both are prominent therapies for non-small cell lung cancer (NSCLC) with EGFR mutations, but they possess key differences in their mechanism, efficacy, and resistance profiles.[1]

Mechanism of Action: A Tale of Two Inhibitors

Gefitinib is a first-generation, reversible EGFR-TKI.[1] It competes with adenosine (B11128) triphosphate (ATP) at the binding site of the EGFR kinase domain, inhibiting the receptor's autophosphorylation and blocking downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/Akt.[2][3][4][5] This action is particularly effective against cancer cells with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation), which are dependent on this pathway for survival.[6]

Osimertinib, representing this compound in this guide, is a third-generation, irreversible EGFR-TKI.[7][8] A key distinction is its ability to form a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase.[1][9][10] This irreversible binding provides a more sustained inhibition. Critically, Osimertinib is designed to be highly selective for both the initial sensitizing EGFR mutations and the T790M "gatekeeper" resistance mutation.[7][10][11][12] The T790M mutation is the most common mechanism of acquired resistance to first-generation TKIs like Gefitinib.[9][13][14][15] Furthermore, Osimertinib shows significantly less activity against wild-type (non-mutated) EGFR, which may contribute to a different safety profile.[10][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Docking PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway in NSCLC.

TKI_Mechanisms cluster_gefitinib Gefitinib (First-Generation) cluster_osimertinib This compound / Osimertinib (Third-Generation) EGFR_sens EGFR (Sensitizing Mutation) ATP-Binding Site Gefitinib Gefitinib Gefitinib->EGFR_sens:port Reversible Binding (ATP Competition) EGFR_T790M EGFR (T790M Resistance) Altered ATP-Binding Site Gefitinib_ineffective Gefitinib Gefitinib_ineffective->EGFR_T790M:port Binding Hindered (Resistance) EGFR_sens_osi EGFR (Sensitizing Mutation) Cys797 Osimertinib_sens Osimertinib Osimertinib_sens->EGFR_sens_osi:port Irreversible Covalent Bond EGFR_T790M_osi EGFR (T790M Resistance) Cys797 Osimertinib_T790M Osimertinib Osimertinib_T790M->EGFR_T790M_osi:port Irreversible Covalent Bond (Overcomes Resistance)

Caption: Comparative Mechanisms of TKI Action on EGFR.

Comparative Efficacy and Clinical Data

The most direct head-to-head comparison of Osimertinib and a first-generation TKI comes from the FLAURA phase III clinical trial.[1] This study evaluated previously untreated patients with advanced EGFR-mutated NSCLC. The results demonstrated a statistically significant improvement in Progression-Free Survival (PFS) for patients treated with Osimertinib compared to those receiving a standard TKI (either Gefitinib or Erlotinib).[16][17][18]

Efficacy EndpointThis compound / OsimertinibGefitinib / ErlotinibHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64-1.00)
Objective Response Rate (ORR) 80%76%-
Median Duration of Response 17.2 months8.5 months-
Data derived from the FLAURA phase III clinical trial final analysis.[16][19]

These data show that first-line treatment with Osimertinib nearly doubled the median progression-free survival compared to the earlier standard of care.[16][19]

Comparative Safety Profile

The safety profiles of Osimertinib and Gefitinib differ, which may be related to their differing selectivity for mutant versus wild-type EGFR. While both drugs can cause class-effect adverse events like rash and diarrhea, the incidence and severity can vary. In the FLAURA trial, fewer patients experienced Grade 3 or higher adverse events with Osimertinib compared to the comparator group.[17]

Adverse Event (Grade ≥3)This compound / Osimertinib (Incidence)Gefitinib / Erlotinib (Incidence)
Overall Grade ≥3 AEs 34%45%
Rash or Acne <1%1%
Diarrhea 2%2%
Interstitial Lung Disease 4%2%
QTc Prolongation 4%1%
Data derived from the FLAURA trial safety analysis.[16][17]

Experimental Protocols

To ensure reproducibility and clear understanding of the evidence, detailed methodologies are crucial.

Protocol: FLAURA Phase III Clinical Trial

The FLAURA trial (NCT02296125) was a randomized, double-blind, international, phase 3 study that provided the pivotal head-to-head comparison.[16][20]

  • Patient Selection: The trial enrolled 556 treatment-naïve patients with locally advanced or metastatic NSCLC.[16] A key inclusion criterion was the presence of a confirmed EGFR mutation (exon 19 deletion or L858R).[18][20]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either oral Osimertinib (80 mg, once daily) or a standard of care EGFR-TKI (Gefitinib 250 mg or Erlotinib 150 mg, once daily).[16][18] Stratification was based on mutation type (Ex19del vs. L858R) and race (Asian vs. non-Asian).[18][20]

  • Endpoints: The primary endpoint was Progression-Free Survival (PFS) as assessed by investigators.[17] Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[16]

  • Assessment: Tumor response was evaluated every 6 weeks until disease progression was confirmed, using the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1.[17][20]

FLAURA_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment & Follow-up cluster_endpoints Endpoints Analysis Screen Enrollment (N=556) - Treatment-Naïve - Advanced NSCLC - EGFR Mutation (Ex19del/L858R) Rand Screen->Rand ArmA Arm A (n=279) This compound / Osimertinib (80 mg, once daily) Rand->ArmA Stratified by Mutation & Race ArmB Arm B (n=277) Standard TKI (Gefitinib or Erlotinib) Rand->ArmB FollowUp Tumor Assessment (RECIST 1.1) Every 6 weeks ArmA->FollowUp ArmB->FollowUp Primary Primary Endpoint: Progression-Free Survival (PFS) FollowUp->Primary Secondary Secondary Endpoints: Overall Survival (OS), ORR, Safety FollowUp->Secondary

Caption: Simplified Workflow of the FLAURA Clinical Trial.
Protocol: Western Blotting for Pathway Activation

Western blotting is a standard laboratory technique used to detect and quantify the phosphorylation (activation) status of proteins within signaling pathways, such as EGFR, Akt, and ERK.

  • Protein Extraction: NSCLC cells, treated with either vehicle, Gefitinib, or this compound (Osimertinib), are lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading onto the gel.

  • Gel Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-PAGE.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total Akt, p-Akt, total ERK, and p-ERK. A loading control like GAPDH or β-actin is also probed.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate. The resulting signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein bands to determine the inhibitory effect of each compound on pathway activation.

Conclusion

This comparative analysis, using Osimertinib as a stand-in for the next-generation TKI this compound, demonstrates its superior efficacy over the first-generation inhibitor Gefitinib for the first-line treatment of EGFR-mutated NSCLC. The key advantages stem from its irreversible binding mechanism and its potent activity against the T790M resistance mutation.[7][10] The clinical data from the FLAURA trial robustly supports a significant improvement in progression-free survival.[16][17] This guide provides a foundational framework for researchers to evaluate and position novel targeted therapies within the evolving landscape of cancer treatment.

References

A Comparative Analysis of Advanced Drug Delivery Systems: Viral vs. Non-Viral Vectors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern therapeutics, the effective delivery of active pharmaceutical ingredients (APIs) to their target sites remains a critical challenge. This guide provides a comparative overview of three prominent delivery platforms: Lipid Nanoparticles (LNPs), Adenoviral Vectors (AdV), and Polymeric Nanoparticles. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to aid in the selection of appropriate delivery strategies.

Quantitative Performance Comparison

The following table summarizes key quantitative performance metrics for Lipid Nanoparticles, Adenoviral Vectors, and Polymeric Nanoparticles. It is important to note that these values are compiled from various studies and can be influenced by the specific formulation, payload, and experimental conditions.

FeatureLipid Nanoparticles (LNPs)Adenoviral Vectors (AdV)Polymeric Nanoparticles
Size Range 50 - 200 nm[1][2]~90 - 100 nm50 - 300 nm[3]
Typical Payload Small molecules, proteins, mRNA, siRNA, DNA[4][5]DNA (genes)[6]Small molecules, proteins, peptides, nucleic acids[7]
In Vivo Delivery Efficiency (Transfection) Highly variable; can achieve high efficiency in hepatocytes. For example, certain LNP formulations can achieve over 80% gene silencing in the liver.Very high in a broad range of cell types, both dividing and non-dividing. Can transduce a large percentage of target cells in vivo.[8]Variable, dependent on polymer type and targeting moieties. Can be engineered for high target cell uptake.[9]
Payload Capacity Variable, dependent on formulation and payload type.Up to ~8 kb for standard vectors; up to ~36 kb for high-capacity vectors.[6][10]Generally high, dependent on polymer and encapsulation method.[11]
Cytotoxicity/Immunogenicity Generally low immunogenicity, allowing for repeat dosing.[4] Some formulations can induce inflammatory responses.Can elicit strong innate and adaptive immune responses, potentially limiting repeat administration.[4]Biocompatibility varies with the polymer. Some polymers are biodegradable and have low toxicity.[12]
In Vivo Biodistribution Primarily accumulate in the liver, spleen, and bone marrow. Surface modifications (e.g., PEGylation) can alter biodistribution.[13][14]Broad tropism, but can be sequestered by the liver. Tropism can be modified by engineering capsid proteins.[8]Highly tunable based on size, surface charge, and targeting ligands. Can be designed to accumulate in specific tissues like tumors.[3][15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of these delivery systems.

Preparation of Delivery Systems

a) Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs for nucleic acid delivery using a microfluidic device.

  • Materials: Ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid dissolved in ethanol (B145695). Nucleic acid payload (e.g., mRNA) dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Procedure:

    • Prepare the lipid mixture in ethanol at the desired molar ratios.

    • Prepare the nucleic acid solution in the aqueous buffer.

    • Set up the microfluidic mixing device (e.g., NanoAssemblr) with a specific flow rate ratio (typically 3:1 aqueous to ethanol) and total flow rate.[17]

    • Inject the lipid-ethanol solution into one inlet and the nucleic acid-aqueous solution into the other.

    • The rapid mixing within the microfluidic channels leads to the self-assembly of LNPs.

    • The resulting LNP suspension is collected and dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

b) Production of Replication-Defective Adenoviral Vectors (AdV)

This protocol outlines the generation of E1/E3-deleted adenoviral vectors.

  • Materials: Shuttle plasmid containing the gene of interest, adenoviral backbone plasmid, and a packaging cell line (e.g., HEK293 cells that express the E1 protein).

  • Procedure:

    • Co-transfect the shuttle plasmid and the adenoviral backbone plasmid into the packaging cell line.

    • Homologous recombination within the cells generates the recombinant adenoviral genome.

    • Incubate the cells for 7-10 days until cytopathic effects (CPE) are observed.

    • Harvest the cells and lyse them through freeze-thaw cycles to release the viral particles.

    • Amplify the viral stock by infecting fresh packaging cells.

    • Purify the adenoviral vectors using methods such as cesium chloride (CsCl) gradient ultracentrifugation.

    • Titer the viral stock to determine the concentration of viral particles.

c) Synthesis of Polymeric Nanoparticles via Nanoprecipitation

This protocol describes the formation of polymeric nanoparticles using a solvent displacement method.

  • Materials: Biodegradable polymer (e.g., PLGA), a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile), and an aqueous solution, often containing a surfactant (e.g., poloxamer).

  • Procedure:

    • Dissolve the polymer and the hydrophobic drug in the organic solvent.

    • Add the organic phase dropwise into the aqueous phase under constant stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.

    • Remove the organic solvent by evaporation under reduced pressure.

    • The nanoparticle suspension can be concentrated or purified by centrifugation or dialysis.

    • Characterize the nanoparticles for size, PDI, drug loading, and encapsulation efficiency.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of nanoparticles by cells.

  • Materials: Cultured cells, fluorescently labeled nanoparticles, cell culture medium, phosphate-buffered saline (PBS), and a flow cytometer or fluorescence microscope.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Incubate the cells with various concentrations of fluorescently labeled nanoparticles for a defined period (e.g., 4 hours).

    • Wash the cells thoroughly with PBS to remove non-internalized nanoparticles.

    • For flow cytometry:

      • Detach the cells using trypsin.

      • Resuspend the cells in PBS.

      • Analyze the fluorescence intensity of individual cells using a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity indicate the uptake efficiency.

    • For fluorescence microscopy:

      • Fix the cells and stain the nuclei (e.g., with DAPI).

      • Visualize the cells under a fluorescence microscope to observe the intracellular localization of the nanoparticles.

In Vivo Biodistribution Study

This study determines the distribution of nanoparticles in a living organism.

  • Materials: Animal model (e.g., mice), nanoparticles labeled with a fluorescent dye or a radionuclide, and an imaging system (e.g., IVIS for fluorescence imaging or PET/SPECT for radionuclide imaging).

  • Procedure:

    • Administer the labeled nanoparticles to the animals via the desired route (e.g., intravenous injection).

    • At various time points post-administration, image the whole animal using the appropriate imaging modality to track the distribution of the nanoparticles in real-time.

    • At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, etc.).

    • Measure the signal (fluorescence or radioactivity) in each organ to quantify the amount of accumulated nanoparticles.

    • Express the results as a percentage of the injected dose per gram of tissue (%ID/g).[18]

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation of Delivery Systems cluster_eval Evaluation LNP Lipid Nanoparticles (Microfluidics) InVitro In Vitro Cellular Uptake (Flow Cytometry/ Microscopy) LNP->InVitro InVivo In Vivo Biodistribution (IVIS/PET/SPECT) LNP->InVivo AdV Adenoviral Vectors (Cell Culture) AdV->InVitro AdV->InVivo Polymer Polymeric Nanoparticles (Nanoprecipitation) Polymer->InVitro Polymer->InVivo Data_Analysis Comparative Data Analysis InVitro->Data_Analysis Delivery Efficiency, Cytotoxicity InVivo->Data_Analysis Biodistribution, Efficacy Cellular_Uptake_Pathway Start Nanoparticle in Extracellular Space Membrane Cell Membrane Interaction Start->Membrane Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Lysosome Late Endosome/ Lysosome Endosome->Lysosome Recycling Release Payload Release in Cytoplasm Escape->Release Degradation Payload Degradation Lysosome->Degradation Biodistribution_Overview Injection Intravenous Injection Circulation Systemic Circulation Injection->Circulation RES Reticuloendothelial System (Liver, Spleen) Circulation->RES Opsonization & Clearance Target Target Tissue (e.g., Tumor) Circulation->Target Targeting Excretion Renal/Hepatic Excretion Circulation->Excretion Clearance NonTarget Non-Target Organs Circulation->NonTarget RES->Excretion Target->Excretion NonTarget->Excretion

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling SV119

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of SV119, a selective sigma-2 (σ₂) receptor ligand utilized in cancer research. The information is compiled to ensure the safety of laboratory personnel and to provide clear, procedural guidance for operational and disposal plans.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this document's creation. The following guidance is based on general safety protocols for handling novel research chemicals with unknown toxicological properties and information available from the supplier, MedKoo Biosciences, which indicates the compound is shipped as a non-hazardous chemical.[1] It is imperative to supplement this guidance with a thorough risk assessment before commencing any work.

Immediate Safety Precautions

This compound is intended for research use only.[1] As with any chemical compound where the toxicological properties are not extensively characterized, caution should be exercised.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This information is based on standard laboratory chemical safety and is not specific to this compound.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the specific PPE requirements for the planned experimental protocol. The following table summarizes the recommended baseline PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes or airborne particles.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working outside of a fume hood.To prevent inhalation of the compound, particularly if it is in powdered form or if aerosols are created.

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Procedural Controls:

    • Designate a specific area for handling this compound.

    • Avoid the generation of dust and aerosols.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Short-term (days to weeks): Store at 0 - 4 °C, dry, and protected from light.

  • Long-term (months to years): Store at -20 °C, dry, and protected from light.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

Waste Streams:

Waste TypeDisposal Procedure
Unused solid this compound Collect in a sealed, labeled, and appropriate chemical waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed chemical waste bag or container.
Liquid Waste (e.g., solutions containing this compound) Collect in a sealed, labeled, and appropriate liquid chemical waste container. Do not dispose of down the drain.
Contaminated PPE Dispose of as chemical waste in a designated, sealed container.

Experimental Workflow for Safe Handling of this compound

SV119_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh Solid this compound B->C D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Dispose of Waste via EH&S G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency Response Decision Tree

Emergency_Response start Emergency Occurs spill_or_exposure Spill or Personal Exposure? start->spill_or_exposure spill_type Spill Size? spill_or_exposure->spill_type Spill exposure_type Exposure Type? spill_or_exposure->exposure_type Exposure small_spill Small Spill: - Alert others - Absorb with inert material - Clean area - Dispose as chemical waste spill_type->small_spill Small large_spill Large Spill: - Evacuate area - Contact EH&S - Prevent entry spill_type->large_spill Large skin_eye_exposure Skin/Eye Contact: - Flush with water for 15 min - Remove contaminated clothing - Seek medical attention exposure_type->skin_eye_exposure Skin/Eye inhalation_ingestion Inhalation/Ingestion: - Move to fresh air - Seek immediate medical attention exposure_type->inhalation_ingestion Inhalation/ Ingestion

Caption: Decision tree for emergency response to an this compound spill or exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.